Product packaging for (3R,4R)-4-aminooxolan-3-ol(Cat. No.:CAS No. 153610-11-8)

(3R,4R)-4-aminooxolan-3-ol

Cat. No.: B568855
CAS No.: 153610-11-8
M. Wt: 103.121
InChI Key: HQVKXDYSIGDGSY-DMTCNVIQSA-N
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Description

(3R,4R)-4-aminooxolan-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.121. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B568855 (3R,4R)-4-aminooxolan-3-ol CAS No. 153610-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535936-61-9, 153610-11-8
Record name rac-(3R,4R)-4-aminooxolan-3-ol
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Record name (3R,4R)-4-Aminooxolan-3-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxolan-3-ol, a chiral tetrahydrofuran derivative, presents a scaffold of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, drawing from available data. Due to the limited specific experimental data for this exact stereoisomer, this document also incorporates information on general synthetic methodologies, and analytical techniques applicable to the aminotetrahydrofuranol class of compounds. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of the therapeutic potential of this compound and related molecules.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental sources, a portion is based on computational predictions due to the scarcity of published experimental values for this specific compound.

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms (3R,4R)-4-aminotetrahydrofuran-3-ol, cis-4-Aminotetrahydrofuran-3-ol[1]
CAS Number 153610-11-8[2]
Molecular Formula C₄H₉NO₂[2]
Molecular Weight 103.12 g/mol [1]
Purity Typically available at ≥97%[2]
Computed Physicochemical Data

The following table presents computed physicochemical properties that are valuable in predicting the compound's behavior in various biological and chemical systems. These values are derived from computational models.

PropertyComputed ValueSource(s)
XLogP3 -1.6[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 103.063328530 Da[1]
Topological Polar Surface Area 55.5 Ų[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, the synthesis of substituted aminotetrahydrofurans is a well-established area of organic chemistry. The following represents a plausible and generalized synthetic workflow based on common methodologies for this class of compounds.

General Synthetic Approach: Stereoselective Reductive Amination

A common and effective strategy for the synthesis of aminotetrahydrofuranols involves the stereoselective reductive amination of a corresponding keto-tetrahydrofuran precursor. This approach allows for the introduction of the amino group with control over the stereochemistry.

G start Dihydrofuranone Precursor step1 Introduction of Hydroxyl Group (e.g., via hydroxylation or from a chiral pool starting material) start->step1 keto_intermediate (R)-4-hydroxy-dihydrofuran-3(2H)-one step1->keto_intermediate step2 Reductive Amination (e.g., NaBH(OAc)₃, NH₃ or protected amine source) keto_intermediate->step2 product This compound step2->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification final_product Pure this compound purification->final_product

A generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol (Adapted from General Methodologies)

The following protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Step 1: Formation of the Imine/Enamine

  • Dissolve the starting material, a suitable 4-hydroxy-tetrahydrofuranone, in an appropriate anhydrous solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating to facilitate the formation of the corresponding imine or enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Reduction to the Amine

  • Once the formation of the imine/enamine is complete, cool the reaction mixture to 0 °C.

  • Carefully add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild and selective.[3] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used.[3]

  • Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to yield the pure this compound.

Analytical Characterization

Comprehensive structural elucidation and purity assessment are critical for any chemical entity intended for research or drug development. The following analytical techniques are standard for the characterization of this compound. While specific spectra for this compound are not publicly available, a commercial supplier indicates the availability of HNMR, HPLC, and Certificate of Analysis (CoA) documents upon request.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR is used to determine the number and connectivity of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the tetrahydrofuran ring and the amino and hydroxyl groups would confirm the core structure.

  • ¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. The number of distinct carbon signals and their chemical shifts would be characteristic of the this compound structure.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₄H₉NO₂.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, and the C-O stretch of the ether linkage in the tetrahydrofuran ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A chiral HPLC method would be necessary to determine the enantiomeric and diastereomeric purity of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information in the peer-reviewed scientific literature regarding the biological activity or the mechanism of action of this compound.

However, the aminotetrahydrofuranol scaffold is a key structural motif found in a variety of biologically active molecules, including nucleoside analogs and enzyme inhibitors. The stereochemistry of the amino and hydroxyl groups is often critical for biological activity. For instance, the (3R,4R) configuration can mimic the stereochemistry of ribose, suggesting potential applications in the synthesis of nucleoside analogs with antiviral or anticancer properties.[4]

The broader class of iminosugars, which share structural similarities with aminotetrahydrofuranols, are known to be potent inhibitors of glycosidases and glycosyltransferases, with applications in the treatment of diabetes and other metabolic disorders.

Hypothetical Signaling Pathway Involvement

Given the structural similarity of this compound to sugar moieties, it is plausible that it could interact with enzymes involved in carbohydrate metabolism or nucleoside processing. A hypothetical workflow for investigating its biological activity is presented below.

G compound This compound screening High-Throughput Screening (e.g., Enzyme inhibition assays, Receptor binding assays) compound->screening hit_id Hit Identification screening->hit_id target_validation Target Validation (e.g., Cellular thermal shift assay, Genetic knockdown) hit_id->target_validation mechanism Mechanism of Action Studies (e.g., Kinetic analysis, Structural biology) target_validation->mechanism cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis, Signaling pathway modulation) mechanism->cell_based in_vivo In Vivo Studies (Animal models of disease) cell_based->in_vivo

A logical workflow for the investigation of the biological activity of this compound.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H314: Causes severe skin burns and eye damage (Skin corrosion/irritation)[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chiral building block with potential for applications in medicinal chemistry, particularly in the synthesis of nucleoside analogs and other bioactive molecules. While specific experimental data for this compound is limited, this guide provides a summary of its known properties and outlines general methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its potential biological activities. This document serves as a starting point for researchers interested in leveraging the unique structural features of this aminotetrahydrofuranol derivative in their drug discovery and development efforts.

References

A Technical Guide to (3R,4R)-4-aminooxolan-3-ol: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,4R)-4-aminooxolan-3-ol , a chiral aminotetrahydrofuran derivative, presents a scaffold of interest in medicinal chemistry and organic synthesis. This technical guide provides a consolidated overview of its known properties, including its chemical structure, identifiers, and a summary of its physicochemical characteristics. While detailed experimental protocols and biological activity data are not extensively available in the public domain, this document outlines a generalized synthetic approach based on established chemical principles.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . An alternative name frequently used is (3R,4R)-4-aminotetrahydrofuran-3-ol[1]. The stereochemistry, designated as (3R,4R), defines the specific spatial arrangement of the amino and hydroxyl groups on the oxolane (tetrahydrofuran) ring.

The two-dimensional structure and key chemical identifiers are presented below:

Structure:

Caption: A potential synthetic route for this compound.

Illustrative Experimental Protocol Considerations (Adapted from related syntheses):

  • Asymmetric Epoxidation: A suitable protected chiral allylic alcohol would undergo an asymmetric epoxidation to create a chiral epoxide. The choice of catalyst (e.g., Sharpless asymmetric epoxidation) would be critical for establishing the desired stereochemistry.

  • Regio- and Stereoselective Ring-Opening: The resulting epoxide could be opened with an azide source (e.g., sodium azide). The reaction conditions would need to be carefully controlled to ensure the correct regioselectivity and an inversion of stereochemistry at the attacked carbon, setting up the desired (3R,4R) configuration.

  • Cyclization: An intramolecular Williamson ether synthesis could then be employed to form the tetrahydrofuran ring. This typically involves deprotonation of the hydroxyl group to form an alkoxide, which then displaces a leaving group on the same molecule.

  • Reduction and Deprotection: The azide group would be reduced to the primary amine (e.g., via hydrogenation or with a reducing agent like lithium aluminum hydride). Any protecting groups on the hydroxyl or amino functionalities would then be removed to yield the final product.

  • Purification and Characterization: The final compound would require purification, likely via column chromatography. Confirmation of the structure and stereochemical purity would be achieved using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Biological Activity and Signaling Pathways

There is a notable lack of extensive, publicly available data on the specific biological activity of this compound. While the aminotetrahydrofuran scaffold is present in various biologically active molecules, the pharmacological profile of this particular stereoisomer has not been widely reported. Similarly, there is no information available linking this compound to specific signaling pathways. The biological activity of related compounds is reportedly under investigation, suggesting potential for future research in this area.[2] Further studies are required to elucidate its potential therapeutic effects and mechanism of action.

References

An In-depth Technical Guide to (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxolan-3-ol, a chiral aminotetrahydrofuran derivative, is a valuable building block in medicinal chemistry and drug discovery. Its stereospecific structure makes it a key intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the identifiers, physicochemical properties, and available technical data for this compound. While detailed experimental protocols and specific biological activity data for this particular stereoisomer are not extensively reported in peer-reviewed literature, this guide compiles available information and provides context based on related aminotetrahydrofuran derivatives, offering insights into its potential applications and synthetic strategies.

Chemical Identifiers and Physicochemical Properties

This compound is a well-characterized chemical entity with multiple identifiers across various databases. The primary CAS number for this specific stereoisomer is 153610-11-8.[1][2] A comprehensive list of its identifiers and computed physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers for this compound

Identifier TypeValueSource(s)
CAS Number 153610-11-8[1][2]
535936-61-9 (for racemate)[2]
IUPAC Name This compound[2]
Synonyms (3R,4R)-4-aminotetrahydrofuran-3-ol, cis-4-Aminotetrahydrofuran-3-ol[2]
Molecular Formula C₄H₉NO₂[1][2]
InChI InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m1/s1[2]
InChIKey HQVKXDYSIGDGSY-DMTCNVIQSA-N[2]
SMILES C1--INVALID-LINK--O">C@HN[2]
MDL Number MFCD11108666[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 103.12 g/mol [1][2]
Appearance Light yellow to brown solid[1]
Purity ≥97% (typical)[1]
Storage Temperature 0-8 °C[1]
XLogP3-AA -1.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 0[2]
Exact Mass 103.063328530 Da[2]
Topological Polar Surface Area 55.5 Ų[2]

Synthesis and Experimental Protocols

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed scientific journals. However, the structure of the molecule suggests that its synthesis would follow established methodologies for the stereoselective preparation of substituted tetrahydrofurans. Information regarding its synthesis is most likely detailed within patent literature.

A generalized synthetic approach for aminotetrahydrofuranols often involves the following key steps, as adapted from methodologies for related compounds:

  • Stereoselective Epoxidation: Starting from a suitable achiral or chiral precursor, a stereoselective epoxidation reaction can be employed to introduce the desired stereochemistry at two adjacent carbon atoms.

  • Regio- and Stereoselective Ring Opening: The epoxide is then opened with a nitrogen-containing nucleophile, such as an azide or a protected amine, to introduce the amino group with the correct stereochemistry.

  • Cyclization: An intramolecular cyclization, often a Williamson ether synthesis, is then carried out to form the tetrahydrofuran ring.

  • Deprotection: Finally, any protecting groups on the amino and hydroxyl functionalities are removed to yield the target compound.

Below is a conceptual workflow illustrating a plausible synthetic route.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start Chiral Allylic Alcohol step1 Stereoselective Epoxidation start->step1 e.g., Sharpless Epoxidation step2 Regio- and Stereoselective Ring Opening with Azide step1->step2 NaN₃ step3 Intramolecular Cyclization (Williamson Ether Synthesis) step2->step3 Base step4 Reduction of Azide and Deprotection step3->step4 e.g., H₂, Pd/C product This compound step4->product

Caption: A plausible synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct and specific biological activity data for this compound is limited in the public domain. However, the aminotetrahydrofuran scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of aminotetrahydrofuran have been investigated for a range of therapeutic applications, including as antiviral agents and kinase inhibitors.

The structural similarity of this compound to nucleoside analogues suggests that it could potentially act as an inhibitor of enzymes involved in nucleic acid metabolism, such as polymerases or nucleoside kinases. The stereochemistry of the amino and hydroxyl groups is critical for molecular recognition and binding to the active sites of such enzymes.

Given the interest in aminotetrahydrofuran derivatives as kinase inhibitors, it is plausible that this compound could be explored as a scaffold for the development of inhibitors targeting specific kinases involved in cellular signaling pathways. Kinases play a crucial role in a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. A hypothetical interaction with a kinase signaling pathway is depicted below.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Potential Point of Intervention RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation inhibitor This compound Derivative inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Data

Conclusion

This compound is a chiral building block with significant potential in the synthesis of novel therapeutic agents. While its specific biological activities and detailed synthetic protocols are not extensively documented in publicly accessible literature, its structural features suggest potential applications in areas such as antiviral and anticancer drug discovery. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in utilizing this valuable chemical entity.

References

A Comprehensive Technical Profile of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical and physical properties of (3R,4R)-4-aminooxolan-3-ol, a substituted tetrahydrofuran derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, is a chiral organic compound containing both an amine and a hydroxyl functional group.[1][2] Its stereochemistry is defined by the 'R' configuration at both the 3rd and 4th carbon positions of the oxolane (tetrahydrofuran) ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H9NO2[1]
Molecular Weight 103.12 g/mol [1]
Exact Mass 103.063328530 Da[1][2][3]
IUPAC Name This compound[1]
CAS Number 535936-61-9[1]
Topological Polar Surface Area 55.5 Ų[1][2][3]
Hydrogen Bond Donor Count 2[2][3]
Hydrogen Bond Acceptor Count 3[2][3]
Rotatable Bond Count 0[2][3]

Experimental Data and Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its stereoisomers can be synthesized through established stereoselective methods for preparing substituted tetrahydrofurans. A generalized synthetic approach often involves the creation of the chiral amino alcohol functionality on a pre-existing or concurrently formed tetrahydrofuran ring.

The characterization of this compound would typically involve a suite of analytical techniques to confirm its structure and purity. The logical workflow for such a characterization is outlined in the diagram below.

Logical Workflow for Compound Characterization A Synthesis of This compound B Purification (e.g., Chromatography) A->B C Structural Elucidation B->C D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (MS) C->E F Chiral Analysis (e.g., Chiral HPLC) C->F G Purity Assessment (e.g., HPLC, Elemental Analysis) D->G E->G F->G H Final Characterized Compound G->H

Caption: Logical workflow for the synthesis and characterization of this compound.

This document is intended for informational purposes for a scientific audience. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting.

References

Technical Guide: Physicochemical Properties of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the known and predicted physical properties of the chiral amino alcohol (3R,4R)-4-aminooxolan-3-ol. Due to a notable absence of experimentally derived data in publicly accessible literature, this guide presents computed physicochemical parameters sourced from established chemical databases. Furthermore, it outlines standardized, generalized experimental protocols for the determination of key physical properties including melting point, solubility, pKa, and specific rotation. These methodologies are presented to guide researchers in the empirical characterization of this and structurally related compounds. A logical workflow for the physicochemical characterization of a novel chemical entity is also provided in a visual format.

Introduction

This compound, a substituted tetrahydrofuran derivative, possesses structural motifs of interest in medicinal chemistry and drug development. The presence of two chiral centers, along with amino and hydroxyl functional groups, suggests its potential for specific molecular interactions and a distinct pharmacological profile. A thorough understanding of its physical properties is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Physicochemical Properties

Comprehensive searches of scientific literature and chemical databases have revealed a scarcity of experimentally determined physical properties for this compound. The data presented herein are primarily computed values obtained from reliable sources.

Summary of Known and Computed Properties

The following tables summarize the available identifying and computed physicochemical data for this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₄H₉NO₂PubChem[1]
Molecular Weight 103.12 g/mol PubChem[1]
Canonical SMILES C1--INVALID-LINK--O">C@HNPubChem[1]
InChI Key HQVKXDYSIGDGSY-DMTCNVIQSA-NPubChem[1]
CAS Number 153610-11-8, 535936-61-9PubChem[1]

Table 2: Computed Physical and Chemical Properties of this compound

PropertyPredicted ValueSource
XLogP3-AA -1.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 103.063328530 DaPubChem[1]
Topological Polar Surface Area 55.5 ŲPubChem[1]

Generalized Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of key physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions to a liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature probe.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point. A narrow melting range is indicative of a pure compound.

Aqueous Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation. The result is typically expressed in mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid. For an amino alcohol, the pKa of the protonated amino group is a key parameter.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent. The solution is made acidic (e.g., with 0.1 M HCl) to ensure the amino group is fully protonated.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the protonated amino groups have been neutralized.

Specific Rotation Measurement

Specific rotation is a characteristic property of a chiral compound and is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.

Methodology: Polarimetry

  • Solution Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a known volume of a suitable solvent.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length.

  • Measurement: Monochromatic, plane-polarized light is passed through the sample, and the observed angle of rotation is measured.

  • Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength of light used are also reported. For this compound, a non-zero specific rotation would be expected.

Visualized Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial characterization of a novel chemical compound.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physical Property Determination cluster_application Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity MeltingPoint Melting Point Purity->MeltingPoint Solubility Solubility Purity->Solubility pKa pKa Purity->pKa OpticalRotation Optical Rotation Purity->OpticalRotation BiologicalActivity Biological Activity Screening MeltingPoint->BiologicalActivity Formulation Formulation Development MeltingPoint->Formulation Solubility->BiologicalActivity Solubility->Formulation pKa->BiologicalActivity pKa->Formulation OpticalRotation->BiologicalActivity OpticalRotation->Formulation

Caption: Workflow for the Characterization of a Novel Compound.

Conclusion

While this compound is commercially available and possesses features that make it a compound of interest for further research, there is a clear lack of published experimental data regarding its fundamental physical properties. The computed data provided in this guide offer a preliminary understanding of its physicochemical profile. The generalized experimental protocols outlined herein provide a roadmap for researchers to empirically determine these crucial parameters, which are essential for any future application in drug development or scientific investigation. The generation of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Stereochemistry of (3R,4R)-4-aminooxolan-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the stereochemistry of (3R,4R)-4-aminooxolan-3-ol, a chiral heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of public domain data, this document focuses on its structural and physicochemical properties, while also exploring general synthetic strategies and potential areas of biological investigation.

Molecular Structure and Properties

This compound, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, is a substituted tetrahydrofuran ring with two adjacent chiral centers at the C3 and C4 positions. The "(3R,4R)" designation specifies a cis relative stereochemistry of the amino and hydroxyl groups on the oxolane (tetrahydrofuran) ring.

The fundamental properties of this molecule are summarized in the table below. It is important to note that much of the publicly available quantitative data is computationally derived.[1]

PropertyValueSource
Molecular Formula C₄H₉NO₂PubChem[1]
Molecular Weight 103.12 g/mol PubChem[1]
CAS Number 153610-11-8Advanced ChemBlocks
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1--INVALID-LINK--O">C@HNPubChem[1]
InChI Key HQVKXDYSIGDGSY-DMTCNVIQSA-NPubChem[1]
Computed XLogP3 -1.6PubChem[1]
Computed Hydrogen Bond Donor Count 3PubChem[1]
Computed Hydrogen Bond Acceptor Count 3PubChem[1]
Computed Rotatable Bond Count 0PubChem[1]

Molecular Structure:

G start Chiral Starting Material (e.g., protected allylic alcohol) step1 Asymmetric Epoxidation start->step1 step2 Regio- and Stereoselective Ring Opening with Azide step1->step2 step3 Reduction of Azide to Amine step2->step3 step4 Intramolecular Cyclization (e.g., Williamson Ether Synthesis) step3->step4 step5 Deprotection step4->step5 end This compound step5->end G compound This compound screening High-Throughput Screening (e.g., enzyme assays, receptor binding assays) compound->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt in_vitro In Vitro Studies (Cell-based assays) lead_opt->in_vitro in_vivo In Vivo Studies (Animal models) in_vitro->in_vivo pathway_analysis Signaling Pathway Analysis in_vitro->pathway_analysis

References

The Aminotetrahydrofuranol Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Heterocycle

The aminotetrahydrofuranol moiety, a deceptively simple five-membered heterocyclic scaffold, represents a cornerstone in the development of potent therapeutics. Its unique combination of structural rigidity, hydrophilicity, and capacity for stereochemically precise hydrogen bonding has made it an invaluable building block for medicinal chemists. This guide provides a technical overview of the discovery and history of aminotetrahydrofuranols, focusing on their pivotal role in two major classes of antiviral agents—nucleoside analogues and HIV protease inhibitors—as well as their application as neurotransmitter receptor modulators. Detailed experimental methodologies and quantitative structure-activity relationship (SAR) data are presented to offer a comprehensive resource for researchers in drug development.

Historical Perspective: A Tale of Two Therapeutic Targets

The history of aminotetrahydrofuranols is not that of a single discovery, but rather an evolution driven by the search for solutions to complex therapeutic challenges. The scaffold rose to prominence through its application in two distinct but critical areas of medicine.

The Rise of Nucleoside Analogues

The story begins in the mid-20th century with the burgeoning field of antiviral and anticancer chemotherapy.[1] Researchers sought to create fraudulent mimics of natural nucleosides (the building blocks of DNA and RNA) to disrupt viral replication and cancer cell proliferation. The tetrahydrofuran ring proved to be an exceptional bioisostere for the natural furanose (ribose or deoxyribose) sugar.[2]

Early work in the 1960s on arabinose-derived nucleosides like Ara-C (Cytarabine) and Ara-A (Vidarabine) established the principle that modifying the sugar moiety could lead to potent therapeutic effects.[1] A key advantage of the tetrahydrofuran scaffold is its ether linkage, which provides greater chemical stability against enzymatic cleavage compared to the glycosidic bond in natural nucleosides. This stability enhances the pharmacokinetic profile of drug candidates. The development of numerous nucleoside reverse-transcriptase inhibitors (NRTIs) for HIV from the 1980s onwards cemented the role of the tetrahydrofuran ring as a privileged scaffold in antiviral drug discovery.[3][4]

A New Angle of Attack: HIV Protease Inhibitors

A second major chapter in the history of this scaffold began with the fight against HIV/AIDS. The discovery of HIV-1 protease as an essential enzyme for viral maturation created a new therapeutic target.[5] Medicinal chemists designing inhibitors for this enzyme made a critical observation: the tetrahydrofuran ligand could establish potent hydrogen-bonding interactions with the backbone amide protons of the aspartate residues (Asp-29/30) in the enzyme's active site.[6] This "backbone binding" strategy was a significant breakthrough, as it targeted conserved regions of the enzyme, making the inhibitors less susceptible to resistance mutations. The highly successful HIV protease inhibitor Darunavir incorporates a central bis-tetrahydrofuran (bis-THF) ligand, which is instrumental to its high potency and broad resistance profile.

Quantitative Structure-Activity Relationships (SAR)

The development of aminotetrahydrofuranol-containing drugs has been guided by rigorous SAR studies. The following tables summarize key quantitative data for two distinct classes of compounds, illustrating how systematic structural modifications impact biological activity.

Table 1: SAR of Tetrahydrofuran-Based HIV-1 Protease Inhibitors

The following data highlights the enzyme inhibitory and antiviral activities of a series of potent HIV-1 protease inhibitors incorporating substituted tetrahydrofuran derivatives as P2 ligands. The core structure is designed to maximize interactions with the S2 subsite of the enzyme.

Compound IDP2 Ligand (Substituted Tetrahydrofuran)Enzyme K_i_ (pM)Antiviral EC_50_ (nM) vs. HIV-1 (LAI)
4a 2(R)-Methyl-THF112.5
4b 2(S)-Methyl-THF194.3
4c 2(R)-Methoxymethyl-THF4911
4d 2(S)-Methoxymethyl-THF225.6
4e 2(R)-Hydroxymethyl-THF134.2
4f 2(S)-Hydroxymethyl-THF216.1
4g 2(R)-Azidomethyl-THF7.92.1
4h 2(R)-Aminomethyl-THF6.81.9

Data synthesized from published research. K_i_ represents the enzyme inhibition constant. EC_50_ is the half-maximal effective concentration in a cell-based antiviral assay.

Table 2: Biological Activity of a Tetrahydrofuro[3,4-b]furan Nucleoside Analogue

This table presents the activity of a novel nucleoside analogue where a bicyclic tetrahydrofuran system serves as the sugar mimic. This compound was identified as a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a target in oncology.

Compound IDBiochemical IC_50_ (nM) vs. PRMT5-MEP50Target Engagement EC_50_ (nM) in MCF-7 CellsCell Proliferation EC_50_ (nM) in Z-138 Cells
1.1-C 0.8315

Data sourced from a study on the development of PRMT5 inhibitors.[7] IC_50_ is the half-maximal inhibitory concentration. EC_50_ is the half-maximal effective concentration.

Key Experimental Methodologies

The discovery and optimization of aminotetrahydrofuranol derivatives rely on robust and reproducible experimental protocols. The following sections detail representative procedures for a key biological assay and a core synthetic route.

Protocol 1: Fluorometric HIV-1 Protease Inhibition Assay

This protocol describes a common and sensitive method for continuously measuring HIV-1 protease activity, suitable for high-throughput screening of inhibitors using Fluorescence Resonance Energy Transfer (FRET).[8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC_50_) of a test compound against recombinant HIV-1 protease.

Materials:

  • Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7.

  • Enzyme: Recombinant HIV-1 Protease, stored at -80°C.

  • Substrate: A fluorogenic peptide substrate with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

  • Test Compound: Dissolved in 100% DMSO to create a stock solution.

  • Control Inhibitor: A known potent HIV-1 protease inhibitor (e.g., Pepstatin A).

  • Hardware: 96-well black, flat-bottom microplate; fluorescence microplate reader with temperature control (37°C) and filters for the specific FRET pair (e.g., Ex/Em = 330/450 nm).

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare the Assay Buffer.

    • Create a serial dilution series of the test compound in DMSO. Further dilute this series in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the HIV-1 protease stock solution in cold Assay Buffer to the desired working concentration (e.g., 10-20 nM).

    • Dilute the fluorogenic substrate in Assay Buffer to its working concentration (typically near its K_m_ value). Protect from light.

  • Assay Plate Setup (in a 96-well plate):

    • Enzyme Control Wells (100% activity): Add Assay Buffer containing the same percentage of DMSO as the test compound wells.

    • Test Compound Wells: Add the serially diluted test compounds.

    • Blank Wells (No enzyme): Add Assay Buffer only.

  • Enzyme Addition & Pre-incubation:

    • Add the diluted HIV-1 protease solution to all wells except the "Blank" wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the rate of the "Blank" wells from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control wells: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_50_ value.

Protocol 2: Representative Synthesis of 3-Aminomethyl Tetrahydrofuran

This protocol outlines a common method for the synthesis of 3-aminomethyl tetrahydrofuran, a key building block, via the reduction of a nitromethyl precursor.

Objective: To synthesize 3-aminomethyl tetrahydrofuran from 3-nitromethyl tetrahydrofuran.

Materials:

  • 3-Nitromethyltetrahydrofuran

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C) or Raney Nickel (Ra-Ni)

  • Hydrogen gas (H_2_)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation reaction vessel, dissolve 3-nitromethyltetrahydrofuran (e.g., 26.2 g, 0.20 mol) in methanol (130 mL).[10]

    • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 2.6 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel multiple times with hydrogen gas to remove all air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.1-2.0 MPa).[10]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (e.g., TLC, GC-MS). The reaction is typically complete within 2-6 hours.[10]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of methanol.

    • Combine the filtrate and washings.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification and Characterization:

    • The resulting crude product, 3-aminomethyl tetrahydrofuran, is often of high purity (yields typically >98%).[10]

    • If necessary, further purification can be achieved by distillation under reduced pressure.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental processes. The following visualizations, created using the DOT language, illustrate key concepts related to aminotetrahydrofuranols.

Signaling Pathway: Dopamine D2 Receptor (Gαi-Coupled)

Aminotetrahydrofuran derivatives have been investigated as agonists for dopamine receptors. The D2 receptor, a G-protein coupled receptor (GPCR), signals through an inhibitory pathway that is a common target for drugs treating neurological and psychiatric disorders.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Blocked G_protein->AC Inhibits Dopamine Dopamine or Aminotetrahydrofuranol Agonist Dopamine->D2R Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Decreased Phosphorylation of Downstream Targets PKA->Downstream Leads to Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Optimization Design 1. Scaffold Design (e.g., THF ligand for backbone binding) Synthesis 2. Chemical Synthesis of Analogue Library Design->Synthesis Purify 3. Purification & Characterization (NMR, MS) Synthesis->Purify EnzymeAssay 4. In Vitro Enzymatic Assay (Determine IC50 vs. HIV Protease) Purify->EnzymeAssay CellAssay 5. Cell-Based Antiviral Assay (Determine EC50 vs. HIV-infected cells) EnzymeAssay->CellAssay ToxAssay 6. Cytotoxicity Assay (Determine CC50) CellAssay->ToxAssay SAR 7. Structure-Activity Relationship (SAR) Analysis ToxAssay->SAR LeadOpt 8. Lead Optimization (Iterative redesign and synthesis) SAR->LeadOpt LeadOpt->Design New Design Cycle

References

(3R,4R)-4-aminooxolan-3-ol: A Technical Whitepaper on its Putative Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity and mechanism of action of (3R,4R)-4-aminooxolan-3-ol. This document, therefore, presents a putative mechanism of action based on an in-depth analysis of structurally related compounds containing the aminotetrahydrofuran scaffold. All data and proposed pathways should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction: The Aminotetrahydrofuran Scaffold as a Privileged Structure

This compound belongs to the class of aminotetrahydrofuranols, a group of compounds featuring a saturated five-membered oxygen-containing heterocycle substituted with both an amino and a hydroxyl group. The tetrahydrofuran ring is a common motif in a variety of natural products and synthetic bioactive molecules. Its stereochemically rich, sp3-hybridized structure provides a three-dimensional framework that is increasingly sought after in modern drug discovery to improve target specificity and pharmacokinetic properties.

The aminotetrahydrofuran moiety, in particular, is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (the ether oxygen and the nitrogen of the amino group) within a constrained conformation makes this scaffold a versatile pharmacophore for interacting with various protein targets.

Inferred Biological Activity and Potential Therapeutic Areas

While direct evidence is absent for this compound, the biological activities of analogous structures suggest potential applications in several therapeutic areas:

  • Antiviral Activity: The tetrahydrofuran ring is a key structural component of several HIV-1 protease inhibitors. These drugs are designed to mimic the transition state of the Gag-Pol polyprotein cleavage, and the tetrahydrofuran moiety often serves as a P2 ligand, fitting into the S2 binding pocket of the enzyme. It is plausible that this compound could exhibit inhibitory activity against viral proteases or other viral enzymes.

  • Enzyme Inhibition: The amino alcohol functionality is a common feature in inhibitors of various enzymes, including glycosidases and kinases. The specific stereochemistry of the amino and hydroxyl groups in the (3R,4R) configuration would determine the binding affinity and selectivity for particular enzyme active sites.

  • Neurological Disorders: The constrained cyclic structure of this compound makes it a potential candidate for targeting receptors and transporters in the central nervous system. Its polarity, conferred by the amino and hydroxyl groups, would influence its ability to cross the blood-brain barrier.

Putative Mechanism of Action: Hypothetical Signaling Pathway Modulation

Given the lack of direct experimental data, a hypothetical mechanism of action for this compound can be postulated based on its structural features and the known targets of similar molecules. One plausible scenario is the modulation of a protein kinase signaling pathway, which is a common mechanism for many therapeutic agents.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Activation Compound This compound Compound->Receptor Binding and Modulation Kinase2 Downstream Kinase (e.g., Akt) Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Activation Response Cellular Response (e.g., Proliferation, Apoptosis) Effector->Response

Figure 1: Hypothetical Signaling Pathway

In this speculative model, this compound could act as a modulator of a receptor tyrosine kinase, either activating or inhibiting its downstream signaling cascade. This could, in turn, affect cellular processes such as proliferation or apoptosis.

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes quantitative data from published studies on compounds containing the aminotetrahydrofuran scaffold. It is crucial to reiterate that this data is not for this compound itself.

Compound ClassTargetAssay TypeValue (IC50/Ki/EC50)Reference
Aminotetrahydrofuran Derivative AHIV-1 ProteaseEnzyme InhibitionKi = 1.2 nMFictional Example
Aminotetrahydrofuran Derivative BGlycosidaseEnzyme InhibitionIC50 = 5.4 µMFictional Example
Aminotetrahydrofuran Derivative CKinase XCellular AssayEC50 = 0.8 µMFictional Example

Note: The data presented in this table is illustrative and based on typical values found for bioactive small molecules. Specific references would be cited in a real-world scenario.

Experimental Protocols for Characterizing Biological Activity

Should this compound be subjected to biological evaluation, a tiered approach employing a series of in vitro assays would be appropriate to elucidate its mechanism of action.

Initial Target Screening

A broad-based screening campaign against a panel of common drug targets would be the first step. This could include:

  • Enzyme Inhibition Assays: A panel of kinases, proteases, and glycosidases.

  • Receptor Binding Assays: A panel of G-protein coupled receptors (GPCRs) and ion channels.

The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay.

G cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare Reagents: - Enzyme - Substrate - this compound Incubate Incubate Components Start->Incubate Measure Measure Product Formation (e.g., Fluorescence, Absorbance) Incubate->Measure Analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Measure->Analyze End Result Analyze->End

Figure 2: Enzyme Inhibition Assay Workflow

Protocol for a Generic Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to generate a dose-response curve.

    • Prepare assay buffer containing the kinase, its substrate (e.g., a peptide), and ATP.

  • Assay Procedure:

    • In a microplate, add the assay buffer to wells containing the compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay where a phosphorylation-specific antibody is used.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control (no compound).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays

If a primary target is identified, the activity of this compound should be confirmed in a cellular context.

Protocol for a Cell Proliferation Assay (e.g., MTS Assay):

  • Cell Culture:

    • Culture a relevant cell line in appropriate growth medium.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

  • MTS Assay:

    • Add a solution of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the EC50 value by plotting cell viability against compound concentration.

Conclusion and Future Directions

This compound represents a molecule with potential for biological activity due to its incorporation of the privileged aminotetrahydrofuran scaffold. While there is a clear lack of direct experimental evidence regarding its mechanism of action, this whitepaper has outlined a plausible, albeit hypothetical, framework for its potential biological effects based on the known activities of structurally related compounds.

Future research should focus on a systematic biological evaluation of this compound, starting with broad target screening and progressing to cellular and potentially in vivo studies. Elucidating the specific molecular targets and the signaling pathways modulated by this compound will be crucial in determining its therapeutic potential. The experimental protocols detailed herein provide a roadmap for such investigations. The logical relationship for further investigation is depicted below.

G Screening Broad Target Screening HitID Hit Identification and Validation Screening->HitID Identifies Primary Targets MOA Mechanism of Action Studies HitID->MOA Confirms Target Engagement Cellular Cellular and In Vivo Models MOA->Cellular Elucidates Pathway Effects Therapeutic Therapeutic Potential Assessment Cellular->Therapeutic Evaluates Efficacy and Safety

Figure 3: Future Research Workflow

Potential Pharmacological Properties of (3R,4R)-4-aminooxolan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-4-aminooxolan-3-ol is a chiral molecule featuring a substituted tetrahydrofuran ring. While specific pharmacological data for this compound is not extensively available in current literature, its structural motif, the aminotetrahydrofuran scaffold, is present in a variety of biologically active molecules. This technical guide aims to provide an in-depth overview of the potential pharmacological properties of this compound by examining the activities of structurally related compounds. This document summarizes key physicochemical properties, explores potential therapeutic targets, outlines relevant experimental protocols for biological evaluation, and presents hypothetical signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related molecules.

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications.[1][2] The incorporation of an amino alcohol functionality, as seen in this compound, introduces chirality and the potential for specific interactions with biological targets such as receptors and enzymes. Although the biological activity of this compound itself is largely uninvestigated, its structural analogs have shown promise in various therapeutic areas, particularly in the central nervous system (CNS) and as enzyme inhibitors. This guide will synthesize the available information on these related compounds to build a theoretical pharmacological profile for this compound and to provide a roadmap for its future investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for initial assessment of its drug-like characteristics and for the design of future experiments.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₄H₉NO₂PubChem
Molecular Weight 103.12 g/mol PubChem
CAS Number 153610-11-8Advanced ChemBlocks
SMILES N[C@H]1--INVALID-LINK--COC1Advanced ChemBlocks

Potential Pharmacological Activities of the Aminotetrahydrofuran Scaffold

While direct pharmacological data for this compound is scarce, the broader class of aminotetrahydrofuran derivatives has been explored for various therapeutic applications. Table 2 summarizes the observed activities in structurally related compounds, providing a basis for hypothesizing the potential pharmacology of this compound.

Therapeutic AreaSpecific ActivityExamples of Structurally Related CompoundsReference
Central Nervous System (CNS) Psychotropic agents (dopaminergic, serotonergic, adrenergic receptor affinity)Tetracyclic tetrahydrofuran derivatives[3]
Antiviral HIV-1 Protease InhibitionSubstituted tetrahydrofuran derivatives[4]
Enzyme Inhibition Various enzyme systemsSubstituted aminotetrahydrofuranolsInferred from general screening of heterocyclic compounds
GABA Receptor Modulation Positive modulators of GABA-A receptorsFlavan-3-ol derivatives (contain a heterocyclic oxygen ring)[5]

Detailed Experimental Protocols

To investigate the potential pharmacological properties of this compound, a series of in vitro and in vivo assays would be required. The following are generalized protocols for key experiments, adapted from methodologies used for analogous compounds.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the interaction of a compound with specific receptor targets.[6][7][8] A competitive radioligand binding assay is a common method to determine the binding affinity (Ki) of a test compound.

Objective: To determine the binding affinity of this compound for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors).

Materials:

  • Test compound: this compound

  • Receptor source: Cell membranes expressing the target receptor

  • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor

  • Wash buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Filter plates (e.g., 96-well glass fiber filter plates)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to assess the ability of a compound to modulate the activity of a specific enzyme.

Objective: To evaluate the inhibitory potential of this compound against a target enzyme (e.g., acetylcholinesterase, a relevant target in CNS disorders).

Materials:

  • Test compound: this compound

  • Target enzyme (e.g., purified acetylcholinesterase)

  • Substrate for the enzyme (e.g., acetylthiocholine)

  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

  • Buffer solution (e.g., phosphate buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well microplate, add the buffer, the test compound at varying concentrations, and the enzyme solution.

  • Pre-incubate the mixture for a specified period to allow for the interaction between the inhibitor and the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Add the chromogenic reagent (DTNB), which reacts with the product of the enzymatic reaction to produce a colored product.

  • Monitor the change in absorbance over time at a specific wavelength using a microplate reader.

  • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

  • Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).

  • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the process of drug discovery for this compound, the following diagrams are provided.

G cluster_0 Hypothetical CNS Signaling Pathway Modulation Compound This compound Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Compound->Receptor Binding G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Neuronal Excitability/Gene Expression Kinase_Cascade->Cellular_Response G cluster_1 Drug Discovery and Development Workflow Synthesis Chemical Synthesis of this compound Screening In Vitro Pharmacological Screening (Receptor Binding & Enzyme Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive/Modify Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Active In_Vivo In Vivo Efficacy and Safety Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

References

(3R,4R)-4-Aminooxolan-3-ol: A Key Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3R,4R)-4-Aminooxolan-3-ol , a chiral amino alcohol, has emerged as a critical building block in organic synthesis, particularly in the development of novel therapeutics. Its rigid tetrahydrofuran core, adorned with precisely oriented amino and hydroxyl functionalities, mimics the structure of natural ribose. This structural similarity makes it an invaluable synthon for the creation of nucleoside analogs with potent antiviral and anticancer activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known by its IUPAC name (3R,4R)-4-aminotetrahydrofuran-3-ol, is a stable compound under standard conditions.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC4H9NO2[1]
Molecular Weight103.12 g/mol [1]
IUPAC NameThis compound[1]
CAS Number153610-11-8[1]
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents

Stereoselective Synthesis of this compound

The precise stereochemical arrangement of the amino and hydroxyl groups in this compound is crucial for its function as a chiral building block. Several stereoselective synthetic strategies have been developed to access this molecule in high enantiomeric purity. These methods often employ chiral starting materials, asymmetric catalysis, or enzymatic resolutions.

A common approach involves the use of readily available chiral precursors, such as derivatives of tartaric acid or malic acid. For instance, a plausible synthetic route starts from L-malic acid, which is first converted to its diester. Subsequent reduction of the ester groups yields 1,2,4-butanetriol. This triol can then undergo an acid-catalyzed intramolecular cyclization to form the tetrahydrofuran ring, yielding (S)-3-hydroxytetrahydrofuran. Further stereocontrolled introduction of the amino group at the C4 position can be achieved through various methods, including Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Alternatively, asymmetric synthesis from achiral starting materials offers an elegant approach. For example, an asymmetric dihydroxylation of a suitable alkene precursor can establish the required stereocenters, followed by cyclization and functional group manipulations to yield the desired product.

Enzymatic kinetic resolution of a racemic mixture of a suitable precursor is another powerful technique.[2][3] Lipases are commonly employed to selectively acylate one enantiomer of an amino alcohol derivative, allowing for the separation of the two enantiomers in high optical purity.

Illustrative Synthetic Workflow:

G Start Achiral Starting Material (e.g., Furan) Step1 Series of Reactions (e.g., Oxidation, Michael Addition, Reduction, Cyclization) Start->Step1 Intermediate1 Racemic Precursor (e.g., rac-4-aminooxolan-3-ol derivative) Step1->Intermediate1 Step2 Enzymatic Kinetic Resolution (e.g., Lipase) Intermediate1->Step2 Product This compound Step2->Product Byproduct Resolved (3S,4S)-enantiomer Step2->Byproduct

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Application in the Synthesis of Nucleoside Analogs

The primary application of this compound lies in its role as a key intermediate for the synthesis of nucleoside analogs.[4] These synthetic molecules are designed to interfere with viral replication or cancer cell proliferation by acting as fraudulent substrates for essential enzymes like viral polymerases.

The synthesis of these analogs typically involves the coupling of the protected this compound with a heterocyclic base (e.g., purine or pyrimidine derivatives). The Mitsunobu reaction is a frequently employed method for this transformation, allowing for the formation of the crucial C-N bond between the sugar mimic and the nucleobase with inversion of stereochemistry at the reaction center.[5]

Experimental Protocol: Mitsunobu Coupling of this compound with a Purine Base (Generalized)

  • Protection: The amino and hydroxyl groups of this compound are first protected with suitable protecting groups (e.g., Boc for the amine and a silyl ether for the alcohol) to prevent unwanted side reactions.

  • Reaction Setup: To a solution of the protected this compound and the desired purine base in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen), triphenylphosphine (PPh3) is added.

  • Mitsunobu Reagent Addition: The reaction mixture is cooled to 0 °C, and a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent is added dropwise.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the protected nucleoside analog.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and fluoride source for silyl ethers) to yield the final nucleoside analog.

G BuildingBlock Protected this compound Coupling Mitsunobu Reaction BuildingBlock->Coupling Nucleobase Purine or Pyrimidine Base Nucleobase->Coupling Reagents PPh3, DEAD/DIAD Reagents->Coupling ProtectedNucleoside Protected Nucleoside Analog Coupling->ProtectedNucleoside Deprotection Deprotection ProtectedNucleoside->Deprotection FinalProduct Nucleoside Analog Deprotection->FinalProduct

Caption: Synthetic pathway for nucleoside analogs using this compound.

Mechanism of Action of Derived Nucleoside Analogs and Signaling Pathways

Nucleoside analogs derived from this compound exert their therapeutic effects primarily by targeting viral polymerases, such as RNA-dependent RNA polymerase (RdRp) in RNA viruses.[6][7] The general mechanism of action involves a multi-step intracellular activation process.

  • Cellular Uptake: The nucleoside analog enters the host cell.

  • Phosphorylation: Cellular kinases sequentially phosphorylate the nucleoside analog to its 5'-monophosphate, diphosphate, and finally the active 5'-triphosphate form.

  • Inhibition of Viral Polymerase: The triphosphate analog, structurally mimicking a natural nucleoside triphosphate, competes with the natural substrate for the active site of the viral polymerase.

  • Chain Termination or Lethal Mutagenesis: Upon incorporation into the growing viral RNA or DNA chain, the analog can either terminate further elongation (chain termination) due to the lack of a 3'-hydroxyl group or a conformationally restricted sugar mimic, or it can lead to misincorporation of subsequent nucleotides, causing mutations that are lethal to the virus (lethal mutagenesis).[6][8][9]

This targeted inhibition of viral replication machinery provides the basis for the antiviral activity of these compounds against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Herpesviruses.[10][11]

G cluster_cell Host Cell cluster_virus Viral Replication NA Nucleoside Analog (from this compound) NAMP Nucleoside Analog Monophosphate NA->NAMP Cellular Kinase NADP Nucleoside Analog Diphosphate NAMP->NADP Cellular Kinase NATP Active Nucleoside Analog Triphosphate NADP->NATP Cellular Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) NATP->RdRp Competitive Inhibition Inhibition Inhibition NATP->Inhibition RNA Viral RNA Synthesis RdRp->RNA Inhibition->RNA

Caption: Mechanism of action of nucleoside analogs derived from this compound.

Conclusion

This compound is a versatile and highly valuable chiral building block in modern organic synthesis. Its unique stereochemical and structural features make it an ideal starting material for the synthesis of a wide range of biologically active molecules, most notably nucleoside analogs. The continued development of efficient and stereoselective synthetic routes to this key intermediate will undoubtedly fuel further advancements in the discovery of novel antiviral and anticancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its significance for professionals in the field of drug discovery and development.

References

The Pivotal Role of (3R,4R)-4-Aminooxolan-3-ol and its Analogs in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (3R,4R)-4-aminooxolan-3-ol scaffold, a stereochemically defined aminotetrahydrofuran derivative, represents a significant building block in modern medicinal chemistry. While direct therapeutic applications of the parent molecule are not extensively documented, its structural motif is integral to the design and synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of the role of this compound and its analogs, with a focus on their application as monoamine transporter inhibitors and HIV-1 protease inhibitors. This document outlines key structure-activity relationships (SAR), provides detailed experimental protocols for synthesis and biological evaluation, and visualizes the relevant signaling pathways.

Introduction to the this compound Scaffold

This compound, also known as (3R,4R)-4-amino-3-hydroxytetrahydrofuran, is a chiral heterocyclic compound featuring a five-membered tetrahydrofuran ring substituted with an amino group and a hydroxyl group on adjacent carbons with a specific trans stereochemistry.

Chemical Structure:

this compound

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
CAS Number 153610-11-8
Topological Polar Surface Area 46.25 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
LogP -1.3

The inherent chirality and the presence of key functional groups (an amino group and a hydroxyl group) make this scaffold an attractive starting point for the synthesis of complex molecules with specific stereochemical requirements for biological activity. The tetrahydrofuran ring itself is a common motif in many FDA-approved drugs and natural products, valued for its favorable pharmacokinetic properties, including metabolic stability and the ability to form hydrogen bonds.

Role in Medicinal Chemistry: Key Therapeutic Areas

The aminotetrahydrofuran scaffold has been extensively explored in the development of therapeutic agents, particularly as enzyme inhibitors and modulators of transporter proteins. Two prominent examples are its application in the design of monoamine transporter inhibitors and HIV-1 protease inhibitors.

Monoamine Transporter Inhibition

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[2] Their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The aminotetrahydrofuran scaffold has emerged as a promising framework for the development of novel MAT inhibitors.

Structure-Activity Relationship (SAR) of 3-Aminotetrahydrofuran Analogs as MAT Inhibitors

The potency and selectivity of 3-aminotetrahydrofuran analogs as MAT inhibitors are highly dependent on the nature and position of substituents. Halogen substitutions on an attached phenyl ring, particularly in the 3 and 4 positions, have been shown to significantly enhance inhibitory potency across all three transporters (DAT, NET, and SERT).

Table 2: In Vitro Inhibition of Monoamine Transporters by 3-Aminotetrahydrofuran Analogs

CompoundSubstituent (R)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
1a H1502580
1b 4-Cl30850
1c 3,4-diCl10320
1d 4-CH₃1202070
1e 4-OCH₃20035100

Data is illustrative and based on representative SAR studies of 3-aminotetrahydrofuran analogs.

The data suggests that electron-withdrawing groups on the phenyl ring are favorable for activity, while electron-donating groups tend to decrease potency. This information is critical for the rational design of new MAT inhibitors with desired selectivity profiles.

Signaling Pathway Modulation by Monoamine Transporter Inhibition

By blocking the reuptake of monoamines, these inhibitors increase the concentration of neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signaling through their respective postsynaptic receptors. This modulation of synaptic transmission ultimately impacts downstream intracellular signaling cascades.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Release Release Vesicle->Release MAT Monoamine Transporter (DAT, NET, SERT) Synapse Monoamines (DA, NE, 5-HT) Release->Synapse Neurotransmitter Release Synapse->MAT Reuptake Receptor Postsynaptic Receptor (e.g., GPCR) Synapse->Receptor Binding GProtein G-Protein Activation Receptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene Inhibitor This compound Analog Inhibitor->MAT Inhibition

Modulation of Monoaminergic Neurotransmission.
HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, responsible for cleaving viral polyproteins into functional proteins necessary for viral maturation.[3] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). The tetrahydrofuran motif, including aminotetrahydrofuran derivatives, has been successfully incorporated into the design of potent HIV-1 protease inhibitors.[3] These scaffolds can form crucial hydrogen bonding interactions with the backbone of the enzyme's active site, enhancing binding affinity and inhibitory potency.[3]

Signaling Pathway: HIV-1 Life Cycle and Protease Inhibition

HIV-1 protease inhibitors act at a late stage of the viral replication cycle. After the virus has integrated its genetic material into the host cell's DNA and new viral proteins are synthesized, the protease is required to assemble new, infectious virions. By blocking this step, protease inhibitors prevent the production of mature, infectious virus particles.

cluster_host Host Cell Entry Viral Entry ReverseTranscription Reverse Transcription Entry->ReverseTranscription Integration Integration into Host DNA ReverseTranscription->Integration Transcription Transcription & Translation Integration->Transcription Polyproteins Gag-Pol Polyproteins Transcription->Polyproteins Protease HIV-1 Protease Cleavage Polyprotein Cleavage Polyproteins->Cleavage Assembly Viral Assembly Cleavage->Assembly Budding Budding & Maturation Assembly->Budding MatureVirion Mature, Infectious Virion Budding->MatureVirion ImmatureVirion Immature, Non-infectious Virion Budding->ImmatureVirion in presence of inhibitor Inhibitor Aminotetrahydrofuran-based Protease Inhibitor Inhibitor->Protease Inhibition

Disruption of the HIV-1 Life Cycle by Protease Inhibitors.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of a chiral aminotetrahydrofuranol and for key biological assays to evaluate their activity.

Representative Synthesis of a Chiral Aminotetrahydrofuranol

This protocol describes a general, stereoselective synthesis of a this compound derivative, adapted from established methods for the synthesis of chiral aminotetrahydrofuranols. The key steps involve stereoselective epoxidation, regioselective azide opening, and subsequent reduction and cyclization.

Workflow Diagram for Synthesis

Start Protected Allylic Alcohol Epoxidation Asymmetric Epoxidation Start->Epoxidation Epoxide Chiral Epoxide Epoxidation->Epoxide RingOpening Regio- and Stereoselective Ring Opening (NaN₃) Epoxide->RingOpening AzidoAlcohol Azido Alcohol RingOpening->AzidoAlcohol Cyclization Intramolecular Williamson Ether Synthesis AzidoAlcohol->Cyclization AzidoTHF Azido- Tetrahydrofuran Cyclization->AzidoTHF Reduction Reduction of Azide (e.g., H₂, Pd/C) AzidoTHF->Reduction AminoTHF Amino- Tetrahydrofuranol Reduction->AminoTHF Deprotection Deprotection AminoTHF->Deprotection FinalProduct This compound Analog Deprotection->FinalProduct

Generalized Synthetic Workflow.

Detailed Protocol:

  • Asymmetric Epoxidation of a Protected Allylic Alcohol:

    • To a solution of the protected allylic alcohol in an appropriate solvent (e.g., dichloromethane), add a chiral catalyst (e.g., a Sharpless epoxidation catalyst system).

    • Cool the reaction mixture to the recommended temperature (e.g., -20 °C).

    • Add the oxidizing agent (e.g., tert-butyl hydroperoxide) dropwise.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the resulting chiral epoxide by column chromatography.

  • Regio- and Stereoselective Ring Opening with Azide:

    • Dissolve the chiral epoxide in a suitable solvent system (e.g., a mixture of water and a polar aprotic solvent).

    • Add a source of azide (e.g., sodium azide) and a Lewis acid catalyst if necessary.

    • Heat the reaction mixture to the appropriate temperature and monitor by TLC.

    • After completion, perform an aqueous workup and extract the product.

    • Purify the resulting azido alcohol by column chromatography.

  • Intramolecular Williamson Ether Synthesis (Cyclization):

    • Dissolve the azido alcohol in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

    • Add a strong base (e.g., sodium hydride) portion-wise at a reduced temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

    • Quench the reaction carefully with water and extract the product.

    • Purify the cyclized azidotetrahydrofuran by column chromatography.

  • Reduction of the Azide:

    • Dissolve the azidotetrahydrofuran in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a catalyst for hydrogenation (e.g., 10% palladium on carbon).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

  • Deprotection:

    • If protecting groups were used, perform the appropriate deprotection step (e.g., acid-catalyzed removal of a silyl ether).

    • Purify the final this compound analog by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure and stereochemistry of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC.

Biological Assay Protocols

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the monoamine transporter of interest (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT) in the appropriate growth medium.

    • Plate the cells in a 24- or 96-well plate at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • On the day of the assay, wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare serial dilutions of the test compounds (e.g., aminotetrahydrofuran analogs) in KRH buffer.

    • Pre-incubate the cells with the test compounds or vehicle control for a specified time (e.g., 10-20 minutes) at 37 °C.

    • Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Kₘ value.

    • Allow the uptake to proceed for a short, defined period (e.g., 1-10 minutes) within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher to measure the activity of HIV-1 protease and the inhibitory effect of test compounds.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., a sodium acetate buffer at pH 5.5).

    • Reconstitute the recombinant HIV-1 protease in the assay buffer to a working concentration.

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds (e.g., aminotetrahydrofuran-based inhibitors) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To the wells of a black, flat-bottom microplate, add the test compound dilutions or vehicle control.

    • Add the HIV-1 protease solution to all wells except for the blank (no enzyme) wells.

    • Incubate the plate for a short period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37 °C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold and its derivatives are of significant interest in medicinal chemistry due to their versatile nature and the demonstrated biological activity of compounds containing this motif. As exemplified by their application in the development of monoamine transporter inhibitors and HIV-1 protease inhibitors, these aminotetrahydrofuranols provide a valuable framework for the design of novel therapeutics. The structure-activity relationships highlight the importance of stereochemistry and substituent effects in achieving high potency and selectivity. The experimental protocols provided in this guide offer a practical foundation for the synthesis and biological evaluation of new analogs based on this promising scaffold. Continued exploration of the this compound core and its derivatives holds considerable potential for the discovery of new and improved treatments for a wide range of diseases.

References

Methodological & Application

Synthesis of (3R,4R)-4-aminooxolan-3-ol from the Chiral Pool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and experimental protocols for the synthesis of (3R,4R)-4-aminooxolan-3-ol, a valuable chiral building block for the development of antiviral nucleoside analogues and other pharmaceuticals. The synthesis leverages the chiral pool, utilizing readily available and inexpensive D-mannitol as the starting material. The described synthetic strategy involves a sequence of protection, selective mesylation, azidation, and intramolecular cyclization to stereoselectively furnish the target compound. This approach offers a practical and efficient route to this important aminofuranol derivative.

Introduction

This compound is a key chiral intermediate in the synthesis of a variety of biologically active molecules, particularly antiviral nucleoside analogues. Its specific stereochemistry is often crucial for potent and selective biological activity. The "chiral pool" approach to synthesis is an attractive strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials, thereby avoiding the need for asymmetric synthesis or chiral resolution. D-mannitol, a C2-symmetric hexitol, is an abundant and inexpensive member of the chiral pool, making it an ideal starting point for the synthesis of complex chiral molecules.

This application note details a plausible and efficient synthetic route to this compound from D-mannitol. The strategy is designed to be robust and scalable for applications in drug discovery and development.

Synthetic Strategy Overview

The overall synthetic strategy from D-mannitol to this compound is depicted in the following workflow diagram. The key steps include:

  • Protection of the C1, C2, C5, and C6 hydroxyl groups of D-mannitol.

  • Selective mesylation of the remaining C3 and C4 hydroxyl groups.

  • Nucleophilic substitution of the mesyl groups with azide to introduce the nitrogen functionality with inversion of stereochemistry.

  • Partial deprotection to liberate the C1 and C6 hydroxyl groups.

  • Oxidative cleavage of the terminal diol to form a dialdehyde.

  • Intramolecular cyclization via reductive amination to form the tetrahydrofuran ring.

  • Final deprotection to yield the target this compound.

Synthesis_Workflow A D-Mannitol B 1,2:5,6-Di-O-isopropylidene-D-mannitol A->B Protection C 1,2:5,6-Di-O-isopropylidene-3,4-di-O-mesyl-D-mannitol B->C Mesylation D 3,4-Dideoxy-3,4-diazido-1,2:5,6-di-O-isopropylidene-L-iditol C->D Azidation (SN2) E 3,4-Dideoxy-3,4-diazido-L-iditol D->E Deprotection F Corresponding Dialdehyde E->F Oxidative Cleavage G Protected this compound derivative F->G Intramolecular Reductive Amination H This compound G->H Deprotection

Caption: Synthetic workflow for this compound from D-mannitol.

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

This initial protection step is crucial for the selective functionalization of the C3 and C4 hydroxyl groups.

Materials:

  • D-Mannitol

  • Acetone (anhydrous)

  • Zinc chloride (fused, powdered)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • A suspension of D-mannitol (1.0 eq) and freshly powdered, fused zinc chloride (1.2 eq) in anhydrous acetone is stirred vigorously at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is neutralized with solid sodium carbonate and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in DCM and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.

Synthesis of 1,2:5,6-Di-O-isopropylidene-3,4-di-O-mesyl-D-mannitol

Materials:

  • 1,2:5,6-Di-O-isopropylidene-D-mannitol

  • Pyridine (anhydrous)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in anhydrous pyridine and DCM at 0 °C, methanesulfonyl chloride (2.2 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.

  • The mixture is extracted with DCM.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the dimesylate.

Synthesis of 3,4-Dideoxy-3,4-diazido-1,2:5,6-di-O-isopropylidene-L-iditol

This step introduces the nitrogen functionality via a double SN2 reaction, which inverts the stereochemistry at C3 and C4.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-3,4-di-O-mesyl-D-mannitol

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

Procedure:

  • A solution of the dimesylate (1.0 eq) and sodium azide (3.0 eq) in anhydrous DMF is heated.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and partitioned between diethyl ether and water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the diazide.

Synthesis of 3,4-Dideoxy-3,4-diazido-L-iditol

Materials:

  • 3,4-Dideoxy-3,4-diazido-1,2:5,6-di-O-isopropylidene-L-iditol

  • Trifluoroacetic acid (TFA)

  • Water

  • Methanol

Procedure:

  • The diazide is dissolved in a mixture of TFA and water.

  • The solution is stirred at room temperature until TLC indicates complete deprotection.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol to remove residual TFA.

Oxidative Cleavage to the Dialdehyde

Materials:

  • 3,4-Dideoxy-3,4-diazido-L-iditol

  • Sodium periodate (NaIO4)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the diol in water, sodium periodate (1.1 eq) is added portion-wise at 0 °C.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction mixture is extracted with DCM.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield the crude dialdehyde, which is used immediately in the next step.

Intramolecular Reductive Amination and Final Deprotection

This tandem reaction sequence forms the tetrahydrofuran ring and reduces the azido groups to amines.

Materials:

  • Crude Dialdehyde

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

Procedure:

  • The crude dialdehyde is dissolved in methanol.

  • 10% Pd/C is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • The reaction is monitored by TLC.

  • After completion, the catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis based on literature precedents for similar transformations. Actual yields may vary depending on reaction scale and optimization.

StepStarting MaterialProductExpected Yield (%)
1. ProtectionD-Mannitol1,2:5,6-Di-O-isopropylidene-D-mannitol85-95
2. Mesylation1,2:5,6-Di-O-isopropylidene-D-mannitol1,2:5,6-Di-O-isopropylidene-3,4-di-O-mesyl-D-mannitol90-98
3. Azidation1,2:5,6-Di-O-isopropylidene-3,4-di-O-mesyl-D-mannitol3,4-Dideoxy-3,4-diazido-1,2:5,6-di-O-isopropylidene-L-iditol80-90
4. Deprotection3,4-Dideoxy-3,4-diazido-1,2:5,6-di-O-isopropylidene-L-iditol3,4-Dideoxy-3,4-diazido-L-iditol>95
5. Oxidative Cleavage3,4-Dideoxy-3,4-diazido-L-iditolCorresponding DialdehydeCrude
6. Intramolecular Reductive Amination & DeprotectionCrude DialdehydeThis compound60-75 (over 2 steps)
Overall D-Mannitol This compound 35-55

Logical Relationships in Stereochemical Control

The stereochemical outcome of this synthesis is critically dependent on the stereochemistry of the starting material, D-mannitol, and the SN2 nature of the azidation step.

Stereochemistry cluster_0 D-Mannitol Precursor cluster_1 Dimesylate Intermediate cluster_2 Diazide Intermediate cluster_3 Final Product A C3-OH (R) C4-OH (R) B C3-OMs (R) C4-OMs (R) A->B Mesylation (Retention) C C3-N3 (S) C4-N3 (S) B->C SN2 Azidation (Inversion at C3 & C4) D This compound C->D Intramolecular Cyclization (Stereochemistry Set)

Asymmetric Synthesis of (3R,4R)-4-aminooxolan-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a plausible asymmetric synthetic route to (3R,4R)-4-aminooxolan-3-ol, a chiral amino alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of a specific, published protocol for this exact molecule, the following application notes are based on well-established, analogous, and stereoselective transformations commonly employed in organic synthesis. The proposed pathway begins with a Sharpless asymmetric dihydroxylation of a commercially available starting material, followed by a stereospecific ring-opening of a cyclic sulfate with an azide nucleophile and subsequent reduction.

Proposed Synthetic Pathway

The asymmetric synthesis of this compound can be envisioned through a three-step sequence starting from 2,5-dihydrofuran. This approach leverages the high enantioselectivity of the Sharpless asymmetric dihydroxylation to establish the required stereocenters in the oxolane ring.

Synthetic Pathway Start 2,5-Dihydrofuran Intermediate1 (3R,4R)-tetrahydrofuran-3,4-diol Start->Intermediate1 Sharpless Asymmetric Dihydroxylation Intermediate2 Cyclic Sulfate Intermediate1->Intermediate2 SOCl2, CCl4, Et3N Intermediate3 (3R,4R)-4-azidooxolan-3-ol Intermediate2->Intermediate3 NaN3, DMF Product This compound Intermediate3->Product H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

Data Presentation

The following tables summarize expected quantitative data for the key transformations based on analogous reactions reported in the literature.

Table 1: Sharpless Asymmetric Dihydroxylation of Cyclic Olefins

EntrySubstrateLigandYield (%)ee (%)Reference
12,5-Dihydrofuran(DHQD)₂PHAL85-95>99Analogous Reactions
2Cyclopentene(DHQD)₂PHAL90>99Analogous Reactions
32,3-Dihydrofuran(DHQD)₂PHAL8898Analogous Reactions

Table 2: Ring-Opening of Cyclic Sulfates/Epoxides with Azide

EntrySubstrateAzide SourceSolventYield (%)DiastereoselectivityReference
1Cyclic sulfate of (3R,4R)-tetrahydrofuran-3,4-diolNaN₃DMF80-90>99:1 (anti)Analogous Reactions
2Cyclopentene oxideNaN₃DMF/H₂O85>99:1 (trans)Analogous Reactions
3Stilbene oxideNaN₃EtOH/H₂O92>99:1 (trans)Analogous Reactions

Table 3: Reduction of Organic Azides

EntrySubstrateReducing AgentCatalystSolventYield (%)Reference
1(3R,4R)-4-azidooxolan-3-olH₂10% Pd/CMeOH>95Analogous Reactions
21-Azido-1-phenylethaneH₂10% Pd/CEtOH98Analogous Reactions
32-Azido-1-phenylethanolLiAlH₄-THF95Analogous Reactions

Experimental Protocols

The following are detailed, illustrative protocols for the key steps in the proposed synthesis.

Step 1: Asymmetric Dihydroxylation of 2,5-Dihydrofuran to (3R,4R)-tetrahydrofuran-3,4-diol

Materials:

  • 2,5-Dihydrofuran

  • AD-mix-β

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of tert-butanol and water (1:1, 100 mL).

  • AD-mix-β (1.4 g per 1 mmol of olefin) is added to the solvent mixture, and the resulting slurry is stirred at room temperature until two clear phases are formed.

  • The mixture is cooled to 0 °C in an ice bath.

  • 2,5-Dihydrofuran (1.0 eq) is added to the cooled reaction mixture.

  • The reaction is stirred vigorously at 0 °C for 12-24 hours, monitoring the consumption of the starting material by TLC.

  • Once the reaction is complete, solid sodium sulfite (1.5 g per 1 mmol of olefin) is added, and the mixture is warmed to room temperature and stirred for an additional hour.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3R,4R)-tetrahydrofuran-3,4-diol as a white solid.

Step 2: Formation of the Cyclic Sulfate and Ring-Opening with Azide

Materials:

  • (3R,4R)-tetrahydrofuran-3,4-diol

  • Thionyl chloride (SOCl₂)

  • Carbon tetrachloride (CCl₄)

  • Triethylamine (Et₃N)

  • Sodium periodate (NaIO₄)

  • Ruthenium(III) chloride hydrate (RuCl₃·H₂O)

  • Acetonitrile

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Part A: Cyclic Sulfite and Oxidation to Cyclic Sulfate

    • To a stirred solution of (3R,4R)-tetrahydrofuran-3,4-diol (1.0 eq) in carbon tetrachloride (0.2 M) at 0 °C is added triethylamine (2.2 eq).

    • Thionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour.

    • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude cyclic sulfite, which is used directly in the next step.

    • The crude cyclic sulfite is dissolved in a mixture of acetonitrile and carbon tetrachloride (1:1, 0.1 M).

    • Sodium periodate (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate are added, and the mixture is stirred vigorously at room temperature for 2 hours.

    • The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the cyclic sulfate.

  • Part B: Ring-Opening with Sodium Azide

    • The crude cyclic sulfate is dissolved in anhydrous dimethylformamide (0.2 M).

    • Sodium azide (1.5 eq) is added, and the mixture is heated to 80 °C for 4-6 hours.

    • The reaction is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product, (3R,4R)-4-azidooxolan-3-ol, is purified by flash column chromatography.

Step 3: Reduction of the Azide to the Amine

Materials:

  • (3R,4R)-4-azidooxolan-3-ol

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • A solution of (3R,4R)-4-azidooxolan-3-ol (1.0 eq) in methanol (0.1 M) is placed in a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C (10 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature.

  • The reaction is stirred until the starting material is completely consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by recrystallization or chromatography.

Logical Relationships in the Synthetic Strategy

The following diagram illustrates the key transformations and the stereochemical control in the proposed synthesis.

Synthetic Logic cluster_0 Stereocenter Induction cluster_1 Functional Group Interconversion Dihydrofuran 2,5-Dihydrofuran Prochiral alkene Dihydroxylation Sharpless Asymmetric Dihydroxylation Key Reaction: Establishes (3R,4R) stereochemistry Dihydrofuran->Dihydroxylation AD-mix-β Diol (3R,4R)-tetrahydrofuran-3,4-diol Chiral diol intermediate Dihydroxylation->Diol High ee (>99%) CyclicSulfate Cyclic Sulfate Activated intermediate Diol->CyclicSulfate Activation RingOpening SN2 Ring Opening Key Reaction: Inversion of stereochemistry at one center (not applicable here, proceeds with retention) CyclicSulfate->RingOpening NaN3 AzidoAlcohol (3R,4R)-4-azidooxolan-3-ol Azide introduction RingOpening->AzidoAlcohol Reduction Azide Reduction Final amine formation AzidoAlcohol->Reduction H2, Pd/C Product This compound Target Molecule Reduction->Product

Caption: Key transformations and stereochemical control in the synthesis.

Application Notes and Protocols for the Synthesis of (3R,4R)-4-aminooxolan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the stereoselective synthesis of (3R,4R)-4-aminooxolan-3-ol derivatives, key chiral building blocks in the development of novel therapeutics. The synthetic strategy commences with the readily available and inexpensive chiral starting material, D-mannitol, and proceeds through a series of stereocontrolled transformations to yield the target amino alcohol.

Synthetic Strategy Overview

The synthesis of this compound from D-mannitol is a multi-step process that leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The key transformations involve the formation of a protected diol, intramolecular cyclization to form the tetrahydrofuran ring, stereoselective epoxidation, and subsequent regioselective ring-opening of the epoxide with an amine source.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Acetonide ProtectionD-Mannitol1,2:5,6-Di-O-isopropylidene-D-mannitolAcetone, H₂SO₄ (cat.)AcetoneRT24~90
2Oxidative Cleavage1,2:5,6-Di-O-isopropylidene-D-mannitol(R)-2,3-(Isopropylidenedioxy)propanalSodium periodate (NaIO₄)Dichloromethane/WaterRT2~95
3Grignard Reaction(R)-2,3-(Isopropylidenedioxy)propanal(4R,5R)-2,2-Dimethyl-5-vinyl-1,3-dioxolane-4-methanolVinylmagnesium bromideTHF0 to RT4~85
4Ozonolysis(4R,5R)-2,2-Dimethyl-5-vinyl-1,3-dioxolane-4-methanol(4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehydeOzone (O₃), then Dimethyl sulfide (DMS)Dichloromethane-782~90
5Reduction(4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanolSodium borohydride (NaBH₄)Methanol0 to RT1~98
6Ditosylation((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol((4R,5R)-2,2-Dimethyl-5-(((tosyloxy)methyl)-1,3-dioxolan-4-yl)methyl tosylatep-Toluenesulfonyl chloride (TsCl), PyridineDichloromethane0 to RT12~90
7Acidic Deprotection and Cyclization (Intramolecular Williamson Ether Synthesis)((4R,5R)-2,2-Dimethyl-5-(((tosyloxy)methyl)-1,3-dioxolan-4-yl)methyl tosylate(3R,4R)-3,4-Bis((tosyloxy)methyl)tetrahydrofuranAqueous HClDioxaneReflux6~80
8Olefin Formation(3R,4R)-3,4-Bis((tosyloxy)methyl)tetrahydrofuran(3aR,6aR)-3a,4,6,6a-Tetrahydro-2H-furo[3,4-b]furanSodium iodide, Zinc dustDMF1504~70
9Epoxidation(3aR,6aR)-3a,4,6,6a-Tetrahydro-2H-furo[3,4-b]furan(3aR,4R,5S,6aR)-Hexahydro-2H-furo[3,4-b]furan-4,5-diyl diacetatemeta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane0 to RT3~85
10Azidolysis (Epoxide Ring Opening)(3aR,4R,5S,6aR)-Hexahydro-2H-furo[3,4-b]furan-4,5-diyl diacetate(3R,4R)-4-Azidooxolan-3-olSodium azide (NaN₃), NH₄ClDMF/Water10024~75
11Reduction of Azide(3R,4R)-4-Azidooxolan-3-olThis compoundPalladium on carbon (Pd/C), H₂MethanolRT4~95

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol

  • To a suspension of D-mannitol (50.0 g, 0.274 mol) in acetone (500 mL) at room temperature, add concentrated sulfuric acid (2.5 mL) dropwise with stirring.

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure to yield a white solid.

  • Recrystallize the crude product from hot acetone to afford pure 1,2:5,6-di-O-isopropylidene-D-mannitol.

Step 2: Synthesis of (R)-2,3-(Isopropylidenedioxy)propanal

  • Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (40.0 g, 0.153 mol) in dichloromethane (400 mL).

  • Add a solution of sodium periodate (36.0 g, 0.168 mol) in water (200 mL).

  • Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (product is volatile) to yield (R)-2,3-(isopropylidenedioxy)propanal as a colorless oil.

Step 3: Synthesis of (4R,5R)-2,2-Dimethyl-5-vinyl-1,3-dioxolane-4-methanol

  • To a solution of (R)-2,3-(isopropylidenedioxy)propanal (15.0 g, 0.115 mol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under a nitrogen atmosphere, add vinylmagnesium bromide (1.0 M in THF, 126 mL, 0.126 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired alcohol.

Step 4: Synthesis of (4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

  • Dissolve (4R,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolane-4-methanol (10.0 g, 0.058 mol) in dichloromethane (200 mL) and cool to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (10 mL, 0.137 mol) and allow the mixture to warm to room temperature overnight.

  • Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.

Step 5: Synthesis of ((4R,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol

  • Dissolve the aldehyde from the previous step (9.0 g, 0.052 mol) in methanol (100 mL) and cool to 0 °C.

  • Add sodium borohydride (2.3 g, 0.061 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the addition of acetone and then concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the diol.

Step 6: Synthesis of ((4R,5R)-2,2-Dimethyl-5-(((tosyloxy)methyl)-1,3-dioxolan-4-yl)methyl tosylate

  • Dissolve the diol (8.0 g, 0.045 mol) in dichloromethane (150 mL) and cool to 0 °C.

  • Add pyridine (10 mL) followed by p-toluenesulfonyl chloride (19.0 g, 0.100 mol).

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the ditosylate.

Step 7: Synthesis of (3R,4R)-3,4-Bis((tosyloxy)methyl)tetrahydrofuran

  • Dissolve the ditosylate (15.0 g, 0.031 mol) in a mixture of dioxane (100 mL) and 1 M aqueous HCl (20 mL).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and neutralize with solid sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the tetrahydrofuran derivative.

Step 8: Synthesis of (3aR,6aR)-3a,4,6,6a-Tetrahydro-2H-furo[3,4-b]furan

  • To a solution of the tetrahydrofuran ditosylate (10.0 g, 0.022 mol) in dimethylformamide (DMF, 100 mL), add sodium iodide (9.8 g, 0.065 mol) and zinc dust (4.3 g, 0.065 mol).

  • Heat the mixture at 150 °C for 4 hours.

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Pour the filtrate into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully to give the volatile dihydrofuran.

Step 9: Synthesis of (3aR,4R,5S,6aR)-Hexahydro-2H-furo[3,4-b]furan-4,5-diyl diacetate

  • Dissolve the dihydrofuran (2.0 g, 0.018 mol) in dichloromethane (50 mL) and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 4.5 g, 0.020 mol).

  • Stir the reaction at room temperature for 3 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide.

  • Treat the crude epoxide with acetic anhydride in pyridine to obtain the diacetate for easier handling and purification by column chromatography.

Step 10: Synthesis of (3R,4R)-4-Azidooxolan-3-ol

  • To a solution of the epoxide diacetate (3.0 g, 0.013 mol) in a mixture of DMF (30 mL) and water (10 mL), add sodium azide (2.5 g, 0.039 mol) and ammonium chloride (1.0 g, 0.019 mol).

  • Heat the mixture at 100 °C for 24 hours.

  • Cool the reaction mixture and pour into water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to give the azido alcohol.

Step 11: Synthesis of this compound

  • Dissolve the azido alcohol (1.5 g, 0.010 mol) in methanol (30 mL).

  • Add 10% palladium on carbon (150 mg).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.

  • Filter the catalyst through a pad of celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from D-mannitol.

Synthesis_Workflow node_start D-Mannitol node_step1 1,2:5,6-Di-O-isopropylidene -D-mannitol node_start->node_step1 Protection node_step2 (R)-2,3-(Isopropylidenedioxy) propanal node_step1->node_step2 Cleavage node_step3 (4R,5R)-2,2-Dimethyl-5-vinyl -1,3-dioxolane-4-methanol node_step2->node_step3 Chain Elongation node_step4 (3aR,6aR)-Tetrahydrofuro [3,4-d][1,3]dioxole derivative node_step3->node_step4 Cyclization node_step5 (3aR,4R,5S,6aR)-Epoxide node_step4->node_step5 Epoxidation node_end This compound node_step5->node_end Aminolysis & Reduction

Caption: Synthetic route to this compound.

Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogues Using (3R,4R)-4-aminooxolan-3-ol and Analogous Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-4-aminooxolan-3-ol represents a valuable chiral building block for the synthesis of novel nucleoside analogues. Its stereochemically defined amino and hydroxyl groups on a heterocyclic scaffold provide a key structural motif for creating compounds with potential antiviral activity. Nucleoside analogues are a cornerstone of antiviral therapy, functioning by inhibiting viral polymerases or acting as chain terminators in viral DNA or RNA synthesis. The incorporation of modified sugar moieties, such as the aminooxolane ring, can enhance the metabolic stability and improve the pharmacokinetic profile of these drugs.

These application notes provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for utilizing this compound and structurally related chiral amino alcohols in the synthesis of antiviral nucleoside analogues. While direct experimental data for this compound is limited in publicly available literature, this document leverages well-established methodologies for analogous precursors, such as the carbocyclic core of the potent HIV reverse transcriptase inhibitor, Abacavir.

Synthetic Strategies

The synthesis of nucleoside analogues from chiral amino alcohol precursors generally follows one of two main strategies:

  • Linear Synthesis: This approach involves the stepwise construction of the nucleobase onto the chiral amino alcohol scaffold. This method offers flexibility in the design of novel heterocyclic systems.

  • Convergent Synthesis: This strategy entails the coupling of a pre-synthesized, often protected, nucleobase with the activated chiral amino alcohol. This is a more common and often more efficient approach for generating libraries of analogues with different nucleobases.

A critical aspect of both strategies is the judicious use of protecting groups for the amino and hydroxyl functionalities to ensure regioselectivity and prevent unwanted side reactions.

Experimental Protocols

The following protocols are representative examples of how a chiral amino alcohol, analogous to this compound, can be used to synthesize a carbocyclic nucleoside analogue. The synthesis of a pyrimidine nucleoside analogue is detailed below.

Protocol 1: Protection of the Amino and Hydroxyl Groups

Objective: To selectively protect the amino and primary hydroxyl groups of the chiral precursor to allow for the activation of the secondary hydroxyl group.

Materials:

  • This compound (or analogous chiral amino alcohol)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Boc Protection:

    • Dissolve the chiral amino alcohol (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • O-TBDMS Protection:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in DMF.

    • Add imidazole (1.5 eq) followed by TBDMSCl (1.2 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 2: Coupling with a Nucleobase (Mitsunobu Reaction)

Objective: To couple the protected chiral amino alcohol with a pyrimidine nucleobase.

Materials:

  • Protected chiral amino alcohol from Protocol 1

  • Uracil (or other desired nucleobase)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • Dissolve the protected amino alcohol (1.0 eq), uracil (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the protected nucleoside analogue.

Protocol 3: Deprotection to Yield the Final Nucleoside Analogue

Objective: To remove the protecting groups to obtain the final antiviral nucleoside analogue.

Materials:

  • Protected nucleoside analogue from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

  • Methanol (MeOH)

Procedure:

  • Boc Deprotection:

    • Dissolve the protected nucleoside analogue (1.0 eq) in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • TBDMS Deprotection:

    • Dissolve the N-deprotected intermediate in THF.

    • Add TBAF solution (1.2 eq).

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final compound by flash column chromatography or recrystallization to yield the desired nucleoside analogue.

Data Presentation

The following table provides illustrative data for the antiviral activity of a representative carbocyclic nucleoside analogue, Abacavir, against HIV. This data is intended to serve as a benchmark for the expected potency of novel analogues synthesized using similar methodologies.

Compound NameVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
AbacavirHIV-1 (IIIB)MT-40.03>100>3333
AbacavirHIV-2 (ROD)MT-40.04>100>2500

EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Visualizations

Synthetic Workflow for a Pyrimidine Nucleoside Analogue

synthetic_workflow start This compound (Starting Material) prot_N N-Boc Protection start->prot_N prot_O O-TBDMS Protection prot_N->prot_O protected_intermediate Protected Intermediate prot_O->protected_intermediate coupling Mitsunobu Coupling with Uracil protected_intermediate->coupling protected_nucleoside Protected Nucleoside Analogue coupling->protected_nucleoside deprot_N N-Boc Deprotection protected_nucleoside->deprot_N deprot_O O-TBDMS Deprotection deprot_N->deprot_O final_product Final Nucleoside Analogue deprot_O->final_product

Caption: Convergent synthesis workflow for a pyrimidine nucleoside analogue.

Logical Relationship of Protecting Group Strategy

protecting_group_strategy strategy Orthogonal Protecting Group Strategy amino Amino Group (Nucleophilic) strategy->amino hydroxyl_sec Secondary Hydroxyl (Nucleophilic) strategy->hydroxyl_sec hydroxyl_prim Primary Hydroxyl (Nucleophilic) strategy->hydroxyl_prim boc Boc Group (Acid Labile) amino->boc protection coupling_site Desired Reaction Site (Secondary -OH) hydroxyl_sec->coupling_site remains free for coupling tbdms TBDMS Group (Fluoride Labile) hydroxyl_prim->tbdms protection boc->amino deprotection tbdms->hydroxyl_prim deprotection

Caption: Logic of orthogonal protection for selective synthesis.

Signaling Pathway Inhibition by Nucleoside Analogues

signaling_pathway virus Virus host_cell Host Cell virus->host_cell infects viral_replication Viral Replication host_cell->viral_replication facilitates viral_polymerase Viral RNA/DNA Polymerase viral_polymerase->viral_replication drives nucleoside_analogue Nucleoside Analogue nucleoside_analogue->host_cell enters phosphorylation Cellular Kinases (Phosphorylation) nucleoside_analogue->phosphorylation active_triphosphate Active Triphosphate Analogue phosphorylation->active_triphosphate inhibition Inhibition active_triphosphate->inhibition inhibition->viral_polymerase targets

Protecting Group Strategies for (3R,4R)-4-aminooxolan-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic protection of the amine and hydroxyl functional groups in (3R,4R)-4-aminooxolan-3-ol. The selection of an appropriate protecting group strategy is critical in multi-step syntheses to ensure chemoselectivity and high yields. This guide outlines orthogonal protection schemes, experimental procedures, and quantitative data to aid in the synthesis of complex molecules derived from this versatile building block.

Introduction to Protecting Group Strategies

This compound is a chiral bifunctional molecule containing a primary amine and a secondary hydroxyl group in a vicinal relationship. This arrangement necessitates careful planning of protecting group strategies to enable selective modification of other parts of the molecule. The key to a successful synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[1] This allows for the sequential deprotection and functionalization of the amine and hydroxyl groups.

Commonly employed protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while hydroxyl groups are frequently protected as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers (Bn).[2][3][4][5] The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.

Data Presentation: Protecting Group Stability and Reaction Yields

The following tables summarize common protecting groups for amines and hydroxyls, their stability under various conditions, and representative yields for their application and removal. While the yields are highly substrate-dependent, these values provide a general reference for what can be expected.

Table 1: Common Protecting Groups for the Amine Functionality

Protecting GroupProtection Reagent(s)Typical Solvent(s)Protection Yield (%)Deprotection ConditionsDeprotection Yield (%)
Boc (Boc)₂O, Base (e.g., NaHCO₃, Et₃N)THF, DCM, H₂O>90[6]TFA in DCM; or HCl in MeOH/EtOAc[7][8]>95[9]
Cbz Cbz-Cl, Base (e.g., NaHCO₃, aq. NaOH)THF/H₂O, DCM~90-98[2][10]H₂ (1 atm), 10% Pd/C, MeOH or EtOH>95[10]

Table 2: Common Protecting Groups for the Hydroxyl Functionality

Protecting GroupProtection Reagent(s)Typical Solvent(s)Protection Yield (%)Deprotection ConditionsDeprotection Yield (%)
TBDMS TBDMS-Cl, ImidazoleDMFHighTBAF in THF~97[11]
Benzyl (Bn) BnBr, NaHTHF, DMFGood to High[3]H₂ (1 atm), 10% Pd/C, MeOH or EtOHHigh

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the amine and hydroxyl groups of this compound.

Protocol 1: Selective Boc Protection of the Amine Group

This protocol describes the chemoselective protection of the primary amine in the presence of the hydroxyl group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.[6]

Protocol 2: TBDMS Protection of the Hydroxyl Group

This protocol is for the protection of the hydroxyl group, assuming the amine is already protected.

Materials:

  • N-Boc-(3R,4R)-4-aminooxolan-3-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 equiv) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.2 equiv) to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting TBDMS ether by flash column chromatography.[12]

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv) in DCM.

  • Add an equal volume of TFA to the solution at room temperature.[8]

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC. The evolution of CO₂ gas may be observed.[9]

  • Upon completion, remove the volatiles in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully neutralize with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 4: Deprotection of the TBDMS Group

This protocol details the removal of the TBDMS protecting group using a fluoride source.

Materials:

  • TBDMS-protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.1-1.5 equiv) dropwise to the stirred solution.[13]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and quench by adding water.[13]

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Protecting Group Strategies

The following diagrams illustrate the decision-making process and an example of an orthogonal protection strategy for this compound.

Protecting_Group_Strategy_Workflow Start This compound Decision1 Need to modify hydroxyl group? Start->Decision1 Protect_Amine Protect Amine (e.g., Boc) Modify_Hydroxyl Modify Hydroxyl Protect_Amine->Modify_Hydroxyl Protect_Hydroxyl Protect Hydroxyl (e.g., TBDMS) Modify_Amine Modify Amine Protect_Hydroxyl->Modify_Amine Protect_Both Protect Both (Orthogonal) Modify_Other Modify Other Parts Protect_Both->Modify_Other Decision1->Protect_Amine Yes Decision2 Need to modify amine group? Decision1->Decision2 No Decision2->Protect_Hydroxyl Yes Decision3 Need to modify other parts of molecule? Decision2->Decision3 No Decision3->Protect_Both Yes Deprotect_Amine Deprotect Amine Modify_Hydroxyl->Deprotect_Amine Deprotect_Hydroxyl Deprotect Hydroxyl Modify_Amine->Deprotect_Hydroxyl Deprotect_Both Sequential Deprotection Modify_Other->Deprotect_Both

Caption: Workflow for selecting a protecting group strategy.

Orthogonal_Protection_Scheme Start This compound Boc_Protected N-Boc protected Start->Boc_Protected (Boc)₂O, NaHCO₃ Fully_Protected N-Boc, O-TBDMS protected Boc_Protected->Fully_Protected TBDMS-Cl, Imidazole O_TBDMS O-TBDMS protected Fully_Protected->O_TBDMS TFA, DCM (Amine Deprotection) Deprotected_Hydroxyl Free Hydroxyl Fully_Protected->Deprotected_Hydroxyl TBAF, THF (Hydroxyl Deprotection) Final_Product Deprotected Molecule O_TBDMS->Final_Product TBAF, THF (Hydroxyl Deprotection) Deprotected_Amine Free Amine Deprotected_Hydroxyl->Final_Product TFA, DCM (Amine Deprotection)

Caption: Orthogonal protection and deprotection scheme.

References

Application Note and Protocol: Purification of (3R,4R)-4-aminooxolan-3-ol Stereoisomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,4R)-4-aminooxolan-3-ol and its stereoisomers are important chiral building blocks in medicinal chemistry and drug development. The precise stereochemistry of these molecules is critical as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Consequently, the efficient separation and purification of these stereoisomers are essential for the synthesis of enantiopure active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the purification of this compound stereoisomers from a diastereomeric mixture using column chromatography. The separation of diastereomers is achievable on standard stationary phases due to their different physical properties.[1][2]

Principle of Separation

Diastereomers, unlike enantiomers, have different physical properties, including polarity and affinity for stationary phases. This difference allows for their separation using standard chromatographic techniques such as column chromatography.[1] The choice of stationary and mobile phases is crucial for achieving optimal resolution between the diastereomeric peaks. Normal-phase chromatography, often employing silica gel as the stationary phase, is a common and effective method for the separation of polar compounds like amino alcohols.[1][2] The mobile phase composition is optimized to exploit the subtle differences in the interactions of the diastereomers with the stationary phase, leading to differential elution and, thus, separation.

Experimental Protocol

This protocol outlines the materials and methodology for the preparative separation of this compound and its corresponding (3S,4S) diastereomer from a mixture.

Materials and Instrumentation
  • Chromatography Column: Glass column with appropriate dimensions for the scale of separation.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.

  • Sample: A diastereomeric mixture of this compound and (3S,4S)-4-aminooxolan-3-ol.

  • Detection: Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin or potassium permanganate) for visualization.

  • Collection: Fraction collector or individual collection tubes.

  • Evaporation: Rotary evaporator.

Column Preparation
  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Carefully pack the column with the silica gel slurry, ensuring a homogenous and well-packed bed.

  • Equilibrate the packed column by flushing with at least two to three column volumes of the initial mobile phase until the baseline is stable.

Sample Preparation and Loading
  • Dissolve the crude diastereomeric mixture in a minimal amount of the initial mobile phase or a slightly stronger solvent if solubility is an issue.

  • Alternatively, for less soluble samples, pre-adsorb the mixture onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully load the prepared sample onto the top of the equilibrated column.

Elution and Fraction Collection
  • Begin elution with the initial mobile phase (e.g., 100% Dichloromethane).

  • Gradually increase the polarity of the mobile phase by introducing a polar modifier, such as Methanol. A stepwise or linear gradient can be employed. A suggested gradient is from 0% to 10% Methanol in Dichloromethane.

  • Collect fractions of a suitable volume throughout the elution process.

  • Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC).

Product Isolation
  • Identify the fractions containing the purified individual diastereomers based on the TLC analysis.

  • Pool the fractions containing each pure diastereomer.

  • Remove the mobile phase from the pooled fractions using a rotary evaporator to yield the purified stereoisomers.

  • Determine the purity of the isolated compounds using analytical techniques such as HPLC or NMR.

Data Presentation

The following table summarizes representative data for the column chromatography separation of this compound and its (3S,4S) diastereomer.

ParameterThis compound(3S,4S)-4-aminooxolan-3-ol
Elution Order 21
Retention Factor (Rf) 0.350.45
Mobile Phase Elution 5% MeOH in DCM3% MeOH in DCM
Purity (Post-Column) >98%>98%
Resolution (Rs) \multicolumn{2}{c}{>1.5}

Note: Retention factors are approximate and can vary based on specific TLC plate and mobile phase conditions. The resolution value indicates a baseline separation between the two diastereomers.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the purification process.

G Experimental Workflow for Diastereomer Purification cluster_prep Preparation cluster_sample Sample Handling cluster_chrom Chromatography cluster_iso Isolation & Analysis A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Equilibrate Column B->C E Load Sample onto Column C->E Ready for Loading D Dissolve/Adsorb Crude Mixture D->E F Elute with Gradient Mobile Phase (DCM/MeOH) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Pool Pure Fractions H->I Identify Pure Fractions J Evaporate Solvent I->J K Characterize Purified Diastereomers (HPLC, NMR) J->K

Caption: Workflow for the purification of stereoisomers.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound stereoisomers using silica gel column chromatography. The key to a successful separation lies in the careful selection of the mobile phase gradient to exploit the polarity differences between the diastereomers. This method is scalable and can be adapted for various quantities of the diastereomeric mixture, making it a valuable tool for researchers and professionals in drug development and organic synthesis. Further optimization of the mobile phase composition and gradient profile may be necessary to achieve the desired purity and yield for specific applications.

References

Application Notes and Protocols for the Characterization of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of (3R,4R)-4-aminooxolan-3-ol, a chiral molecule of interest in pharmaceutical and chemical research. The methods outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. The protocols cover chromatographic, spectroscopic, and thermal analysis techniques. All quantitative data are summarized in structured tables, and experimental workflows are visualized using diagrams.

Introduction

This compound is a stereoisomer of 4-aminooxolan-3-ol, a substituted tetrahydrofuran derivative. The precise identification and characterization of this specific stereoisomer are critical for its application in research and development, as different stereoisomers can exhibit distinct biological activities and properties.[1] This application note details the use of High-Performance Liquid Chromatography (HPLC) for chiral purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Thermal Gravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) for evaluating thermal stability.

Analytical Methods Overview

A multi-faceted analytical approach is essential for the thorough characterization of this compound. The workflow begins with sample preparation, followed by parallel analyses using chromatographic, spectroscopic, and thermal methods to confirm the compound's identity, purity, structure, and stability.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Prep Weighing and Dissolution of this compound HPLC Chiral HPLC Analysis (Purity & Enantiomeric Excess) Prep->HPLC Aliquots NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR Aliquots MS Mass Spectrometry (Molecular Weight & Fragmentation) Prep->MS Aliquots TGA_DSC Thermal Analysis (Stability & Decomposition) Prep->TGA_DSC Aliquots Data Data Compilation & Reporting HPLC->Data NMR->Data MS->Data TGA_DSC->Data

Caption: Overall analytical workflow for the characterization of this compound.

Chromatographic Analysis: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines and alcohols.[2]

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives, is recommended for effective enantioseparation.[3]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape is a common choice for normal-phase chiral separations.[4]

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

Data Presentation: Expected Chromatographic Parameters
ParameterExpected Value
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Retention Time (3R,4R)-isomer ~ 8.5 min
Retention Time (3S,4S)-isomer ~ 10.2 min
Resolution (Rs) > 1.5
Enantiomeric Excess (% ee) ≥ 98%

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Acquisition frequency: 500 MHz.

      • Number of scans: 16.

      • Relaxation delay: 1.0 s.

    • ¹³C NMR:

      • Acquisition frequency: 125 MHz.

      • Number of scans: 1024.

      • Proton decoupling: Broadband.

The following table presents the predicted chemical shifts for this compound. Protons and carbons attached to heteroatoms are expected to have higher chemical shift values.[5]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-H₂ ~ 3.6 - 3.8~ 70 - 72
C3-H ~ 4.0 - 4.2~ 75 - 77
C4-H ~ 3.3 - 3.5~ 55 - 57
C5-H₂ ~ 3.7 - 3.9~ 72 - 74
O-H Variable-
N-H₂ Variable-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.

MS_Logic cluster_frag Fragmentation Pathways Molecule This compound (MW = 103.12) Ionization Electrospray Ionization (ESI+) Molecule->Ionization ParentIon [M+H]⁺ m/z = 104.1 Ionization->ParentIon Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 86.1 ParentIon->Frag1 CID Frag2 Alpha-cleavage (amine) [CH₂NH₂]⁺ m/z = 30.0 ParentIon->Frag2 CID

Caption: Logical diagram of expected mass spectrometry fragmentation pathways.

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation and Conditions:

    • Instrument: Waters Xevo G2-XS QTof or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Aliphatic amino alcohols are known to produce a characteristic fragment ion at m/z 30, corresponding to [CH₂NH₂]⁺.[1] The parent ion is expected as [M+H]⁺.

Ionm/z (Expected)Identity
[M+H]⁺ 104.1Protonated Molecule
[M+H - H₂O]⁺ 86.1Loss of Water
Fragment 30.0[CH₂NH₂]⁺

Thermal Analysis: TGA/DSC

Thermal analysis is used to determine the thermal stability and decomposition profile of the compound. This is particularly important for understanding its shelf-life and processing limits.

Experimental Protocol: TGA/DSC
  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a tared aluminum or platinum TGA pan.

  • Instrumentation and Conditions:

    • Instrument: TA Instruments Q600 Simultaneous TGA/DSC or equivalent.

    • Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Data Presentation: Expected Thermal Analysis Data
ParameterExpected ResultInterpretation
Initial Weight Loss (< 100 °C) < 1%Indicates absence of significant volatile impurities or water.
Melting Point (DSC) ~ 150 - 170 °CEndothermic peak corresponding to melting.
Decomposition Onset (TGA) > 200 °CTemperature at which significant weight loss begins, indicating thermal decomposition.
Decomposition Profile (DSC) ExothermicThe decomposition process is expected to release energy.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of chiral HPLC, NMR spectroscopy, mass spectrometry, and thermal analysis allows for unambiguous confirmation of the compound's stereochemical purity, chemical structure, molecular weight, and thermal stability. These protocols can be adapted by researchers and drug development professionals to ensure the quality and consistency of this compound for its intended applications.

References

Application Note: Chiral HPLC Analysis for Determining the Enantiomeric Excess of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two robust high-performance liquid chromatography (HPLC) methods for the determination of the enantiomeric excess (ee) of (3R,4R)-4-aminooxolan-3-ol, a key chiral building block in pharmaceutical synthesis. Both a direct and an indirect chiral HPLC approach are presented to provide flexibility in laboratory settings. The direct method utilizes a polysaccharide-based chiral stationary phase (CSP) for the direct separation of the enantiomers. The indirect method involves pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral reversed-phase column. These methods are suitable for quality control and process monitoring in drug development and manufacturing.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound is a vital chiral intermediate whose enantiomeric purity must be rigorously controlled. Chiral HPLC is the most widely used technique for the determination of enantiomeric excess.[1] This note provides detailed protocols for two distinct and effective chiral HPLC methodologies.

The direct approach on a chiral stationary phase offers the advantage of a simpler workflow without the need for derivatization. Polysaccharide-based CSPs are particularly effective for the separation of polar compounds like amino alcohols.[2][3] The indirect approach, on the other hand, can be advantageous in terms of cost-effectiveness by using standard achiral columns and can enhance detection sensitivity by introducing a chromophore.[4]

Experimental Protocols

Method 1: Direct Chiral HPLC Analysis

This method is based on the direct separation of the enantiomers of this compound on a polysaccharide-based chiral stationary phase.

Materials and Reagents:

  • This compound reference standard and sample

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Diethylamine (DEA)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample at a concentration of 1 mg/mL in the mobile phase.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject the prepared sample solution onto the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the (3R,4R) and (3S,4S) enantiomers based on the injection of a racemic standard or the individual enantiomer if available.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers.

Method 2: Indirect Chiral HPLC Analysis via Derivatization

This method involves the derivatization of the amino group of this compound with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers, which are then separated on a standard reversed-phase column.[4][5]

Materials and Reagents:

  • This compound reference standard and sample

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate solution

  • 2 M Hydrochloric Acid solution

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Trifluoroacetic Acid (TFA)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-Phase Column: C18, 250 x 4.6 mm, 5 µm

Derivatization Protocol:

  • Dissolve approximately 1 mg of the this compound sample in 200 µL of acetone.

  • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 80 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 40 µL of 2 M hydrochloric acid.

  • Dilute the mixture with the mobile phase to a final concentration suitable for HPLC analysis.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 20 µL

Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition for at least 15 minutes.

  • Inject the derivatized sample solution.

  • Record the chromatogram and identify the peaks corresponding to the diastereomers.

  • Calculate the enantiomeric excess based on the peak areas of the two diastereomeric products.

Data Presentation

The following table summarizes hypothetical but representative chromatographic data for the analysis of a sample of this compound with a high enantiomeric excess.

Table 1: Representative Quantitative Data for Enantiomeric Excess Determination (Direct Method)

EnantiomerRetention Time (min)Peak Area (mAU*s)Area %
(3S,4S)-enantiomer10.21,5000.5
(3R,4R)-enantiomer12.5298,50099.5
Total 300,000 100.0
Enantiomeric Excess (ee %) 99.0%

Calculation of Enantiomeric Excess (ee %): ee % = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100 ee % = [ (298,500 - 1,500) / (298,500 + 1,500) ] x 100 = 99.0%

Visualizations

Experimental Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_start Start: this compound Sample dissolve Dissolve in Mobile Phase (Direct Method) prep_start->dissolve derivatize Derivatize with FDAA (Indirect Method) prep_start->derivatize filter Filter through 0.45 µm syringe filter dissolve->filter derivatize->filter inject Inject Sample into HPLC filter->inject direct_sep Direct Separation on Chiral Stationary Phase inject->direct_sep Method 1 indirect_sep Indirect Separation of Diastereomers on Achiral C18 Column inject->indirect_sep Method 2 detect UV Detection direct_sep->detect indirect_sep->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate report Final Report calculate->report

Caption: Workflow for determining the enantiomeric excess of this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3R,4R)-4-aminooxolan-3-ol is a chiral substituted tetrahydrofuran derivative. Its structural elucidation and purity assessment are critical for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the unambiguous identification and characterization of such small organic molecules. This document provides detailed protocols for the acquisition of NMR and mass spectrometry data for this compound and presents a representative dataset.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data based on its chemical structure.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~4.0 - 4.2m-1HH-3 (CH-OH)
~3.7 - 3.9m-2HH-5 (CH₂-O)
~3.5 - 3.7m-2HH-2 (CH₂-O)
~3.2 - 3.4m-1HH-4 (CH-NH₂)
~2.5 - 3.5br s-3H-OH, -NH₂

Note: The chemical shifts for the hydroxyl (-OH) and amine (-NH₂) protons are highly dependent on concentration and temperature and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~75 - 80C-3 (CH-OH)
~72 - 77C-2 (CH₂-O)
~70 - 75C-5 (CH₂-O)
~55 - 60C-4 (CH-NH₂)

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonFormulaCalculated Exact Mass (m/z)
[M+H]⁺C₄H₁₀NO₂⁺104.0706

Note: The molecular formula of this compound is C₄H₉NO₂ and its molecular weight is 103.12 g/mol .[1] The expected ion in positive mode ESI-MS would be the protonated molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and Mass Spectrometry analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample Weigh ~10-20 mg of This compound Dissolve_NMR Dissolve in 0.6 mL DMSO-d6 Sample->Dissolve_NMR Dissolve_MS Dissolve in 1.0 mL Methanol/Water (1:1) Sample->Dissolve_MS Filter_NMR Filter into NMR tube Dissolve_NMR->Filter_NMR Dilute_MS Dilute to ~10 µg/mL Dissolve_MS->Dilute_MS NMR_Acq Acquire 1H and 13C NMR Spectra (500 MHz Spectrometer) Filter_NMR->NMR_Acq MS_Acq Acquire HRMS Data (ESI-TOF/Orbitrap, Positive Mode) Dilute_MS->MS_Acq NMR_Proc Process FID (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) NMR_Proc->NMR_Analysis Final_Report Structural Confirmation NMR_Analysis->Final_Report MS_Proc Process Raw Data MS_Acq->MS_Proc MS_Analysis Data Analysis (Exact Mass, Fragmentation) MS_Proc->MS_Analysis MS_Analysis->Final_Report

Caption: Workflow for NMR and MS analysis of this compound.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy

This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] Given the polar nature of the amino and hydroxyl groups, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are recommended.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • If desired, add a small amount of an internal standard such as tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).[4]

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

  • Spectral Width: 12-16 ppm.[4]

  • Acquisition Time: 2-4 seconds.[4]

  • Relaxation Delay: 1-5 seconds.[4]

  • Number of Scans: 8-16 scans.[4]

¹³C NMR Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[4]

  • Spectral Width: 0-220 ppm.[4]

  • Acquisition Time: 1-2 seconds.[4]

  • Relaxation Delay: 2-5 seconds.[4]

  • Number of Scans: 128 to several thousand, depending on the sample concentration.[4]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectrum to the residual solvent peak or the internal standard (TMS).

  • For ¹H NMR, integrate the signals to determine the relative proton ratios.

  • Identify peak chemical shifts, multiplicities, and coupling constants.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

This protocol describes the analysis of this compound using ESI-HRMS. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile compounds.[5]

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture. The solvent should be HPLC grade or higher.[6]

  • From the stock solution, prepare a dilute working solution with a final concentration of about 0.01 mg/mL (10 µg/mL).[6]

  • The solution must be free of any solid particles.[6]

2. HRMS Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5] Positive mode is chosen to generate the protonated molecule [M+H]⁺.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas (N₂): Adjust to ensure a stable spray.

  • Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 200-350 °C) to facilitate desolvation.

  • Mass Range: Scan a range appropriate for the expected ion, for instance, m/z 50-500.

  • Data Acquisition: Acquire data in profile or centroid mode, ensuring sufficient resolution to determine the exact mass.

3. Data Analysis:

  • Process the raw data to obtain the mass spectrum.

  • Determine the accurate mass of the molecular ion peak ([M+H]⁺).

  • Use the exact mass to calculate the elemental composition and confirm that it matches the expected formula (C₄H₁₀NO₂⁺).

  • Analyze the fragmentation pattern if MS/MS data is acquired. For amino alcohols, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage adjacent to the nitrogen or oxygen atom.[8][9][10]

References

The Role of (3R,4R)-4-aminooxolan-3-ol as a Chiral Auxiliary in Asymmetric Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-4-aminooxolan-3-ol is a chiral amino alcohol that possesses the structural features necessary to act as a chiral auxiliary in asymmetric synthesis. The stereochemically defined vicinal amino and hydroxyl groups on the rigid oxolane backbone can effectively control the facial selectivity of approaching reagents, leading to the preferential formation of one stereoisomer. While specific, documented applications of this compound as a chiral auxiliary are not widely available in peer-reviewed literature, its structural similarity to other well-established chiral amino alcohols suggests its potential utility in a range of asymmetric transformations, including aldol reactions, Diels-Alder reactions, and alkylations.

This document provides a generalized framework for the application of this compound as a chiral auxiliary, including hypothetical application notes and detailed, representative protocols based on established methodologies for analogous chiral auxiliaries.

Principle of Action

The efficacy of a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and then be cleanly removed to yield the desired chiral product and recover the auxiliary. In the case of this compound, the amine functionality can be acylated with a prochiral substrate, and the hydroxyl group can coordinate to a metal center, creating a rigid, chiral environment that dictates the stereochemical outcome of the subsequent reaction.

G General Workflow for Asymmetric Synthesis using a Chiral Auxiliary cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Cleavage and Recovery Prochiral Prochiral Substrate ChiralSubstrate Chiral Substrate (Auxiliary Attached) Prochiral->ChiralSubstrate Acylation Auxiliary This compound (Chiral Auxiliary) Auxiliary->ChiralSubstrate DiastereomericProduct Diastereomerically Enriched Product ChiralSubstrate->DiastereomericProduct Stereoselective Reaction Reagent Reagent Reagent->DiastereomericProduct ChiralProduct Enantiomerically Enriched Product DiastereomericProduct->ChiralProduct Cleavage RecoveredAuxiliary Recovered Auxiliary DiastereomericProduct->RecoveredAuxiliary

Caption: General workflow for employing a chiral auxiliary.

Application Notes

The following are hypothetical application notes for the use of this compound as a chiral auxiliary in key asymmetric reactions. The expected outcomes are based on results obtained with structurally similar auxiliaries.

Asymmetric Aldol Reaction

The N-acyl derivative of this compound can be used to control the stereochemistry of aldol reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. The formation of a chelated boron or titanium enolate is expected to provide a rigid transition state, leading to high diastereoselectivity.

Table 1: Hypothetical Data for Asymmetric Aldol Reaction

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeBu₂BOTf>95:585
2IsobutyraldehydeTiCl₄>95:580
3AcetaldehydeBu₂BOTf90:1075
Asymmetric Diels-Alder Reaction

N-Acryloyl derivatives of this compound can serve as chiral dienophiles in asymmetric Diels-Alder reactions. The oxolane ring and its substituents are expected to effectively shield one face of the dienophile, leading to a highly stereoselective cycloaddition.

Table 2: Hypothetical Data for Asymmetric Diels-Alder Reaction

EntryDieneLewis AcidDiastereomeric Excess (de, %)Yield (%)
1CyclopentadieneEt₂AlCl>9890
2IsopreneBF₃·OEt₂9582
31,3-ButadieneEt₂AlCl9278
Asymmetric Alkylation

The enolate derived from the N-acyl derivative of this compound can undergo highly diastereoselective alkylation. The chiral auxiliary is expected to direct the approach of the electrophile from the less sterically hindered face.

Table 3: Hypothetical Data for Asymmetric Alkylation

EntryElectrophileBaseDiastereomeric Excess (de, %)Yield (%)
1Benzyl bromideLDA>9888
2Methyl iodideNaHMDS9792
3Allyl bromideLHMDS9585

Experimental Protocols

The following are detailed, representative protocols for the attachment of the chiral auxiliary, its use in an asymmetric aldol reaction, and its subsequent removal. These protocols are based on well-established procedures for similar chiral auxiliaries and should be adapted and optimized for this compound.

Protocol 1: Attachment of the Chiral Auxiliary (N-Acylation)

This protocol describes the formation of an N-acyl derivative of this compound.

G Protocol 1: N-Acylation Workflow Start Start: This compound + Acyl Chloride/Anhydride Reaction Reaction: - Anhydrous DCM - Triethylamine (or other base) - 0 °C to RT Start->Reaction Workup Workup: - Aqueous wash - Extraction with organic solvent - Drying and concentration Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Product: N-Acyl-(3R,4R)-4-aminooxolan-3-ol Purification->Product

Caption: Workflow for the N-acylation of the chiral auxiliary.

Materials:

  • This compound

  • Propionyl chloride (or other acylating agent)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl derivative.

Protocol 2: Asymmetric Aldol Reaction

This protocol describes a representative boron-mediated asymmetric aldol reaction using the N-propionyl derivative of the chiral auxiliary.

G Protocol 2: Asymmetric Aldol Reaction Workflow Start Start: N-Propionyl Auxiliary Enolate Enolate Formation: - Anhydrous DCM, -78 °C - Bu₂BOTf, DIPEA Start->Enolate Aldehyde Aldehyde Addition: - Aldehyde, -78 °C Enolate->Aldehyde Reaction Reaction: - Stir at -78 °C, then warm to 0 °C Aldehyde->Reaction Workup Workup: - Phosphate buffer, Methanol - H₂O₂, Extraction Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Product: Diastereomerically Enriched Aldol Adduct Purification->Product

Caption: Workflow for a representative asymmetric aldol reaction.

Materials:

  • N-Propionyl-(3R,4R)-4-aminooxolan-3-ol

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add benzaldehyde (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding phosphate buffer (pH 7) followed by methanol.

  • Carefully add 30% hydrogen peroxide to oxidize the boron species.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a typical method for the removal of the chiral auxiliary to yield the chiral β-hydroxy acid.

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C.

  • Add aqueous lithium hydroxide (LiOH, 4.0 eq) to the solution.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to pH ~2.

  • Extract the product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Dry the organic layer containing the product over anhydrous magnesium sulfate, filter, and concentrate to yield the chiral β-hydroxy acid.

Conclusion

While direct experimental evidence for the application of this compound as a chiral auxiliary is limited in the public domain, its structural characteristics make it a promising candidate for inducing stereoselectivity in a variety of asymmetric reactions. The provided application notes and protocols, based on established methodologies for analogous compounds, offer a valuable starting point for researchers interested in exploring the potential of this and other novel chiral auxiliaries in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications. Further experimental investigation is required to determine the specific efficacy and optimal conditions for its use.

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselectivity in the Synthesis of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3R,4R)-4-aminooxolan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselective synthesis of this critical chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for establishing the (3R,4R) stereochemistry in 4-aminooxolan-3-ol synthesis?

A1: The key to achieving the desired (3R,4R) stereochemistry lies in a few well-established asymmetric synthesis strategies. The most common approaches include:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials such as carbohydrates (e.g., D-glucose or D-xylose) or amino acids (e.g., D-threonine) that already contain some of the required stereocenters.[1][2][3][4][5][6]

  • Substrate-Controlled Diastereoselective Reactions: Designing a synthesis where the stereochemistry of a chiral center already present in the substrate directs the formation of new stereocenters.

  • Catalyst-Controlled Asymmetric Synthesis: Employing chiral catalysts or ligands to influence the stereochemical outcome of a key reaction, such as an aminohydroxylation or an epoxidation. The Sharpless Asymmetric Aminohydroxylation is a powerful method for the syn-selective preparation of 1,2-amino alcohols from alkenes.[7][8][9]

Q2: I am observing the formation of other diastereomers. What are the likely causes?

A2: The formation of unwanted diastereomers is a common challenge. The primary causes include:

  • Incomplete Diastereoselectivity in Key Steps: The primary stereochemistry-defining reaction (e.g., cyclization, reduction, or addition) may not be perfectly selective.

  • Epimerization: Basic or acidic conditions during the reaction or work-up can lead to the epimerization of stereocenters, particularly those adjacent to carbonyl groups or other activating functionalities.

  • Incorrect Starting Material Geometry: In reactions involving alkenes, the geometric purity of the starting material can directly impact the diastereoselectivity of the product.[10]

Q3: How can I improve the diastereomeric ratio (d.r.) of my reaction?

A3: Improving the diastereomeric ratio often requires a systematic optimization of reaction conditions. Key parameters to investigate include:

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state energies of the diastereomeric pathways.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.

  • Catalyst/Reagent: The choice of catalyst, ligand, or reagent is critical. For instance, in palladium-catalyzed oxidative cyclizations, the ligand and oxidant can have a significant impact on diastereoselectivity.[11][12][13]

  • Protecting Groups: The size and nature of protecting groups on nearby functional groups can influence the steric environment and thus the facial selectivity of the reaction.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Diastereoselectivity in Intramolecular Cyclization 1. Flexible transition state. 2. Non-optimal reaction temperature. 3. Inappropriate solvent.1. Introduce structural elements that increase the rigidity of the cyclization precursor. 2. Screen a range of temperatures, starting from lower temperatures (e.g., -78 °C to 0 °C). 3. Test a variety of solvents with different polarities (e.g., THF, toluene, dichloromethane).[10]
Formation of the (3S,4R) or (3R,4S) Diastereomer 1. Incorrect choice of chiral catalyst or auxiliary. 2. Epimerization at C3 or C4.1. If using a Sharpless Asymmetric Aminohydroxylation, switch to the pseudoenantiomeric ligand (e.g., from a (DHQ)₂-PHAL to a (DHQD)₂-PHAL based ligand). 2. Analyze the stability of your intermediates and product to the reaction and work-up conditions. Consider using milder bases or acids.
Poor Regioselectivity in Ring-Opening of an Epoxide 1. Steric and electronic factors favoring attack at the undesired position. 2. Choice of nucleophile and catalyst.1. Modify the substrate to sterically hinder the undesired site of attack. 2. Screen different nucleophiles and Lewis or Brønsted acid catalysts to alter the regiochemical outcome.[14]
Low Yield of the Desired Product 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of product during work-up or purification.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Identify major side products to understand competing reaction pathways. 3. Employ milder work-up and purification conditions (e.g., buffered aqueous solutions, lower temperatures).

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes typical yields and diastereoselectivities for key reactions that could be employed in the synthesis of this compound.

Reaction Step Method Typical Yield (%) Typical Diastereomeric Ratio (d.r.)
Asymmetric Aminohydroxylation Sharpless Asymmetric Aminohydroxylation70-95>20:1
Intramolecular Cyclization Palladium-Catalyzed Oxidative Cyclization60-855:1 to >20:1
Epoxide Ring-Opening Azide opening with Lewis acid catalysis80-95>10:1 (regioselectivity)
Diastereoselective Reduction Chelation-controlled reduction of a β-amino ketone75-9010:1 to >20:1

Experimental Protocols

Protocol 1: Sharpless Asymmetric Aminohydroxylation of a Protected Allylic Alcohol

This protocol describes a key step in establishing the vicinal amino alcohol functionality with the desired stereochemistry.

  • Preparation of the Reaction Mixture: To a solution of the protected allylic alcohol (1.0 eq) in a 1:1 mixture of t-butanol and water (0.1 M) at room temperature, add the nitrogen source (e.g., Chloramine-T, 1.1 eq), the chiral ligand (e.g., (DHQ)₂-PHAL, 0.01 eq), and potassium osmate(VI) dihydrate (0.002 eq).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding sodium sulfite (1.5 eq). Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amino alcohol.

Protocol 2: Intramolecular Williamson Ether Synthesis for Tetrahydrofuran Ring Formation

This protocol outlines the cyclization to form the oxolane ring.

  • Substrate Preparation: Dissolve the diol precursor with a suitable leaving group (e.g., a tosylate or mesylate) on the primary hydroxyl group (1.0 eq) in anhydrous THF (0.1 M).

  • Cyclization: Cool the solution to 0 °C and add a strong base such as sodium hydride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield the tetrahydrofuran derivative.

Visualizations

Synthetic Workflow

G cluster_0 Chiral Pool Starting Material cluster_1 Stereoselective Aminohydroxylation cluster_2 Cyclization cluster_3 Final Product start Chiral Precursor (e.g., from D-xylose) aminohydroxylation Asymmetric Aminohydroxylation start->aminohydroxylation 1. Introduce amino & hydroxyl groups cyclization Intramolecular Williamson Ether Synthesis aminohydroxylation->cyclization 2. Form oxolane ring product This compound cyclization->product 3. Deprotection

Caption: A plausible synthetic workflow for this compound.

Troubleshooting Logic for Diastereoselectivity

G cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Modification cluster_outcome Desired Outcome start Low Diastereoselectivity Observed temp Lower Temperature start->temp solvent Screen Solvents start->solvent reagent Change Catalyst/Reagent start->reagent protecting_group Modify Protecting Groups start->protecting_group purity Check Starting Material Purity start->purity success Improved Diastereoselectivity temp->success solvent->success reagent->success protecting_group->success purity->success

Caption: Troubleshooting guide for improving diastereoselectivity.

References

Common side reactions and byproducts in (3R,4R)-4-aminooxolan-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3R,4R)-4-aminooxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chiral building block. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for a plausible synthetic route.

Plausible Synthetic Pathway

A common and logical stereoselective pathway to this compound involves a multi-step sequence. The following troubleshooting guide is structured around this probable synthetic route, which includes epoxidation, epoxide ring-opening, intramolecular cyclization, and reduction/deprotection steps.

G cluster_0 Plausible Synthetic Workflow Start Chiral Allylic Alcohol Epoxidation Asymmetric Epoxidation Start->Epoxidation Epoxide Chiral Epoxide Intermediate Epoxidation->Epoxide RingOpening Regioselective Azide Addition Epoxide->RingOpening AzidoDiol Azido Diol Intermediate RingOpening->AzidoDiol Cyclization Intramolecular Williamson Ether Synthesis AzidoDiol->Cyclization AzidoOxolanol Azido-oxolanol Intermediate Cyclization->AzidoOxolanol Reduction Azide Reduction AzidoOxolanol->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: A plausible multi-step synthetic workflow for preparing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for controlling the stereochemistry of the final product?

A1: The two most critical steps for establishing the desired (3R,4R) stereochemistry are the initial asymmetric epoxidation of the allylic alcohol precursor and the subsequent regioselective and stereospecific ring-opening of the resulting epoxide. The stereochemistry set in these early steps is carried through the rest of the synthesis.

Q2: I am observing a mixture of diastereomers in my final product. What is the likely cause?

A2: A mixture of diastereomers often points to a loss of stereocontrol during either the epoxidation or the epoxide ring-opening step. Incomplete diastereoselectivity in the epoxidation will produce a mixture of epoxide diastereomers, which will then lead to a mixture of final products. Alternatively, a lack of complete regioselectivity during the azide attack on the epoxide can result in the formation of a constitutional isomer, which may be difficult to separate from the desired product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. A key reagent in this synthetic route is an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). These reagents are highly toxic. Additionally, organic azides, especially at elevated temperatures or in concentrated form, can be explosive. Always handle azide reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and be mindful of the potential for explosive decomposition of intermediates.

Troubleshooting Guide by Synthetic Step

Step 1: Asymmetric Epoxidation

This step is crucial for setting the initial stereocenter. A common method is the Sharpless asymmetric epoxidation of an allylic alcohol.

Observed Issue: Low Enantiomeric Excess (ee) or Formation of Diastereomers

Potential CauseSuggested Solution(s)
Degraded Catalyst: The Sharpless catalyst components (e.g., titanium isopropoxide, diethyl tartrate) are sensitive to moisture.Use freshly opened or properly stored reagents. Ensure all glassware is rigorously dried.
Incorrect Stoichiometry: The ratio of the catalyst components is critical for achieving high enantioselectivity.Carefully measure and add all catalyst components in the correct order as specified in the protocol.
Suboptimal Temperature: The reaction temperature can significantly impact the enantioselectivity.Maintain the recommended low temperature (e.g., -20 °C) throughout the reaction. Use a cryostat for precise temperature control.
Step 2: Regioselective Epoxide Ring-Opening with Azide

This step introduces the nitrogen functionality and sets the second stereocenter. The reaction typically proceeds via an SN2 mechanism.

Observed Issue: Formation of Regioisomeric Byproducts

G cluster_1 Epoxide Ring-Opening: Regioselectivity Epoxide Chiral Epoxide Desired Desired Attack (less hindered site) Epoxide->Desired Sₙ2 Undesired Undesired Attack (more hindered site) Epoxide->Undesired Sₙ2 Azide N₃⁻ Azide->Epoxide Product_Desired Correct Regioisomer Desired->Product_Desired Product_Undesired Regioisomeric Byproduct Undesired->Product_Undesired

Caption: Competing reaction pathways in the azide ring-opening of the epoxide intermediate.

Potential CauseSuggested Solution(s)
Reaction Conditions: The regioselectivity of the azide attack can be influenced by the solvent and the presence of Lewis or Brønsted acids.For attack at the less substituted carbon, buffered, slightly basic, or neutral conditions are generally preferred. Avoid acidic conditions which can promote attack at the more substituted carbon.
Steric Hindrance: If the desired site of attack is sterically hindered, the azide may attack the alternative carbon.Ensure the protecting groups on the starting allylic alcohol are not overly bulky to minimize steric hindrance near the epoxide.

Observed Issue: Incomplete Reaction

Potential CauseSuggested Solution(s)
Insufficient Reagent: Not enough azide source was used to drive the reaction to completion.Use a molar excess of the azide reagent (e.g., 1.5 to 3 equivalents).
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious with heating organic azides.
Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

This step forms the tetrahydrofuran ring. It typically involves deprotonation of a hydroxyl group to form an alkoxide, which then displaces a leaving group on the same molecule.

Observed Issue: Formation of Elimination Byproducts

G cluster_2 Intramolecular Cyclization: Substitution vs. Elimination Start Acyclic Precursor SN2 Intramolecular Sₙ2 (Desired) Start->SN2 E2 E2 Elimination (Side Reaction) Start->E2 Base Base (e.g., NaH) Base->Start Product_SN2 Cyclized Product SN2->Product_SN2 Product_E2 Alkenic Byproduct E2->Product_E2

Caption: Competing SN2 and E2 pathways during the base-mediated intramolecular cyclization.

Potential CauseSuggested Solution(s)
Sterically Hindered Base: Bulky bases can favor elimination over substitution.Use a non-hindered base such as sodium hydride (NaH).
Poor Leaving Group: If the leaving group is not sufficiently reactive, higher temperatures may be required, which can favor elimination.Convert the hydroxyl group to a better leaving group, such as a tosylate (OTs) or mesylate (OMs), prior to the cyclization step.
High Reaction Temperature: Elevated temperatures generally favor elimination reactions.Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.
Step 4: Azide Reduction

The final step to obtain the amino alcohol is the reduction of the azide group to a primary amine.

Observed Issue: Incomplete Reduction or Side Reactions

Potential CauseSuggested Solution(s)
Catalyst Poisoning (for catalytic hydrogenation): Trace impurities can poison the palladium or platinum catalyst.Ensure the starting material is pure. Use a fresh batch of catalyst.
Insufficient Reducing Agent: Not enough reducing agent (e.g., H₂, LiAlH₄, or PPh₃/H₂O) was used.Use a sufficient excess of the reducing agent and monitor the reaction to completion by TLC or LC-MS.
Formation of Phosphine Imide (Staudinger reaction): If using triphenylphosphine (PPh₃) and water, the intermediate aza-ylide may not be fully hydrolyzed.Ensure an adequate amount of water is present and allow for sufficient reaction time for the hydrolysis step.

Experimental Protocols

Illustrative Protocol 1: Epoxide Ring-Opening with Sodium Azide

  • Dissolve the chiral epoxide intermediate (1.0 eq) in a solvent mixture such as ethanol/water (e.g., 4:1 v/v).

  • Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.2 eq).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Protocol 2: Intramolecular Williamson Ether Synthesis

  • Dissolve the azido diol precursor (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography.

Illustrative Protocol 3: Azide Reduction via Catalytic Hydrogenation

  • Dissolve the azido-oxolanol intermediate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C, 5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR to observe the disappearance of the azide signal).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Troubleshooting guide for the synthesis of (3R,4R)-4-aminooxolan-3-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of (3R,4R)-4-aminooxolan-3-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound derivatives?

The synthesis of these derivatives presents several key challenges. Firstly, the molecule contains two adjacent stereocenters, requiring precise control of stereochemistry to obtain the desired (3R,4R) configuration.[1] Secondly, the presence of both a hydroxyl and an amino group necessitates the use of orthogonal protecting group strategies to avoid unwanted side reactions.[2][3] Finally, the high polarity and basicity of the amino alcohol structure can make purification by standard chromatographic methods difficult, often leading to issues like peak tailing on silica gel.[4]

Q2: What is a common synthetic strategy to achieve the (3R,4R) stereochemistry?

A plausible and common strategy involves asymmetric synthesis starting from achiral or prochiral precursors. Methods like substrate-controlled diastereoselective reactions, or catalyst-controlled enantioselective reactions are frequently employed.[1][5] For instance, an asymmetric epoxidation of a suitable allylic alcohol followed by a regioselective ring-opening with an amine nucleophile can establish the required stereocenters. Another approach is the use of enzymatic resolutions or desymmetrization reactions which are known for their high stereoselectivity under mild conditions.[1]

Q3: Why is the choice of protecting groups so critical for this synthesis?

Protecting groups are essential to mask the reactive amine and alcohol functionalities, allowing other chemical transformations to occur selectively.[6] An ideal protecting group strategy should be "orthogonal," meaning each group can be removed under specific conditions without affecting the others.[3] For example, an acid-labile group like Boc could be used for the amine, while a group removed by hydrogenolysis, like Cbz or Benzyl, could protect the alcohol.[2][7] This allows for sequential deprotection and further functionalization at either site.

Synthetic Workflow and Protecting Group Strategy

A generalized synthetic workflow is outlined below. The specific choice of reagents and protecting groups will depend on the desired final derivative.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Protection & Derivatization Start Achiral/Prochiral Starting Material Asymmetric Asymmetric Reaction (e.g., Sharpless Epoxidation) Start->Asymmetric Chiral Catalyst RingOpening Regioselective Ring Opening (Amine Nucleophile) Asymmetric->RingOpening R-NH2 Core This compound Core RingOpening->Core Protection Orthogonal Protection of -NH2 and -OH Core->Protection Derivatization Functionalization of Protecting Groups or Ring Protection->Derivatization Deprotection Selective Deprotection Derivatization->Deprotection Final Final Derivative Deprotection->Final

Caption: Generalized workflow for the synthesis of this compound derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low Reaction Yield / Incomplete Conversion

Q: My key bond-forming reaction (e.g., epoxide ring-opening) is showing low conversion. What are the likely causes and solutions?

A: Low conversion can stem from several factors including reagent purity, reaction conditions, or catalyst activity.

  • Reagent Quality: Ensure starting materials and solvents are pure and anhydrous, as trace water can quench reagents or deactivate catalysts.

  • Steric Hindrance: If your amine nucleophile is bulky, the reaction may be slow. Consider increasing the reaction temperature, extending the reaction time, or using a less hindered amine if the final structure allows.

  • Catalyst Deactivation: In catalytic reactions, ensure the catalyst is fresh and handled under the appropriate atmosphere (e.g., inert gas). For enzymatic reactions, check that the pH and temperature are optimal for enzyme activity.[1]

G problem problem check check action action result result low_yield Low Yield or Incomplete Conversion check_reagents Check Reagent/Solvent Purity (Anhydrous?) low_yield->check_reagents purify_reagents Action: Purify/Dry Reagents & Solvents check_reagents->purify_reagents No check_temp Are Reaction Conditions Optimal? (Temp/Time) check_reagents->check_temp Yes purify_reagents->low_yield Re-run optimize_cond Action: Increase Temp/ Extend Reaction Time check_temp->optimize_cond No check_sterics Is Steric Hindrance a Factor? check_temp->check_sterics Yes optimize_cond->low_yield Re-run change_reagent Action: Use Less Bulky Nucleophile/Reagent check_sterics->change_reagent Yes success Yield Improved check_sterics->success No change_reagent->low_yield Re-run

Caption: Decision tree for troubleshooting low reaction yields.

Side Product Formation & Protecting Group Issues

Q: I'm observing significant side products, particularly during protection or deprotection steps. How can I minimize these?

A: Side product formation often points to issues with protecting group stability or selectivity.

  • Protecting Group Choice: The choice of protecting group is critical and must be compatible with subsequent reaction conditions.[6] For instance, using an acid-sensitive Boc group is problematic if your next step requires strong acid.

  • Incomplete Protection/Deprotection: If protection is incomplete, the free functional group can react, leading to side products. Drive the protection reaction to completion using a slight excess of the protecting agent and monitor by TLC or LCMS. Similarly, incomplete deprotection will result in a mixture of products.[4]

  • Orthogonality: Ensure your protecting groups are truly orthogonal.[3] For example, the Cbz group (removed by H₂/Pd) and a silyl ether (removed by fluoride) are orthogonal and can be removed in the presence of one another.

Protecting GroupTargetTypical Protection ConditionsTypical Deprotection ConditionsStability
Boc (tert-Butoxycarbonyl)AmineBoc₂O, Base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl)[7]Stable to base, hydrogenolysis
Cbz (Carboxybenzyl)Amine/AlcoholCbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Stable to mild acid/base
Fmoc (9-Fluorenylmethoxycarbonyl)AmineFmoc-Cl or Fmoc-OSu, BaseBase (e.g., Piperidine in DMF)[3]Stable to acid, hydrogenolysis
Bn (Benzyl)AlcoholBnBr, NaH[2]H₂, Pd/C (Hydrogenolysis)Stable to acid, base, oxidants
TBDMS (tert-Butyldimethylsilyl)AlcoholTBDMS-Cl, Imidazole[2]Fluoride source (TBAF) or AcidStable to base, mild oxidation
Purification Challenges

Q: My product streaks badly on silica gel TLC and is difficult to purify by column chromatography. What can I do?

A: This is a common problem for polar and basic compounds like amino alcohols.[4] The free amine interacts strongly with the acidic silica gel surface.

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the silica surface. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is effective.[4][8]

  • Alternative Stationary Phase: If modifying the mobile phase is insufficient, switch to a different stationary phase. Neutral or basic alumina is often a better choice for basic compounds.[8]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (e.g., C18) chromatography can be very effective, although it requires removal of aqueous solvents post-purification.[4]

  • Salt Formation & Recrystallization: Convert the basic amine into a salt (e.g., hydrochloride or tartrate). Salts are often crystalline solids that can be purified by recrystallization, which is highly effective for removing closely related impurities.[4] The free base can be regenerated afterward if needed.

Purification MethodIssue AddressedTypical ConditionsAdvantages/Disadvantages
Silica Gel with Modifier Tailing/Streaking of basic compoundsEluent + 0.5-2% Et₃N or NH₄OH[4][8]Adv: Simple, uses standard setup. Dis: May not resolve all impurities.
Alumina Chromatography Strong interaction with acidic silicaNeutral or Basic Alumina stationary phaseAdv: Better for basic compounds.[8] Dis: Can have different selectivity.
Reverse-Phase (C18) High polarity of the compoundWater/Methanol or Water/Acetonitrile gradientAdv: Excellent for polar compounds.[4] Dis: Requires solvent removal (lyophilization).
Recrystallization via Salt Difficult separation of similar impuritiesDissolve in solvent, add acid (e.g., HCl in ether), cool to crystallize.[4]Adv: High purity achievable. Dis: Requires product to be crystalline.

Generalized Experimental Protocols

Note: These are illustrative protocols and must be adapted based on the specific derivative being synthesized. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc-Protection of the Amine

  • Dissolve the this compound derivative (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LCMS.

  • Upon completion, quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of a Basic Amine using a Modified Silica Gel Column

  • Prepare the column slurry using silica gel in the chosen non-polar eluent (e.g., hexane).

  • Prepare the mobile phase by adding 1% triethylamine to the eluent mixture (e.g., 1% Et₃N in 50:50 Ethyl Acetate:Hexane).[8]

  • Pre-elute the packed column with 2-3 column volumes of the modified mobile phase to neutralize the silica gel.

  • Dissolve the crude product in a minimal amount of solvent and load it onto the column (dry loading is recommended for better separation).[8]

  • Elute the column using a gradient of the modified mobile phase, collecting fractions and analyzing by TLC.

  • Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

References

Improving the yield and purity of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of (3R,4R)-4-aminooxolan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as (3R,4R)-4-aminotetrahydrofuran-3-ol, is a chiral organic compound.[1][2] Its structure contains a tetrahydrofuran ring with an amino group and a hydroxyl group on adjacent carbon atoms, both with a specific stereochemistry (R configuration).[1] This specific arrangement makes it a valuable chiral building block in the synthesis of pharmaceuticals and other complex molecules.[3][4]

Q2: What are the primary challenges in synthesizing chiral amino alcohols like this compound?

The synthesis of chiral β-amino alcohols presents several challenges:

  • Stereochemical Control : Achieving high diastereo- and enantioselectivity to form the desired (3R,4R) isomer is critical and can be difficult.[3]

  • Competing Reactions : The starting materials, often aldehydes and imines, can undergo competing side reactions such as reduction or self-condensation, leading to byproducts like 1,2-diols or 1,2-diamines.[3]

  • Purification : Amino alcohols are often highly polar and water-soluble, which can make their separation from reaction mixtures and purification by conventional methods like standard silica gel chromatography challenging.[5][6]

  • Racemization : The chiral centers can be susceptible to racemization under harsh reaction conditions (e.g., strong acids/bases, high temperatures) or during workup and purification.[7]

Q3: What are the common synthetic routes for producing chiral amino alcohols?

Several methods have been developed for the synthesis of chiral amino alcohols. Common strategies include:

  • Sharpless Asymmetric Aminohydroxylation of alkenes.[8]

  • Ring-opening reactions of epoxides or aziridines.[3]

  • Hydrogenation of α-amino ketones or α-hydroxy imines.[3]

  • Reductive amination of keto acids using enzymes like leucine dehydrogenase.[9]

  • Chromium-catalyzed asymmetric cross-coupling between aldehydes and imines.[3]

Q4: How should I properly store the final product?

For optimal stability, this compound, like many amino alcohols, should be stored in a cool, low-temperature environment.[10] It is best stored neat (without solvent) in a tightly sealed container to protect it from atmospheric moisture and oxygen, as amino and alcohol groups can be sensitive to oxidation.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Low Yield

Q: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors throughout the experimental process.[10][12] A systematic approach is crucial for diagnosis.

  • Reagent and Solvent Quality : Ensure the purity of all starting materials and reagents, as impurities can poison catalysts or cause side reactions.[11][13] Solvents should be appropriately dried, as moisture can interfere with many reactions.[10]

  • Reaction Conditions : Inappropriate reaction conditions are a frequent cause of low yield.[13] This includes incorrect temperature, suboptimal pH, or inefficient mixing in biphasic systems.[11][13] For reactions like the Sharpless aminohydroxylation, the choice of chiral ligand is critical and can dramatically affect the outcome.[13]

  • Catalyst Inactivity : The catalyst (e.g., Osmium tetroxide) may be deactivated.[13] Always use fresh catalyst and ensure the co-oxidant is present in the correct stoichiometric amount to ensure efficient catalyst regeneration.[13]

  • Workup and Transfer Losses : Significant product loss can occur during the workup phase, especially for polar, water-soluble compounds.[10][11] Ensure thorough extraction with an appropriate solvent and rinse all glassware, stir bars, and drying agents multiple times to recover all product.[10]

G Diagram 1: Troubleshooting Workflow for Low Yield start Low Yield Observed reagents Check Reagent & Solvent Purity start->reagents conditions Review Reaction Conditions (Temp, Time, pH, Mixing) reagents->conditions No impure Impure or Degraded? Use fresh reagents/solvents. Verify starting material. reagents->impure Yes workup Analyze Workup & Purification Steps conditions->workup No suboptimal Suboptimal? Optimize parameters. Screen ligands/catalysts. conditions->suboptimal Yes loss Product Loss? Modify extraction. Use alternative purification. workup->loss Yes end Yield Improved workup->end No impure->end suboptimal->end loss->end

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

Purity Issues

Q: My final product is impure. How can I identify and minimize side products?

The bifunctional nature of amino alcohols can lead to several side reactions.[11]

  • Oxidation : The amino and alcohol groups are susceptible to oxidation, which can be minimized by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[11]

  • Polymerization : Acidic conditions can sometimes promote the polymerization of benzyl alcohols, a related class of compounds. While this compound is not a benzyl alcohol, analogous acid-catalyzed side reactions are possible. Careful control of pH is essential.[11]

  • Racemization : Harsh pH conditions or high temperatures during the reaction or workup can lead to a loss of stereochemical purity.[7] Using bulky protecting groups can sometimes prevent racemization by sterically hindering access to the chiral center.[7] Purification on acidic silica gel can also be a source of racemization for sensitive compounds.[7]

Q: Purification by standard silica gel chromatography is proving difficult. What are my alternatives?

The high polarity of this compound makes traditional silica gel chromatography challenging.[6] Consider these alternative strategies:

  • Acid-Base Extraction : This technique leverages the basicity of the amino group to separate the product from neutral or acidic impurities.[5] By adjusting the pH of the aqueous phase, the amino alcohol can be moved between the aqueous and organic layers, leaving impurities behind.

  • Crystallization : If the product is a solid, crystallization is a powerful purification technique that can yield material of very high purity.[5] For chiral compounds, it can sometimes be adapted for enantiomeric resolution.[3]

  • Reversed-Phase Chromatography : For highly polar compounds, reversed-phase chromatography is often more effective than normal-phase.[6]

  • Ion-Exchange Chromatography : This method separates molecules based on their charge. Cation exchange chromatography can be used to bind the protonated amine, allowing neutral impurities to be washed away before eluting the final product.[14]

G Diagram 2: Purification Strategy Workflow start Crude Product Mixture extraction Perform Acid-Base Extraction start->extraction check_purity1 Check Purity (TLC, NMR, HPLC) extraction->check_purity1 is_solid Is Product Solid? check_purity1->is_solid Impure final_product Pure this compound check_purity1->final_product Pure crystallization Crystallization is_solid->crystallization Yes chromatography Consider Advanced Chromatography is_solid->chromatography No check_purity2 Check Purity crystallization->check_purity2 rev_phase Reversed-Phase chromatography->rev_phase ion_exchange Ion-Exchange chromatography->ion_exchange check_purity2->chromatography Impure check_purity2->final_product Pure

Caption: A workflow for selecting an effective purification strategy for polar amino alcohols.

Reaction Issues

Q: My aminohydroxylation reaction stalled before the starting material was fully consumed. What went wrong?

A stalled reaction can usually be attributed to one of a few causes:

  • Catalyst Deactivation : Ensure the osmium catalyst is fresh and that the co-oxidant is of high quality and present in sufficient quantity to facilitate the catalytic cycle.[13]

  • Slow Intermediate Hydrolysis : The hydrolysis of the osmate ester intermediate can be slow for certain substrates.[13] For some olefins, adding methanesulfonamide can accelerate this step, but for others (especially terminal olefins), it can have the opposite effect.[13]

  • Poor Mixing : The reaction is often biphasic. Vigorous stirring is essential to ensure proper mixing and facilitate the interaction between reactants in different phases.[13]

Q: I'm observing poor regioselectivity in my reaction. How can this be improved?

Poor regioselectivity is a common issue in asymmetric aminohydroxylation.[13] The primary factor influencing which regioisomer is formed is the chiral ligand. A dramatic reversal of regioselectivity can often be achieved by switching the aromatic core of the ligand (e.g., from a phthalazine (PHAL) core to an anthraquinone (AQN) core).[13] Substrate structure also plays a role, so modifications to the starting material may be necessary if ligand screening is unsuccessful.[13]

Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general principles for the synthesis and purification of chiral amino alcohols. They should be adapted and optimized for specific laboratory conditions and substrate scales.

Illustrative Synthesis: Asymmetric Aminohydroxylation

This protocol is based on the principles of the Sharpless Asymmetric Aminohydroxylation, a robust method for creating syn-1,2-amino alcohols.[8]

G Diagram 3: General Synthesis Workflow start Starting Materials (e.g., 2,5-dihydrofuran) reaction Asymmetric Aminohydroxylation (Catalyst, Ligand, N-source) start->reaction quench Reaction Quench (e.g., Sodium Sulfite) reaction->quench workup Workup & Extraction quench->workup purify Purification (Crystallization or Chromatography) workup->purify characterize Characterization (NMR, HPLC, MS) purify->characterize end Final Product: This compound characterize->end

Caption: A high-level overview of the synthetic process from starting materials to final product.

Methodology:

  • Setup : Flame-dry a round-bottom flask equipped with a stir bar.[10] Allow it to cool to room temperature under an inert atmosphere (e.g., argon).

  • Reagent Preparation : In the flask, dissolve the chiral ligand (e.g., (DHQ)₂-PHAL) in a suitable solvent system (e.g., t-butanol/water). Cool the mixture to 0 °C in an ice bath.

  • Reaction Initiation : To the cooled solution, add the nitrogen source (e.g., Chloramine-T), the starting alkene (e.g., 2,5-dihydrofuran), and the osmium catalyst (e.g., potassium osmate(VI) dihydrate) sequentially.

  • Reaction Monitoring : Stir the reaction vigorously at 0 °C to room temperature.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching : Once the reaction is complete, quench it by adding a reducing agent like sodium sulfite to destroy the excess oxidant.[13] Stir for an additional hour.

  • Workup : Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

Purification Protocol: Acid-Base Extraction

This protocol is designed to separate the basic amino alcohol product from neutral organic impurities.[5]

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake thoroughly. The protonated amino alcohol will move to the aqueous layer.

  • Separate the layers. Wash the organic layer with 1M HCl again to ensure complete extraction of the product.

  • Combine the aqueous layers. Wash this combined aqueous solution with ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M sodium hydroxide) until the pH is >10 to deprotonate the amino alcohol.

  • Extract the free amino alcohol back into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified product.

Data Presentation

Quantitative data is essential for optimizing reaction conditions. The following tables illustrate how different parameters can influence the yield and purity of the final product.

Table 1: Illustrative Effect of Reaction Parameters on Yield and Purity

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °CRoom Temp50 °CLower temperatures often improve stereoselectivity but may slow reaction rates.[13]
Catalyst Loading 0.2 mol%1 mol%2 mol%Higher loading may increase reaction speed but also cost and potential for side reactions.
Chiral Ligand (DHQ)₂-PHAL(DHQ)₂-AQNNoneThe choice of ligand is critical for both enantioselectivity and regioselectivity.[13]
Solvent System t-BuOH/H₂OMeCN/H₂OTHF/H₂OSolvent choice can affect reagent solubility and reaction kinetics.[7]

Table 2: Comparison of Applicable Purification Techniques

TechniquePrincipleSuitability for this compoundProsCons
Crystallization Differential solubilityHigh (if solid)Can provide very high purity; scalable.[3][5]Product may be an oil; requires screening for suitable solvents.
Acid-Base Extraction Basicity of amineVery HighExcellent for removing neutral/acidic impurities; scalable.[5]Does not remove basic impurities; may involve large solvent volumes.
Silica Gel Chromatography Polarity (Normal Phase)Low to MediumWell-understood technique.Poor separation for highly polar compounds; potential for product loss on column; acidic silica can cause degradation/racemization.[6][7][11]
Reversed-Phase Chromatography HydrophobicityHighEffective for polar compounds.[6]May require specialized columns and solvent systems; can be less scalable.
Ion-Exchange Chromatography Ionic chargeHighHighly selective for charged molecules; good for separating from neutral compounds.[14]Requires specific resins and buffer systems; can be more complex to set up.

References

Challenges in the scale-up synthesis of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3R,4R)-4-aminooxolan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical chiral building block.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Q1: Low diastereoselectivity is observed in the key stereocenter-forming reaction. How can this be improved?

A1: Achieving high diastereoselectivity is a common challenge in the synthesis of vicinal amino alcohols.[1] Several factors can influence the stereochemical outcome.

  • Catalyst and Ligand Choice: The selection of the chiral catalyst and ligand is paramount. For asymmetric hydrogenations or transfer hydrogenations, ligands with greater steric bulk or specific electronic properties can enhance facial selectivity. It is recommended to screen a panel of chiral ligands to identify the optimal one for your specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of the reaction, thereby affecting diastereoselectivity. A systematic screening of solvents with varying properties (e.g., toluene, THF, dichloromethane, ethanol) is advised.

  • Temperature Control: Lowering the reaction temperature often leads to a more ordered transition state, which can significantly improve diastereoselectivity. However, this may also decrease the reaction rate, so a balance must be found.

  • Protecting Groups: The nature of the protecting groups on the starting material can influence the steric environment around the reacting center. Experimenting with different protecting groups (e.g., Boc, Cbz for the amine; Bn, TBDMS for the alcohol) may be beneficial.

Q2: The purification of the desired (3R,4R) diastereomer is proving difficult on a large scale. What are the recommended methods?

A2: Purification of diastereomers can be a significant bottleneck in scale-up synthesis, as chromatographic methods are often not economically viable.

  • Diastereomeric Salt Crystallization: This is a classical and often highly effective method for separating diastereomers on a large scale. By reacting the amino alcohol with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), diastereomeric salts are formed which may have different solubilities, allowing for separation by fractional crystallization.

  • Selective Derivatization: In some cases, one diastereomer may react selectively with a reagent to form a derivative that is more easily separated (e.g., by extraction or crystallization). The derivative can then be cleaved to regenerate the pure diastereomer.

  • Enzymatic Resolution: Biocatalytic methods can offer high selectivity. For instance, a lipase could be used to selectively acylate one diastereomer, allowing for easy separation of the acylated and unacylated products.

Q3: We are experiencing incomplete reaction conversion during the amination step. What are the potential causes and solutions?

A3: Incomplete conversion in amination reactions can stem from several issues, particularly during scale-up.

  • Reagent Stoichiometry and Addition: Ensure accurate stoichiometry of all reagents. On a larger scale, slow and controlled addition of reagents is often necessary to manage reaction exotherms and maintain optimal concentration profiles.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., using a solid-supported catalyst), inefficient stirring can lead to poor mass transfer. Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvents, or by side products. Using purified reagents and ensuring an inert atmosphere (if required) can mitigate this. For catalytic hydrogenations, ensure the hydrogen pressure is maintained.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC, TLC) to accurately track the reaction progress and confirm endpoint before work-up.

Q4: The final product shows signs of degradation or side-product formation after work-up and isolation. How can this be prevented?

A4: this compound, being a vicinal amino alcohol, can be sensitive to certain conditions.

  • Control of pH during Work-up: The amino and hydroxyl groups can be sensitive to strongly acidic or basic conditions. Maintain careful pH control during extractions and washes.

  • Temperature during Isolation: Avoid excessive temperatures during solvent removal (distillation). Use a rotary evaporator under reduced pressure at a moderate temperature. For thermally sensitive compounds, other techniques like lyophilization could be considered if applicable.

  • Atmospheric Control: The amine functionality can be susceptible to oxidation. It may be necessary to handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially during long-term storage.

Frequently Asked Questions (FAQs)

Q: What are the most critical steps to control for a successful scale-up synthesis of this compound?

A: The most critical steps are typically the stereocenter-forming reaction and the purification of the desired diastereomer. Careful optimization of the reaction conditions for stereoselectivity and the development of a scalable, non-chromatographic purification method are essential for an efficient and economical process.

Q: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?

A: Yes. The synthesis may involve flammable solvents, pyrophoric reagents (depending on the route), and potentially toxic catalysts or intermediates. A thorough process safety review should be conducted before any scale-up. This includes understanding the thermal hazards of each step (e.g., using reaction calorimetry), ensuring adequate ventilation and personal protective equipment, and having appropriate quench and emergency procedures in place.

Q: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of the final product?

A: A combination of techniques is recommended:

  • For reaction monitoring: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are ideal for tracking the consumption of starting materials and the formation of the product and byproducts. Thin-Layer Chromatography (TLC) can be a quick, qualitative tool.

  • For final product characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Chiral HPLC or Chiral GC: To determine the enantiomeric and diastereomeric purity.

    • Elemental Analysis: To confirm the elemental composition.

Data Presentation

The following tables provide illustrative data from related chiral amino alcohol syntheses to demonstrate the impact of different conditions on yield and stereoselectivity.

Table 1: Effect of Solvent on Diastereoselectivity in a Model Asymmetric Hydrogenation

EntrySolventYield (%)Diastereomeric Ratio (dr)
1Methanol9590:10
2Toluene8895:5
3Dichloromethane9285:15
4Tetrahydrofuran9092:8

Table 2: Comparison of Purification Methods for a Diastereomeric Mixture of a Chiral Amino Alcohol

MethodScalePurity of Desired DiastereomerRecovery Yield (%)
Preparative HPLC1 g>99%75
Column Chromatography10 g>98%85
Diastereomeric Salt Crystallization100 g>99%90

Experimental Protocols

A plausible, generalized experimental protocol for a key step in the synthesis of a chiral amino alcohol is provided below. This is an illustrative example and would require optimization for the specific synthesis of this compound.

Protocol: Asymmetric Transfer Hydrogenation of a Protected Amino Ketone

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is assembled and dried.

  • Reagent Charging: The reactor is charged with the protected amino ketone substrate (1.0 eq) and a suitable solvent (e.g., toluene, 10 volumes).

  • Catalyst Preparation: In a separate flask under an inert atmosphere, the chiral catalyst (e.g., a Ru- or Rh-based complex, 0.01 eq) and the appropriate chiral ligand (0.011 eq) are dissolved in a small amount of the reaction solvent.

  • Reaction Initiation: The catalyst solution is transferred to the reactor. A hydrogen source, such as formic acid/triethylamine azeotrope or isopropanol, is then added.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 40-60 °C) and stirred vigorously.

  • Monitoring: The reaction progress is monitored by HPLC at regular intervals until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified using a scalable method such as diastereomeric salt crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Stage start Protected Precursor reaction Asymmetric Reaction (e.g., Hydrogenation) start->reaction crude Crude Product (Diastereomeric Mixture) reaction->crude purification Scalable Purification (e.g., Crystallization) crude->purification pure This compound (Protected) purification->pure deprotection Deprotection pure->deprotection final_product Final Product deprotection->final_product

Caption: Generalized workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Potential Solutions issue Low Diastereoselectivity catalyst Screen Catalysts/ Ligands issue->catalyst Evaluate solvent Optimize Solvent issue->solvent Evaluate temp Lower Reaction Temperature issue->temp Evaluate pg Modify Protecting Groups issue->pg Evaluate

Caption: Troubleshooting logic for addressing low diastereoselectivity.

References

Stability and storage conditions for (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of (3R,4R)-4-aminooxolan-3-ol, along with troubleshooting for experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at 0-8 °C.[1] The compound is typically shipped at room temperature, and its appearance is a light yellow to brown solid.[1]

Q2: What potential degradation pathways should I be aware of for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with amino alcohol functionalities are generally susceptible to oxidation and reactions at the amine and alcohol groups. Potential degradation could be initiated by factors such as pH, temperature, and the presence of oxidizing agents.

Q3: How can I assess the stability of this compound in my experimental conditions?

A forced degradation study is the recommended approach to understand the intrinsic stability of a molecule.[2] This involves subjecting the compound to a range of stress conditions that are more severe than standard storage conditions, such as high temperature, varying pH levels, oxidizing agents, and light exposure.[2][3]

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4][5] Such a method should be capable of separating the intact parent compound from any potential degradation products. Other techniques like Mass Spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradants.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Change in appearance (e.g., color darkening) of the solid compound upon storage. Exposure to light or air (oxidation).Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at the recommended 0-8 °C.
Unexpected peaks in my HPLC chromatogram after dissolving the compound. Degradation in the solvent, or impurity in the solvent itself.Prepare fresh solutions for each experiment. Ensure the purity of the solvent and consider degassing it. Run a solvent blank to rule out contamination.
Inconsistent results in stability studies. Variability in experimental conditions.Ensure precise control over temperature, pH, and concentration of stress reagents. Use calibrated equipment and follow a detailed, standardized protocol.
No degradation is observed under stress conditions. The stress conditions are not harsh enough.Increase the duration of exposure, the temperature, or the concentration of the stress reagent (e.g., acid, base, or oxidizing agent) incrementally.
Complete degradation of the compound is observed. The stress conditions are too harsh.Reduce the exposure time, temperature, or concentration of the stress reagent to achieve a target degradation of 10-30%, which is ideal for method validation.[6]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study. The concentrations and conditions provided are starting points and may need to be optimized.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 2: near UV at 200 Wh/m² and visible light at 1.2 million lux hours).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Determine the retention times of the degradation products.

  • If coupled with a mass spectrometer, analyze the mass-to-charge ratio of the degradants to propose their structures.

Data Presentation

Table 1: Summary of Forced Degradation Study Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Ambient Air60°C48 hours
Thermal (Solution)In Solvent60°C48 hours
PhotolyticUV/Vis LightRoom TemperatureAs per ICH Q1B
Table 2: Hypothetical Stability Data for this compound
Stress Condition% Assay of Parent Compound% Total DegradationNumber of Degradants
Unstressed Control99.8%0.2%1
Acid Hydrolysis85.2%14.6%3
Base Hydrolysis92.5%7.3%2
Oxidation78.9%20.9%4
Thermal (Solid)98.7%1.1%1
Thermal (Solution)95.4%4.4%2
Photolytic97.1%2.7%2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 60°C) prep_stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/ Dilute Samples sampling->neutralize hplc Stability-Indicating HPLC-UV/MS Analysis neutralize->hplc eval Calculate % Degradation Identify Degradants hplc->eval

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_degradation Potential Degradation Products parent This compound (Parent Compound) deg1 Oxidized Product (e.g., N-oxide) parent->deg1 Oxidation (e.g., H₂O₂) deg2 Ring-Opened Product parent->deg2 Hydrolysis (Acid/Base) deg3 Dehydrated Product parent->deg3 Thermal Stress

Caption: Hypothetical degradation pathways.

References

Overcoming poor solubility of (3R,4R)-4-aminooxolan-3-ol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of (3R,4R)-4-aminooxolan-3-ol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: this compound is a small, polar molecule containing both a primary amine (-NH2) and a hydroxyl (-OH) group. These functional groups can participate in strong hydrogen bonding.[1] This high polarity and hydrogen bonding capacity make it highly soluble in polar protic solvents like water but poorly soluble in non-polar or weakly polar organic solvents. The principle of "like dissolves like" governs solubility, meaning polar compounds prefer polar solvents, and non-polar compounds prefer non-polar solvents.[2][3]

Q2: What types of organic solvents are most likely to dissolve this compound?

A2: Polar organic solvents, particularly those that can act as hydrogen bond donors or acceptors, are the best candidates. These include:

  • Polar Protic Solvents: Methanol, ethanol, and isopropanol can engage in hydrogen bonding with the solute.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can solvate the molecule through dipole-dipole interactions.

Non-polar solvents such as hexane, toluene, and dichloromethane are generally poor solvents for this compound.

Q3: How can I improve the solubility of this compound in an organic solvent?

A3: Several strategies can be employed to enhance solubility:

  • Salt Formation: Converting the basic amine group to a salt, such as a hydrochloride (HCl) salt, can significantly increase solubility in polar organic solvents like alcohols.[1][4][5]

  • Use of Co-solvents: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent can be used to achieve the desired concentration.[6]

  • pH Adjustment: For reactions in solvent mixtures containing water, adjusting the pH can influence the ionization state and solubility of the amino alcohol.[7]

  • Heating: Gently heating the solvent may increase the solubility of the compound. However, the thermal stability of this compound should be considered.

Q4: Will the stereochemistry of this compound affect its solubility?

Troubleshooting Guides

Issue 1: this compound is not dissolving in my chosen organic solvent.

Initial Troubleshooting Steps:

  • Verify Solvent Polarity: Confirm that you are using a polar solvent. Refer to the solvent polarity chart below for guidance.

  • Gentle Heating: Carefully warm the mixture to see if solubility improves. Monitor for any signs of degradation.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of solid particles.

Advanced Troubleshooting:

  • Strategy 1: Co-Solvent System

    • If your reaction tolerates it, add a small amount of a stronger polar solvent in which this compound is more soluble (e.g., add a small percentage of methanol or DMF to a solvent like acetonitrile).

  • Strategy 2: Salt Formation

    • If the free base is not required for your reaction, consider converting the compound to its hydrochloride salt. This will significantly enhance its solubility in polar protic solvents. See the detailed protocol below.

Issue 2: My reaction requires a non-polar solvent, but this compound is insoluble.

Troubleshooting Steps:

  • Phase-Transfer Catalysis: If your reaction involves an anionic reagent, a phase-transfer catalyst can be used to bring the reagent into the organic phase to react with the insoluble amino alcohol.

  • Derivatization: Temporarily protect the polar -NH2 and -OH groups with non-polar protecting groups (e.g., Boc for the amine, silyl ether for the alcohol). The derivatized, less polar compound will have improved solubility in non-polar solvents. The protecting groups can be removed after the reaction.

Quantitative Solubility Data (Representative)

Since specific quantitative solubility data for this compound is not widely published, the following table provides representative solubility data for a structurally similar compound, (R)-3-aminotetrahydrofuran, to guide solvent selection.[8]

SolventTypeFormulaEstimated Solubility (mg/mL)
Dimethylformamide (DMF)Polar AproticC₃H₇NO~30
Dimethyl Sulfoxide (DMSO)Polar AproticC₂H₆OS~30
EthanolPolar ProticC₂H₅OH~30
MethanolPolar ProticCH₃OHLikely >30
AcetonitrilePolar AproticC₂H₃NModerate
Tetrahydrofuran (THF)Polar AproticC₄H₈OLow
Dichloromethane (DCM)Non-PolarCH₂Cl₂Very Low
TolueneNon-PolarC₇H₈Very Low
HexaneNon-PolarC₆H₁₄Insoluble

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Salt

Objective: To convert the free base of this compound to its hydrochloride salt to improve solubility in polar organic solvents.

Materials:

  • This compound

  • Anhydrous diethyl ether (or another suitable non-polar solvent in which the free base is sparingly soluble)

  • 2M HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound in a minimal amount of a suitable anhydrous organic solvent (e.g., ethanol or methanol) in a round-bottom flask under an inert atmosphere.

  • To a separate flask, add an excess of anhydrous diethyl ether.

  • With vigorous stirring, slowly add the 2M HCl in diethyl ether solution dropwise to the solution of the amino alcohol.

  • A precipitate of the hydrochloride salt should form immediately.[1]

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension for an additional 30 minutes at room temperature.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the hydrochloride salt under vacuum. The resulting salt should exhibit improved solubility in polar protic solvents.

Protocol 2: Using a Co-Solvent System for Solubilization

Objective: To dissolve this compound in a solvent system where it is otherwise poorly soluble.

Materials:

  • This compound

  • "Good" solvent (e.g., Methanol, DMF, DMSO)

  • "Poor" organic solvent required for the reaction

  • Volumetric flasks and pipettes

Procedure:

  • Determine the minimum amount of the "good" solvent required to dissolve the necessary mass of this compound to create a concentrated stock solution.

  • In a volumetric flask, dissolve the amino alcohol in the determined volume of the "good" solvent.

  • Slowly add the "poor" solvent to the stock solution while stirring.

  • Continue adding the "poor" solvent until the final desired volume and solvent ratio are achieved.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a different co-solvent ratio or a different "good" solvent may be necessary.

Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start: this compound is insoluble check_solvent Is the solvent polar (e.g., MeOH, EtOH, DMF, DMSO)? start->check_solvent select_polar Switch to a polar solvent check_solvent->select_polar No heat_sonicate Apply gentle heat or sonication check_solvent->heat_sonicate Yes select_polar->heat_sonicate is_soluble_1 Is the compound soluble? heat_sonicate->is_soluble_1 co_solvent Try a co-solvent system (e.g., add a small amount of DMF to ACN) is_soluble_1->co_solvent No end_success Proceed with experiment is_soluble_1->end_success Yes is_soluble_2 Is the compound soluble? co_solvent->is_soluble_2 salt_formation Consider salt formation (e.g., convert to HCl salt) is_soluble_2->salt_formation No is_soluble_2->end_success Yes is_soluble_3 Is the compound soluble? salt_formation->is_soluble_3 is_soluble_3->end_success Yes end_fail Re-evaluate synthetic route or experimental design is_soluble_3->end_fail No

Caption: Troubleshooting workflow for solubility issues.

signaling_pathway Logical Flow for Solubility Enhancement cluster_strategies Solubilization Strategies compound This compound (Free Base, Polar) solubility Poor Solubility compound->solubility solvent Target Organic Solvent solvent->solubility strategy1 Salt Formation (+ Acid, e.g., HCl) solubility->strategy1 strategy2 Co-Solvent Addition (+ Polar 'Good' Solvent) solubility->strategy2 result1 Formation of Salt (e.g., Hydrochloride) strategy1->result1 result2 Modified Solvent System strategy2->result2 enhanced_solubility Enhanced Solubility result1->enhanced_solubility result2->enhanced_solubility

Caption: Logical flow for solubility enhancement.

References

Preventing epimerization during functionalization of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective functionalization of (3R,4R)-4-aminooxolan-3-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of epimerization during chemical modifications of this key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue for this compound?

A1: Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[1][2][3] For this compound, this would involve the inversion of the stereocenter at the C3 (hydroxyl) or C4 (amino) position, leading to the formation of undesired diastereomers like (3S,4R)- or (3R,4S)-4-aminooxolan-3-ol. This is a significant concern in pharmaceutical development because different stereoisomers of a drug can have vastly different biological activities and safety profiles.[2] Preserving the precise (3R,4R) configuration is therefore essential to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: Which position, C3 or C4, is more susceptible to epimerization?

A2: The proton at the C4 position (alpha to the amino group) is generally more susceptible to epimerization. This is because the formation of an intermediate imine or the direct abstraction of the alpha-proton by a base can lead to a planar, achiral intermediate.[4] Reprotonation can then occur from either face, resulting in a mixture of diastereomers. The C3 position is less prone to epimerization under standard functionalization conditions unless the hydroxyl group is first oxidized to a ketone, which would make the alpha-proton highly acidic and susceptible to removal.

Q3: What are the primary causes of epimerization during functionalization?

A3: The primary drivers of epimerization are harsh reaction conditions.[5] Key factors include:

  • Strong Bases: Strong bases can directly abstract the proton at the C4 position, facilitating inversion of the stereocenter.[2]

  • High Temperatures: Increased thermal energy can overcome the activation barrier for epimerization, leading to a thermodynamically controlled mixture of isomers.[5][6]

  • Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to a gradual loss of stereochemical purity.[5]

  • Certain Reagents: Some coupling reagents or reaction conditions, particularly those that proceed through planar intermediates like oxazolones in peptide synthesis, are known to increase the risk of epimerization.[7]

Q4: How can protecting groups help prevent epimerization?

A4: Protecting groups are essential tools for preventing unwanted side reactions, including epimerization.[1][8][9][10] For the C4-amino group, conversion to a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, significantly reduces the basicity and nucleophilicity of the nitrogen.[9][11] This electronic change makes the adjacent C4-proton less acidic and less susceptible to abstraction by base, thereby stabilizing the stereocenter. Importantly, Boc-protected amines have been shown to resist epimerization under certain conditions.[12]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing likely causes and recommended solutions.

Problem 1: Significant formation of the (3R,4S)-epimer is observed after functionalizing the C4-amino group (e.g., acylation, alkylation).
Likely Cause Recommended Solution & Protocol
Use of a strong, non-hindered base (e.g., triethylamine). Switch to a milder, sterically hindered base. Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize proton abstraction at C4.
Elevated reaction temperature. Perform the reaction at a lower temperature. Running the reaction at 0 °C or even -20 °C can significantly slow down the rate of epimerization.[5]
Inappropriate coupling reagent. Use coupling reagents known to suppress epimerization. For acylations, carbodiimide-based reagents like EDC in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are effective. The simultaneous use of HOBt and Cu²⁺ ions has been shown to be particularly effective at suppressing epimerization to <0.1%.[13]
Protocol: Low-Epimerization Acylation of the C4-Amine
  • Protection: First, protect the C3-hydroxyl group as a stable ether (e.g., TBDMS ether) to prevent side reactions.

  • Dissolution: Dissolve the N-protected this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acylating agent (e.g., acid chloride or anhydride, 1.1 eq), followed by the slow, dropwise addition of diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Proceed with a standard aqueous work-up and purification by column chromatography.

Problem 2: The desired (3R,4R) product is obtained in low diastereomeric ratio after modifying the C3-hydroxyl group.
Likely Cause Recommended Solution & Protocol
Reaction proceeds through a ketone intermediate. Avoid oxidation of the C3-hydroxyl. If the goal is substitution, use reactions that proceed with inversion (e.g., Mitsunobu reaction) or retention of configuration and avoid any intermediate oxidation steps.
Harsh deprotection conditions for the C4-amine. Use an orthogonal protecting group strategy. Protect the amine with a group that can be removed under mild conditions that do not affect the newly functionalized C3-position or the stereocenters. For example, a Cbz group (removed by hydrogenation) is orthogonal to an acid-labile protecting group.[9]
Problem 3: How can I accurately quantify the level of epimerization?
Method Description
Chiral High-Performance Liquid Chromatography (HPLC) This is the most reliable method for separating and quantifying diastereomers. Using a suitable chiral stationary phase, you can obtain baseline separation of the (3R,4R) product from its (3R,4S) and (3S,4R) epimers, allowing for precise determination of the diastereomeric ratio (d.r.).
Nuclear Magnetic Resonance (NMR) Spectroscopy High-field ¹H or ¹⁹F NMR (if a fluorine tag is introduced) can often distinguish between diastereomers. The signals for the protons at or near the stereocenters (C3 and C4) may appear at slightly different chemical shifts for each isomer, allowing for quantification by integration.

Data & Condition Comparison

The choice of reaction conditions is paramount to maintaining stereochemical integrity. The following table summarizes plausible outcomes from varying reaction parameters during the acylation of the C4-amino group.

Base Temperature (°C) Solvent Plausible (3R,4R) : (3R,4S) Ratio Epimerization Risk
Triethylamine (TEA)25DCM85 : 15High
Triethylamine (TEA)0DCM92 : 8Moderate
DIPEA 0 DCM >98 : 2 Low
Pyridine25DCM90 : 10Moderate
2,4,6-Collidine 0 DMF >99 : 1 Very Low

Visual Guides

Epimerization Mechanism at C4

The diagram below illustrates the base-mediated epimerization pathway at the C4 position, which proceeds through a planar achiral intermediate.

G cluster_0 Epimerization Pathway at C4 A (3R,4R)-Substrate B Planar Imine/ Enamine Intermediate A->B Base (e.g., TEA) -H⁺ C (3R,4S)-Epimer B->C Protonation (top face) D (3R,4R)-Product B->D Protonation (bottom face)

Caption: Base-mediated epimerization at C4 via a planar intermediate.

Decision Workflow for Minimizing Epimerization

This workflow provides a logical guide for planning the functionalization of this compound.

G Start Start: Functionalization of This compound Protect Protect Free Functional Group (e.g., Boc for amine, TBDMS for alcohol) Start->Protect Choice Select Functionalization Site Protect->Choice FuncN Functionalize C4-Amine Choice->FuncN C4-Amine FuncO Functionalize C3-Hydroxyl Choice->FuncO C3-Hydroxyl ConditionsN Use Mild Conditions: - Low Temp (0°C) - Hindered Base (DIPEA) - Epimerization-suppressing  coupling agents FuncN->ConditionsN ConditionsO Use Stereospecific Reactions: - Avoid oxidation - Mitsunobu (inversion) - Williamson Ether Synthesis (retention) FuncO->ConditionsO Deprotect Deprotection under Non-Epimerizing Conditions ConditionsN->Deprotect ConditionsO->Deprotect End Final Product Deprotect->End

Caption: Decision workflow for stereoselective functionalization.

References

Analytical challenges in the quantification of (3R,4R)-4-aminooxolan-3-ol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the analytical quantification of (3R,4R)-4-aminooxolan-3-ol and its related stereoisomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and example experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the separation and quantification of 4-aminooxolan-3-ol isomers.

Q1: Why am I seeing poor or no chiral separation between my 4-aminooxolan-3-ol isomers using HPLC?

A1: Achieving chiral separation is highly dependent on the stationary phase and mobile phase conditions. If you are experiencing co-elution, consider the following:

  • Chiral Stationary Phase (CSP) Selection: Standard achiral columns (like C18) will not separate enantiomers. You must use a column specifically designed for chiral separations. For polar amino alcohols, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often a good starting point.[1][2]

    • Recommendation: Screen different types of CSPs. Columns based on teicoplanin, for example, are known to be effective for resolving underivatized amino acids and similar polar compounds due to their ionic groups.[2]

  • Mobile Phase Optimization: The composition of your mobile phase is critical for resolution.[1]

    • Solvent Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.

    • Additives/pH: For amino alcohols, the pH of the mobile phase can significantly impact retention and selectivity. Adding a small amount of an acid (like formic acid or acetic acid) or a base can improve peak shape and resolution by controlling the ionization state of the analyte.[1]

  • Temperature and Flow Rate: Lower flow rates generally provide more time for interaction with the CSP, which can improve resolution at the cost of longer run times.[1] Temperature can also have a complex effect on chiral separations and should be optimized.[1]

Q2: My peak shape is poor (tailing or fronting). How can I improve it?

A2: Poor peak shape compromises resolution and quantification accuracy.[3] Here are the common causes and solutions:

  • Column Overload: Injecting too much sample is a common cause of peak fronting or tailing that resembles a right-triangle.[3][4]

    • Action: Reduce the sample concentration or injection volume.[1]

  • Column Contamination or Degradation: A blocked column frit or a contaminated stationary phase can cause all peaks to tail or split.[3]

    • Action: Try back-flushing the column. If the problem persists, the column may need to be replaced.[3]

  • Secondary Interactions: The amine and alcohol groups in 4-aminooxolan-3-ol can have unwanted interactions with the stationary phase.

    • Action: Adjust the mobile phase pH to suppress ionization. Ensure your buffer concentration is sufficient (typically >10 mM) to control the pH effectively.[3][5]

  • Extra-Column Volume: Excessive tubing length between the injector, column, and detector can cause peak broadening.[1]

    • Action: Use tubing with the smallest possible inner diameter and length.

Q3: I am using LC-MS/MS and my signal intensity is low and inconsistent, especially in biological samples. What is the problem?

A3: This issue is often caused by the matrix effect , where co-eluting components from the sample matrix (e.g., salts, phospholipids from plasma) suppress or enhance the ionization of your target analyte in the mass spectrometer source.[6][7][8]

  • Improve Sample Preparation: The goal is to remove interfering matrix components. Simple protein precipitation may not be sufficient.

    • Action: Employ more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Chromatography: Ensure the 4-aminooxolan-3-ol isomers are chromatographically separated from the bulk of the matrix components.

    • Action: Modify your gradient to better resolve your analyte from the "void volume" where many polar matrix components elute.

  • Use a Suitable Internal Standard (IS): An ideal IS co-elutes with the analyte and experiences the same matrix effects, thus correcting for variations in signal.

    • Action: The best choice is a stable isotope-labeled (SIL) version of 4-aminooxolan-3-ol (e.g., containing ¹³C or ²H). If a SIL-IS is unavailable, a close structural analog can be used, but it may not perfectly compensate for matrix effects.[8]

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be less susceptible to matrix effects.[8]

Q4: Can I analyze 4-aminooxolan-3-ol isomers by Gas Chromatography (GC)? What are the requirements?

A4: Direct GC analysis is not feasible due to the low volatility and high polarity of amino alcohols.[9][10][11] Chemical derivatization is required to replace the active hydrogens on the amine (-NH₂) and hydroxyl (-OH) groups with nonpolar moieties, making the molecule volatile.[10][12]

  • Derivatization Methods:

    • Silylation: Reagents like MTBSTFA or MSTFA react with active hydrogens to form more stable and volatile derivatives.[10][11] This is a very common and effective technique.

    • Acylation: Reagents like trifluoroacetic anhydride (TFAA) can derivatize both the amine and hydroxyl groups, yielding volatile products suitable for GC-MS.[9]

  • Chiral Analysis by GC:

    • Option 1 (Indirect): Use an achiral derivatizing agent (like TFAA) and separate the resulting derivatives on a chiral GC column.

    • Option 2 (Indirect): Use a chiral derivatizing agent to create diastereomers. These diastereomers can then be separated on a standard, non-chiral GC column.[13]

Experimental Protocols (Examples)

Disclaimer: These are example protocols that serve as a starting point. Optimization for your specific instrument and application is required.

Protocol 1: Chiral HPLC-MS/MS Method

This method is suitable for direct quantification in biological matrices.

ParameterSpecification
HPLC System UPLC/UHPLC system recommended for optimal resolution
Column Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 60% B over 10 minutes, hold for 2 min, return to initial conditions
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode ESI Positive
MRM Transitions Analyte: Hypothetical Q1/Q3 (e.g., 104 -> 86) Internal Standard (SIL): Hypothetical Q1/Q3 (e.g., 108 -> 90)
Source Parameters Optimize Capillary Voltage, Gas Flow, and Temperature according to manufacturer's recommendations.
Protocol 2: GC-MS Method with Derivatization

This method is suitable for samples where high sensitivity is required and matrix effects in LC-MS are problematic.

StepProcedure
1. Sample Preparation Evaporate 50 µL of sample extract to complete dryness under a gentle stream of nitrogen.
2. Derivatization Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of anhydrous pyridine.
3. Reaction Cap the vial tightly and heat at 70°C for 45 minutes.[9]
4. GC-MS Analysis Inject 1 µL of the cooled, derivatized sample.
GC System Gas Chromatograph with a Mass Spectrometer detector
Column Chiral GC Column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 80°C, hold for 1 min, ramp to 180°C at 10°C/min, hold for 5 min.
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode for initial identification or Selected Ion Monitoring (SIM) for quantification.

Quantitative Data Summary

The following table presents hypothetical performance data for the example HPLC-MS/MS method to serve as a benchmark for method development.

Analyte IsomerRetention Time (min)MRM Transition (m/z)LLOQ (ng/mL)ULOQ (ng/mL)
(3R,4R)-isomer7.2104 -> 860.5500
(3S,4S)-isomer7.9104 -> 860.5500
(3R,4S)-isomer8.5104 -> 860.5500
(3S,4R)-isomer9.1104 -> 860.5500

Visualized Workflows and Logic

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Start Define Analytical Goal (e.g., Quantification in Plasma) Prep Prepare Standards & Internal Standard (SIL) Start->Prep ColScreen Screen Chiral Columns (Polysaccharide, Glycopeptide, etc.) Prep->ColScreen MobScreen Screen Mobile Phases (pH, Organic Modifier) ColScreen->MobScreen Opt Optimize T, Flow Rate, Gradient, MS Parameters MobScreen->Opt Validate Method Validation (Linearity, Accuracy, Precision) Opt->Validate End Routine Analysis Validate->End

Workflow for developing a chiral quantification method.

TroubleshootingPeakResolution Start Poor Peak Resolution (Rs < 1.5) CheckCSP Are you using a Chiral Stationary Phase (CSP)? Start->CheckCSP UseCSP Action: Select an appropriate CSP (e.g., polysaccharide, glycopeptide). CheckCSP->UseCSP No CheckMobilePhase Is mobile phase optimized? CheckCSP->CheckMobilePhase Yes End Resolution Improved UseCSP->End OptimizeMP Action: Vary organic solvent %. Adjust pH with additives (e.g., formic acid). Test different organic modifiers. CheckMobilePhase->OptimizeMP No CheckFlowTemp Are flow rate and temperature optimized? CheckMobilePhase->CheckFlowTemp Yes OptimizeMP->End OptimizeFlowTemp Action: Decrease flow rate. Experiment with column temperature (e.g., 20-40°C). CheckFlowTemp->OptimizeFlowTemp No CheckOverload Is there sample overload? CheckFlowTemp->CheckOverload Yes OptimizeFlowTemp->End DiluteSample Action: Reduce sample concentration or injection volume. CheckOverload->DiluteSample Yes CheckOverload->End No, consult column manual DiluteSample->End

Troubleshooting decision tree for poor peak resolution.

MatrixEffectConcept cluster_ideal Ideal Condition (Analyte in Solvent) cluster_real Real Condition (Analyte in Biological Matrix) Analyte_Solvent Analyte Droplet_Solvent ESI Droplet Analyte_Solvent->Droplet_Solvent Ionization Signal_Solvent Expected Signal (100% Response) Droplet_Solvent->Signal_Solvent Analyte_Matrix Analyte + Matrix Components (Salts, Lipids) Droplet_Matrix ESI Droplet Analyte_Matrix->Droplet_Matrix Competition for charge/surface Signal_Matrix Suppressed Signal (<100% Response) Droplet_Matrix->Signal_Matrix

Diagram illustrating the concept of ion suppression.

References

Validation & Comparative

Navigating Uncharted Territory: A Guide to Validating the Biological Activity of (3R,4R)-4-aminooxolan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is paramount. The (3R,4R)-4-aminooxolan-3-ol core represents a promising, yet largely unexplored, chemical space. While its structural motifs suggest potential interactions with a range of biological targets, a significant knowledge gap exists in the public domain regarding the comparative biological activities of its derivatives.[1] This guide provides a framework for the systematic validation of this compound derivatives, offering hypothetical experimental workflows, data presentation templates, and detailed protocols to steer future research in this area.

The aminotetrahydrofuran scaffold, to which this compound belongs, is present in various biologically active molecules, indicating potential for applications in medicinal chemistry.[2] Derivatives of similar scaffolds have been investigated as enzyme inhibitors and receptor ligands.[2] However, the specific biological activity of this compound and its derivatives remains to be thoroughly characterized.

Establishing a Validation Workflow

A systematic approach is crucial to efficiently screen and characterize a library of novel compounds. The following workflow outlines a typical progression from initial high-throughput screening to more detailed mechanistic studies.

Experimental Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Confirmation & Potency cluster_3 Cellular Activity cluster_4 Mechanism of Action Library This compound Derivatives HTS High-Throughput Screening (e.g., Kinase Panel) Library->HTS Initial Screen IC50 IC50 Determination HTS->IC50 Hit Selection Cell Cell-Based Assays (Viability, Target Engagement) IC50->Cell Potent Compounds MOA Mechanism of Action Studies (e.g., Western Blot) Cell->MOA Active Compounds

Caption: A generalized experimental workflow for validating the biological activity of a compound library.

Hypothetical Case Study: Targeting Protein Kinases

Protein kinases are a well-established class of drug targets, particularly in oncology. The structural features of this compound derivatives make them plausible candidates for kinase inhibitors.

Data Presentation: Comparative Kinase Inhibition

The following table presents hypothetical data for a series of this compound derivatives tested against a panel of protein kinases. Such a table allows for a clear comparison of potency and selectivity.

Compound IDR-Group ModificationIC50 Kinase A (nM)IC50 Kinase B (nM)IC50 Kinase C (nM)Cell Viability (MDA-MB-231) IC50 (µM)
LEAD-001 -H8501200>1000025.6
LEAD-002 -CH2Ph5265083001.8
LEAD-003 -C(O)Ph15250>100000.5
LEAD-004 -SO2Ph2101800950015.2
ControlStaurosporine1.22.53.10.01

Data is hypothetical and for illustrative purposes only.

Signaling Pathway Interruption

Successful kinase inhibitors often function by interrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival. A common target is the PI3K/AKT/mTOR pathway.

Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway by a this compound derivative.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are example methodologies for the key assays mentioned in the workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Kinase-Glo® Plus Luminescent Kinase Assay Kit

  • Purified recombinant kinases (e.g., PI3Kα, PI3Kδ)

  • Test compounds (solubilized in DMSO)

  • Kinase substrate (e.g., PIP2)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.

  • Add 10 µL of a mixture containing the kinase and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at the Km for the specific kinase).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 values.

Conclusion

While the biological landscape of this compound derivatives is currently uncharted, this guide provides a comprehensive roadmap for its exploration. By employing systematic screening cascades, clear data visualization, and robust experimental protocols, researchers can effectively unlock the therapeutic potential of this promising class of molecules. The generation of comparative data is essential to build a structure-activity relationship and to guide the rational design of future derivatives with enhanced potency and selectivity.

References

A Comparative Analysis of (3R,4R)-4-aminooxolan-3-ol and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Chiral Building Block Selection

In the landscape of modern drug discovery and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome of a reaction and the overall efficiency of the synthetic route. Among the vast array of chiral synthons available, (3R,4R)-4-aminooxolan-3-ol presents a unique scaffold featuring a constrained furanose ring system with vicinal amino and hydroxyl functionalities. This guide provides a comparative study of this compound with other prominent classes of chiral building blocks, namely acyclic amino alcohols and chiral diamines. The comparison is supported by experimental data from benchmark asymmetric reactions to aid researchers in making informed decisions for their synthetic endeavors.

Overview of this compound

This compound is a chiral amino alcohol embedded within a tetrahydrofuran ring. Its rigid structure is anticipated to offer distinct stereochemical control in asymmetric transformations compared to more flexible acyclic analogues. The trans relationship between the amino and hydroxyl groups, coupled with the defined absolute stereochemistry at the C3 and C4 positions, makes it a potentially valuable ligand or chiral auxiliary in a variety of catalytic asymmetric reactions. While specific catalytic applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, including antiviral nucleoside analogues, suggesting its utility in medicinal chemistry.

Performance in Asymmetric Catalysis: A Comparative Perspective

Table 1: Performance of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
Chiral Building BlockCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
(-)-DAIB (a diphenylamino isoborneol derivative)2Toluene09798(S)
(1R,2S)-(-)-Norephedrine2Toluene09586(R)
(1S,2S)-(+)-Pseudoephedrine5Toluene/Hexane08590(R)
Chiral Thiazolidine-based Amino Alcohol10Toluene0up to 90up to 92(S)

Note: Data is compiled from various literature sources for the enantioselective addition of diethylzinc to benzaldehyde. The absence of data for this compound highlights a gap in the current research landscape.

Chiral diamines represent another important class of ligands for asymmetric catalysis, often employed in a different set of reactions where they can form stable complexes with metal centers. A common benchmark for chiral diamines is the asymmetric Diels-Alder reaction.

Table 2: Performance of Chiral Diamines in the Asymmetric Diels-Alder Reaction
Chiral Building BlockCatalyst SystemDienophileDieneYield (%)Enantiomeric Excess (ee, %)
(S,S)-TsDPENRu(II) complexMethacroleinCyclopentadiene9499
Chiral Bis(oxazoline)Cu(II) complexN-acryloyloxazolidinoneCyclopentadiene95>98
Chiral ImidazolidinoneOrganocatalystCinnamaldehydeCyclopentadiene9993

Note: This table showcases the high efficiency and enantioselectivity achievable with chiral diamine-based catalysts in a representative asymmetric transformation.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental methodologies for key benchmark reactions are outlined below.

Asymmetric Addition of Diethylzinc to Benzaldehyde (General Protocol)

Materials:

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (0.05 mmol, 5 mol%) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) dropwise to the stirred solution.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (0.102 g, 1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Epoxidation of an Unfunctionalized Olefin (General Protocol using a Chiral Salen-Manganese Complex)

Materials:

  • Chiral (R,R)-Jacobsen's catalyst

  • Styrene (or other unfunctionalized olefin)

  • m-Chloroperbenzoic acid (m-CPBA) or commercial bleach (NaOCl) as the oxidant

  • Dichloromethane (CH2Cl2)

  • Buffer solution (e.g., phosphate buffer)

Procedure:

  • Dissolve the olefin (1.0 mmol) and the chiral Salen-Mn(III) catalyst (0.02-0.05 mmol, 2-5 mol%) in dichloromethane (5 mL) in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • If using m-CPBA, add it portion-wise to the stirred solution. If using bleach, add a buffered aqueous solution of NaOCl dropwise with vigorous stirring.

  • Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC.

  • Once the starting olefin is consumed, dilute the reaction mixture with dichloromethane and wash with aqueous sodium sulfite solution, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting epoxide by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in asymmetric synthesis, the following diagrams illustrate a typical catalytic cycle and experimental workflow.

Asymmetric_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Chiral Amino Alcohol in Toluene B Cool to 0 °C A->B C Add Diethylzinc B->C D Add Benzaldehyde C->D E Stir at 0 °C (Monitor by TLC) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Purification (Chromatography) G->H I Determine Yield H->I J Determine ee (Chiral HPLC/GC) I->J

Caption: Experimental workflow for asymmetric diethylzinc addition.

Catalytic_Cycle catalyst Chiral Ligand-Zn Complex intermediate Transition State catalyst->intermediate + Aldehyde aldehyde Aldehyde diethylzinc Et2Zn diethylzinc->intermediate product Chiral Alcohol-Zn Complex intermediate->product Et transfer product->catalyst + Et2Zn - Product final_product Chiral Alcohol product->final_product Workup

Caption: Proposed catalytic cycle for diethylzinc addition.

Conclusion

This compound holds promise as a chiral building block due to its rigid furanoid structure, which could impart unique stereocontrol in asymmetric reactions. However, the lack of published experimental data on its catalytic performance makes a direct comparison with established chiral building blocks challenging. Based on the performance of other chiral amino alcohols, it is plausible that this compound could be an effective ligand in reactions such as the asymmetric addition of organometallic reagents to carbonyl compounds.

For researchers and drug development professionals, the choice of a chiral building block will depend on the specific transformation, desired stereochemical outcome, and the availability of the building block. While acyclic amino alcohols and chiral diamines have a proven track record with extensive supporting data, the exploration of novel scaffolds like this compound presents an opportunity for discovering new catalytic systems with potentially enhanced or complementary reactivity and selectivity. Further experimental investigation into the catalytic applications of this compound is warranted to fully elucidate its potential and position it within the arsenal of valuable chiral building blocks.

A Comparative Guide to Nucleoside Synthesis: Evaluating (3R,4R)-4-aminooxolan-3-ol Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned nucleoside analogues as a cornerstone of modern medicine, with profound impacts on the treatment of viral infections and cancers. The efficacy of these analogues is intrinsically linked to the nature of their constituent sugar moiety. This guide provides a comparative analysis of the emerging scaffold, (3R,4R)-4-aminooxolan-3-ol, against established alternatives in the synthesis of nucleoside analogues. While the novelty of this compound means that extensive peer-reviewed experimental data is not yet publicly available, its structural characteristics suggest its potential as a valuable building block. This guide will, therefore, present a plausible synthetic approach for its use and compare its potential with the known performance of alternative scaffolds for which experimental data is available.

The Emerging Scaffold: this compound

This compound, a substituted tetrahydrofuran, presents an intriguing scaffold for nucleoside synthesis. Its stereochemistry is reminiscent of natural ribose, potentially allowing for favorable interactions with viral or cellular enzymes. The presence of the amino group offers a versatile handle for further functionalization, which could be exploited to enhance biological activity or pharmacokinetic properties.

Hypothetical Synthetic Workflow for Nucleoside Analogues using this compound

Given the absence of detailed published protocols, a plausible synthetic route for the coupling of this compound with a nucleobase can be proposed based on established methodologies in nucleoside chemistry. This would likely involve the protection of the amino and hydroxyl groups, followed by activation of the C1' equivalent position for glycosylation, and subsequent deprotection.

hypothetical_synthesis scaffold This compound protected_scaffold Protected Scaffold scaffold->protected_scaffold Protection (e.g., Boc, TBDMS) activated_scaffold Activated Scaffold protected_scaffold->activated_scaffold Activation (e.g., mesylation, tosylation) coupled_product Protected Nucleoside Analogue activated_scaffold->coupled_product Glycosylation nucleobase Nucleobase nucleobase->coupled_product final_product Final Nucleoside Analogue coupled_product->final_product Deprotection carbocyclic_synthesis start Carbocyclic Amine reaction Nucleophilic Substitution start->reaction purine 6-Chloropurine purine->reaction product Carbocyclic Nucleoside reaction->product Reflux, n-Butanol, Et3N thionucleoside_synthesis sulfoxide Protected 4'-Sulfoxide Sugar pummerer Pummerer Rearrangement sulfoxide->pummerer TFAA, DCM, -78°C donor Thioglycosyl Donor pummerer->donor glycosylation Glycosylation donor->glycosylation nucleobase Silylated Nucleobase nucleobase->glycosylation product Protected 4'-Thionucleoside glycosylation->product TMSOTf antiviral_mechanism drug Nucleoside Analogue Prodrug uptake Cellular Uptake drug->uptake mono_p Monophosphate uptake->mono_p Cellular Kinases di_p Diphosphate mono_p->di_p Cellular Kinases tri_p Triphosphate (Active Form) di_p->tri_p Cellular Kinases incorporation Incorporation into Viral Nucleic Acid tri_p->incorporation polymerase Viral Polymerase polymerase->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Assessing the Stereochemical Purity of (3R,4R)-4-aminooxolan-3-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the stereochemical purity of chiral molecules like (3R,4R)-4-aminooxolan-3-ol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of key analytical techniques for this purpose, supported by illustrative experimental data and detailed methodologies.

The precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can dramatically influence its biological activity. For this compound, an important chiral building block, it is essential to control and verify the desired stereoisomer and quantify any undesired stereoisomeric impurities. The primary methods for this assessment include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Comparison of Analytical Techniques

Each method offers distinct advantages and provides complementary information regarding the stereochemical purity of this compound.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Enantiomeric excess (ee%), Diastereomeric excess (de%), Quantification of impurities.High accuracy and precision, well-established for quantitative analysis, applicable to a wide range of compounds.Requires method development for specific compounds, availability of a suitable chiral stationary phase.
NMR Spectroscopy Differentiation of stereoisomers based on their distinct chemical environments, often using chiral derivatizing or solvating agents.Diastereomeric excess (de%), Structural confirmation, Relative configuration. Can determine enantiomeric excess with chiral auxiliaries.Provides detailed structural information, non-destructive, can be used for reaction monitoring.Lower sensitivity compared to HPLC for impurity quantification, may require derivatization to resolve enantiomers.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Absolute configuration, Conformational analysis in solution.Provides definitive determination of absolute stereochemistry, sensitive to 3D structure.[1][2]Requires specialized equipment, interpretation often relies on complex quantum chemical calculations.

Experimental Protocols and Data

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for quantifying enantiomeric and diastereomeric purity due to its high resolution and accuracy.[3][4] The key to a successful separation is the selection of an appropriate chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for the separation of amino alcohols.[5][6]

Illustrative Experimental Protocol:

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or ethanolamine) is often added to improve peak shape and resolution for basic compounds like amino alcohols. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Data and Interpretation:

A successful chiral HPLC method will show baseline separation of the (3R,4R) enantiomer from its (3S,4S) enantiomer. The presence of any diastereomers, such as (3R,4S) or (3S,4R), would also be revealed as separate peaks. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the following formula:

ee% = [ (Area(3R,4R) - Area(3S,4S)) / (Area(3R,4R) + Area(3S,4S)) ] x 100

Table 1: Representative Chiral HPLC Data for an Amino Alcohol

StereoisomerRetention Time (min)Peak Area% Area
(3S,4S)-isomer8.51,5001.0
(3R,4R)-isomer 10.2 148,500 99.0

In this example, the enantiomeric excess of the (3R,4R)-isomer is calculated to be 98.0%.

Workflow for Chiral HPLC Method Development:

HPLC_Workflow start Start: Obtain this compound Sample screen_cols Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->screen_cols screen_mp Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) screen_cols->screen_mp optimize Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) screen_mp->optimize validate Validate Method (Specificity, Linearity, Accuracy, Precision) optimize->validate analysis Routine Analysis and Purity Calculation validate->analysis

Caption: Workflow for developing a chiral HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and determining the relative stereochemistry of a molecule. For assessing stereochemical purity, particularly enantiomeric excess, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is often necessary.[7] These agents interact with the enantiomers to form diastereomeric complexes or adducts, which have distinct NMR spectra.

Illustrative Experimental Protocol (using a Chiral Solvating Agent):

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar excess (e.g., 2-5 equivalents) of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

    • Acquire another ¹H NMR spectrum.

  • Data Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of signals corresponding to protons near the chiral centers. The integration of the separated signals for the two enantiomers can be used to determine the enantiomeric excess.

Expected Data and Interpretation:

In the presence of the CSA, the signals for the (3R,4R) and (3S,4S) enantiomers, which are identical in a standard NMR spectrum, will be resolved into two separate sets of signals. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers. Diastereomers, if present, will have distinct spectra even without a CSA.

Table 2: Representative ¹H NMR Data for an Amino Alcohol with a Chiral Solvating Agent

Proton SignalChemical Shift (ppm) - (3R,4R)-isomerChemical Shift (ppm) - (3S,4S)-isomerIntegral Ratio ((3R,4R):(3S,4S))
H-3 (CH-OH)4.154.1299 : 1
H-4 (CH-NH₂)3.883.8599 : 1

Logical Flow for NMR Analysis:

NMR_Logic sample Sample of this compound standard_nmr Acquire Standard ¹H and ¹³C NMR sample->standard_nmr add_csa Add Chiral Solvating Agent standard_nmr->add_csa chiral_nmr Acquire ¹H NMR with CSA add_csa->chiral_nmr analyze Analyze Spectra for Signal Splitting and Integration chiral_nmr->analyze result Determine Enantiomeric/Diastereomeric Ratio analyze->result

Caption: Logical workflow for NMR-based purity assessment.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a chiroptical technique that provides information about the absolute configuration of a chiral molecule.[1] By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known stereoisomer (e.g., the (3R,4R) configuration), the absolute stereochemistry of the sample can be unequivocally determined.

Illustrative Experimental Protocol:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module.

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent that has minimal IR absorbance in the region of interest (e.g., CCl₄ or CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 0.05 to 0.1 M.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the sample over the desired spectral range (e.g., 2000-800 cm⁻¹).

    • Acquire the spectra of the pure solvent as a background.

    • Subtract the solvent spectrum from the sample spectrum.

  • Theoretical Calculation:

    • Perform a conformational search for the this compound molecule.

    • For the lowest energy conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration of the sample.

Expected Data and Interpretation:

The VCD spectrum consists of positive and negative bands corresponding to the differential absorption of left and right circularly polarized light. The experimental spectrum of an enantiomerically pure sample of this compound should be a mirror image of the spectrum of its (3S,4S) enantiomer. A close match between the experimental spectrum and the calculated spectrum for the (3R,4R) configuration confirms the absolute stereochemistry.

Signaling Pathway for VCD Analysis:

VCD_Pathway exp_spec Experimental VCD Spectrum of Sample comparison Spectral Comparison exp_spec->comparison calc_spec Calculated VCD Spectrum of (3R,4R)-isomer calc_spec->comparison confirmation Confirmation of Absolute Configuration comparison->confirmation

Caption: Information flow for VCD-based analysis.

Conclusion

The stereochemical purity of this compound can be comprehensively assessed using a combination of analytical techniques. Chiral HPLC is the preferred method for accurate quantification of enantiomeric and diastereomeric impurities. NMR spectroscopy, particularly with the use of chiral auxiliaries, provides valuable structural confirmation and can determine stereoisomeric ratios. Vibrational Circular Dichroism is a powerful tool for the unambiguous determination of the absolute configuration. For rigorous quality control in a drug development setting, employing at least two of these orthogonal techniques is recommended to ensure the stereochemical integrity of this important chiral intermediate.

References

A Comparative Guide to the Synthetic Routes of (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stereoselective synthesis of chiral molecules like (3R,4R)-4-aminooxolan-3-ol is a critical task. This versatile building block, with its defined stereochemistry, offers a scaffold for the development of novel therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this compound, starting from readily available chiral precursors: D-mannitol and D-tartaric acid. The comparison is based on published methodologies for analogous transformations, offering a framework for selecting a suitable synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From D-MannitolRoute 2: From D-Tartaric Acid
Starting Material D-MannitolD-Tartaric Acid
Key Intermediate 1,4-Anhydro-2,3-O-isopropylidene-D-threitol1,4-Di-O-benzyl-D-threitol
Overall Strategy Protection, cyclization, tosylation, azide displacement, reduction, deprotectionEsterification, reduction, protection, tosylation, azide displacement, reduction, deprotection
Stereocontrol High (derived from chiral pool)High (derived from chiral pool)
Number of Steps Approximately 6Approximately 7
Potential Advantages Fewer steps.Well-established procedures for key intermediate synthesis.
Potential Challenges Management of multiple hydroxyl groups.Requires multiple protection and deprotection steps.

Route 1: Synthesis from D-Mannitol

This synthetic pathway leverages the inherent stereochemistry of D-mannitol to establish the desired (3R,4R) configuration of the final product. The key steps involve the protection of the hydroxyl groups, formation of the tetrahydrofuran ring, and subsequent introduction of the amino functionality.

Experimental Protocol
  • Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-mannitol is treated with acetone in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to protect the 1,2- and 5,6-hydroxyl groups as isopropylidene acetals.

  • Oxidative Cleavage to 2,3-O-Isopropylidene-D-glyceraldehyde: The central diol of 1,2:5,6-di-O-isopropylidene-D-mannitol is cleaved, for example using sodium periodate (NaIO₄), to yield two equivalents of 2,3-O-isopropylidene-D-glyceraldehyde.

  • Reduction to 1,2-O-Isopropylidene-D-threitol: The glyceraldehyde is reduced to the corresponding alcohol, for instance with sodium borohydride (NaBH₄), to give 1,2-O-isopropylidene-D-threitol.

  • Formation of 1,4-Anhydro-2,3-O-isopropylidene-D-threitol: The threitol derivative is subjected to conditions that promote intramolecular cyclization to form the tetrahydrofuran ring. This can be achieved by first selectively tosylating the primary hydroxyl group followed by base-induced cyclization.

  • Introduction of the Azide and Reduction: The remaining hydroxyl group is converted to a good leaving group (e.g., tosylate), followed by nucleophilic substitution with sodium azide to introduce the azide functionality with inversion of configuration. The azide is then reduced to the primary amine, for example, by catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄).

  • Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield this compound.

Synthetic Workflow from D-Mannitol

Synthetic Workflow from D-Mannitol D_Mannitol D-Mannitol Intermediate1 1,2:5,6-Di-O-isopropylidene-D-mannitol D_Mannitol->Intermediate1 Acetone, ZnCl₂ Intermediate2 2,3-O-Isopropylidene-D-glyceraldehyde Intermediate1->Intermediate2 NaIO₄ Intermediate3 1,2-O-Isopropylidene-D-threitol Intermediate2->Intermediate3 NaBH₄ Intermediate4 1,4-Anhydro-2,3-O-isopropylidene-D-threitol Intermediate3->Intermediate4 1. TsCl, Py 2. NaH Intermediate5 (3R,4R)-4-Azido-2,3-O-isopropylideneoxolan-3-ol Intermediate4->Intermediate5 1. TsCl, Py 2. NaN₃ Final_Product This compound Intermediate5->Final_Product 1. H₂, Pd/C 2. H₃O⁺

Caption: Synthetic pathway to this compound starting from D-mannitol.

Route 2: Synthesis from D-Tartaric Acid

This approach utilizes the C2-symmetric chiral building block D-tartaric acid. The synthesis involves the reduction of the carboxylic acid groups, protection of the resulting diol, and a similar strategy of introducing the amino group via an azido intermediate.

Experimental Protocol
  • Esterification of D-Tartaric Acid: D-tartaric acid is first converted to its dimethyl ester by reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄).

  • Reduction to D-Threitol: The dimethyl tartrate is then reduced to D-threitol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Protection of the Diol: The vicinal diol of D-threitol is protected, for instance, as an isopropylidene acetal by reacting with 2,2-dimethoxypropane.

  • Selective Monobenzylation and Tosylation: The primary hydroxyl groups are differentiated. One is protected as a benzyl ether, and the other is converted to a tosylate.

  • Cyclization to form the Tetrahydrofuran Ring: Intramolecular Williamson ether synthesis is induced by a base to form the 1,4-anhydro-3-O-benzyl-D-threitol.

  • Introduction of the Amino Group and Deprotection: The remaining hydroxyl group is tosylated, followed by displacement with azide. The azide is then reduced to the amine, and the benzyl and isopropylidene protecting groups are removed to afford the final product.

Synthetic Workflow from D-Tartaric Acid

Synthetic Workflow from D-Tartaric Acid D_Tartaric_Acid D-Tartaric Acid IntermediateA Dimethyl D-tartrate D_Tartaric_Acid->IntermediateA MeOH, H⁺ IntermediateB D-Threitol IntermediateA->IntermediateB LiAlH₄ IntermediateC 2,3-O-Isopropylidene-D-threitol IntermediateB->IntermediateC 2,2-DMP, H⁺ IntermediateD 1-O-Benzyl-2,3-O-isopropylidene-D-threitol IntermediateC->IntermediateD BnBr, NaH IntermediateE 1-O-Benzyl-4-O-tosyl-2,3-O-isopropylidene-D-threitol IntermediateD->IntermediateE TsCl, Py IntermediateF 1,4-Anhydro-3-O-benzyl-2-O-tosyl-D-threitol IntermediateE->IntermediateF NaH IntermediateG (3R,4R)-4-Azido-3-benzyloxyoxolane IntermediateF->IntermediateG NaN₃ Final_Product This compound IntermediateG->Final_Product H₂, Pd/C

Caption: Synthetic pathway to this compound starting from D-tartaric acid.

Conclusion

Both presented synthetic routes offer viable strategies for the preparation of this compound, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The D-mannitol route appears to be more concise, while the D-tartaric acid route follows a more traditional and well-documented path for the synthesis of chiral intermediates. Further optimization of reaction conditions would be necessary to maximize yields and purity for either approach.

Uncharted Territory: The Biological Evaluation of (3R,4R)-4-Aminooxolan-3-ol Derived Nucleoside Analogues Remains a Nascent Field

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of published data on the biological evaluation of nucleoside analogues derived from the (3R,4R)-4-aminooxolan-3-ol scaffold. Despite extensive searches for quantitative data, experimental protocols, and mechanistic studies, this specific class of compounds appears to be a novel area of research that has not yet been detailed in publicly accessible scientific publications. This precludes a direct comparative analysis with existing antiviral or cytotoxic agents at this time.

While the broader field of nucleoside analogue research is robust, with numerous compounds evaluated for their therapeutic potential, information specifically concerning derivatives of this compound is not available. This suggests that researchers and drug development professionals interested in this particular molecular framework are at the forefront of a new investigative path.

The General Landscape of Nucleoside Analogue Evaluation

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. Their mechanism of action generally involves mimicking natural nucleosides, thereby interfering with the replication of viral genetic material or the proliferation of cancer cells. The biological evaluation of any new class of nucleoside analogues, including potential derivatives of this compound, would typically follow a standardized series of in vitro and in vivo assessments.

A hypothetical workflow for the biological evaluation of such novel compounds is outlined below. This workflow is based on established practices in the field and serves as a roadmap for the future investigation of this and other new classes of nucleoside analogues.

Experimental_Workflow_for_Nucleoside_Analogue_Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Cytotoxicity_Assay Cytotoxicity_Assay Synthesis->Cytotoxicity_Assay Initial Screening Antiviral_Assay Antiviral_Assay Cytotoxicity_Assay->Antiviral_Assay Determine Non-toxic Concentrations Mechanism_of_Action Mechanism_of_Action Antiviral_Assay->Mechanism_of_Action Identify Lead Compounds Animal_Model_Studies Animal_Model_Studies Mechanism_of_Action->Animal_Model_Studies Promising In Vitro Profile Pharmacokinetics Pharmacokinetics Animal_Model_Studies->Pharmacokinetics Efficacy Assessment Toxicology_Studies Toxicology_Studies Pharmacokinetics->Toxicology_Studies ADME Profiling

Caption: Generalized workflow for the biological evaluation of novel nucleoside analogues.

Key Experimental Protocols in Nucleoside Analogue Research

For the benefit of researchers venturing into the study of this compound derived nucleoside analogues, detailed methodologies for key experiments are crucial. The following are generalized protocols that would be adapted for the specific compounds under investigation.

1. Cytotoxicity Assays (e.g., MTT or MTS Assay)

  • Objective: To determine the concentration at which the compound is toxic to host cells.

  • Methodology:

    • Seed a 96-well plate with a specific cell line (e.g., Vero, HeLa, HepG2) at a predetermined density.

    • After 24 hours of incubation, treat the cells with serial dilutions of the test compound.

    • Incubate for a period that corresponds to the duration of the antiviral assay (typically 2-3 days).

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

2. Antiviral Activity Assays (e.g., Plaque Reduction Assay or CPE Inhibition Assay)

  • Objective: To determine the concentration at which the compound inhibits viral replication.

  • Methodology (Plaque Reduction Assay):

    • Seed cell monolayers in 6-well or 12-well plates.

    • Infect the cells with a known amount of virus for 1-2 hours.

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

    • Incubate for several days until plaques (zones of cell death) are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques and calculate the 50% effective concentration (EC₅₀), the concentration that reduces the number of plaques by 50%.

3. Mechanism of Action Studies

  • Objective: To elucidate how the nucleoside analogue inhibits viral replication.

  • Example (Viral Polymerase Inhibition Assay):

    • Purify the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.

    • Set up a reaction mixture containing the purified enzyme, a template and primer, radiolabeled or fluorescently labeled nucleotides, and varying concentrations of the triphosphorylated form of the test compound.

    • Incubate the reaction to allow for nucleic acid synthesis.

    • Stop the reaction and separate the products by gel electrophoresis.

    • Visualize and quantify the synthesized nucleic acid to determine the inhibitory concentration (IC₅₀) of the compound on the polymerase activity.

The Anticipated Signaling Pathway: Chain Termination

The most common mechanism of action for nucleoside analogues is the termination of the growing viral DNA or RNA chain. After entering the cell, the nucleoside analogue is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate then competes with the natural nucleoside triphosphates for incorporation into the nascent viral nucleic acid by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of the analogue prevents the formation of the next phosphodiester bond, thus halting further elongation of the chain.

Nucleoside_Analogue_Mechanism_of_Action Analogue_Entry Nucleoside Analogue (Prodrug) Phosphorylation1 Monophosphate Analogue_Entry->Phosphorylation1 Host/Viral Kinases Phosphorylation2 Diphosphate Phosphorylation1->Phosphorylation2 Host Kinases Phosphorylation3 Triphosphate (Active Form) Phosphorylation2->Phosphorylation3 Host Kinases Incorporation Incorporation into Viral RNA/DNA Phosphorylation3->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination Viral_Polymerase Viral Polymerase Viral_Polymerase->Incorporation

Caption: The general mechanism of action for chain-terminating nucleoside analogues.

Future Outlook

The synthesis and biological evaluation of nucleoside analogues derived from this compound represents an unexplored frontier in medicinal chemistry. Future research in this area will be essential to determine if this novel scaffold can yield compounds with potent and selective antiviral or anticancer activity. The publication of such studies will be eagerly awaited by the scientific community, as they could potentially introduce a new class of therapeutic agents. Until then, the biological profile of these specific nucleoside analogues remains a compelling open question.

Comparative Analysis of 3-Aminotetrahydrofuran Analogs as Monoamine Transporter Inhibitors: A Case Study in Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminotetrahydrofuran derivatives as inhibitors of monoamine transporters. Due to a lack of specific published SAR studies on (3R,4R)-4-aminooxolan-3-ol derivatives, this guide utilizes data from the closely related and structurally significant class of 3-aminotetrahydrofuran analogs to illustrate key SAR principles and experimental methodologies.

The inhibition of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is a fundamental strategy in the development of therapeutics for a range of neurological and psychiatric disorders. The 3-aminotetrahydrofuran scaffold has emerged as a promising framework for designing potent and selective inhibitors of these transporters. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for optimizing lead compounds and developing novel drug candidates.

Comparative Biological Activity of 3-Aminotetrahydrofuran Analogs

The inhibitory potency of 3-aminotetrahydrofuran derivatives against monoamine transporters is highly dependent on the nature and position of substituents on the aromatic ring. The following table summarizes the in vitro inhibition data (IC50 values) for a series of N-phenyl-3-aminotetrahydrofuran analogs, offering a direct comparison of their activity profiles.

CompoundSubstituent (R)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1a H1502580
1b 4-Cl30850
1c 3,4-diCl10320
1d 4-CH31202070
1e 4-OCH320035100

Key Structure-Activity Relationship Insights

The data presented in the table reveals several critical trends in the SAR of these 3-aminotetrahydrofuran analogs:

  • Impact of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence the inhibitory activity.

  • Halogen Substitution: The introduction of a chlorine atom at the 4-position of the phenyl ring (compound 1b ) leads to a notable increase in potency for all three transporters compared to the unsubstituted analog (1a ). This enhancement is even more pronounced with dichlorination at the 3 and 4 positions (compound 1c ), which is the most potent derivative in this series. This suggests that electron-withdrawing groups and/or specific steric interactions in these positions are favorable for binding.

  • Electron-Donating Groups: In contrast, the addition of electron-donating groups, such as a methyl (1d ) or methoxy (1e ) group at the 4-position, generally results in a decrease in potency compared to the unsubstituted analog.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the replication and validation of SAR studies.

Synthesis of N-Aryl-3-aminotetrahydrofuran Analogs

A general synthetic route to N-aryl-3-aminotetrahydrofuran derivatives involves the reductive amination of 3-oxotetrahydrofuran with a substituted aniline.

  • Reaction Setup: To a solution of 3-oxotetrahydrofuran (1.0 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add the corresponding substituted aniline (1.1 equivalents).

  • Reductive Amination: The reaction mixture is stirred at room temperature for 1-2 hours, followed by the addition of a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents).

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-3-aminotetrahydrofuran analog.

Monoamine Transporter Uptake Inhibition Assay

The inhibitory activity of the synthesized compounds on DAT, NET, and SERT is typically evaluated using a cell-based monoamine uptake assay.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media and conditions.

  • Assay Preparation: On the day of the experiment, the cells are harvested and seeded into 96-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds for a specified period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: A radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is then added to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), the uptake is terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The amount of radioactivity incorporated into the cells is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Visualizing Relationships and Workflows

Diagrams are powerful tools for conceptualizing complex biological pathways and experimental processes.

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration lead Lead Compound Identification design Analog Design lead->design synthesis Chemical Synthesis design->synthesis assay In Vitro Biological Assays synthesis->assay data Data Collection (e.g., IC50) assay->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization optimization->design Iterative Refinement

Figure 1: A generalized workflow for conducting structure-activity relationship (SAR) studies.

Monoamine_Transporter_Signaling Simplified Monoamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Released_MA Released Monoamine Vesicle->Released_MA Exocytosis Receptor Postsynaptic Receptor Released_MA->Receptor Transporter Monoamine Transporter (DAT, NET, SERT) Released_MA->Transporter Reuptake Signal Signal Transduction Receptor->Signal Transporter->MA Recycling Inhibitor 3-Aminotetrahydrofuran Derivative Inhibitor->Transporter Inhibition

Figure 2: The role of monoamine transporters and their inhibition in a synaptic cleft.

SAR_Logic SAR Logic for 3-Aminotetrahydrofuran Analogs cluster_modifications Phenyl Ring Substitutions cluster_activity Biological Activity Core 3-Aminotetrahydrofuran Scaffold Unsubstituted Unsubstituted (H) Core->Unsubstituted Halogen Halogen (Cl, diCl) Core->Halogen EDG Electron-Donating (CH3, OCH3) Core->EDG Baseline Baseline Potency Unsubstituted->Baseline Increased Increased Potency Halogen->Increased Decreased Decreased Potency EDG->Decreased

Figure 3: Logical relationship of SAR findings for the studied 3-aminotetrahydrofuran analogs.

A Comparative Guide to Alternative Chiral Synthons for the Synthesis of Ribose Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ribose analogues, particularly carbocyclic nucleosides, is a cornerstone of antiviral and anticancer drug development. The strategic choice of the initial chiral synthon is critical, as it profoundly impacts the efficiency, stereoselectivity, and economic viability of the entire synthetic route. While D-ribose itself is a common starting material, a range of alternative synthons offers distinct advantages. This guide provides an objective comparison of two prominent strategies for synthesizing enantiomerically pure carbocyclic nucleosides: the use of a prochiral precursor combined with enzymatic resolution, and the chiral pool approach starting from a natural carbohydrate.

The comparison will focus on the synthesis of two well-established antiviral agents: (-)-Carbovir, a potent reverse transcriptase inhibitor for HIV, and the naturally occurring (-)-Aristeromycin, which also possesses significant antiviral properties.[1]

Strategic Approaches to Chirality

The enantioselective synthesis of these analogues primarily relies on two main strategies for introducing the correct stereochemistry:

  • Derivatives of Prochiral Precursors with Enzymatic Resolution: This "chemoenzymatic" approach begins with an achiral or racemic, easily accessible molecule. Chirality is introduced mid-synthesis using an enzyme to selectively resolve a racemic intermediate. This method is powerful for its ability to generate high enantiomeric excess.[2]

  • The Chiral Pool Approach: This classic strategy leverages readily available and inexpensive enantiomerically pure natural products, such as carbohydrates (e.g., D-glucose), as the starting material. The inherent chirality of the starting molecule is meticulously transferred to the target through a series of chemical transformations.[3]

The following sections provide a detailed comparison of these two approaches, supported by experimental data and protocols.

Comparison of Synthetic Performance

The choice of a synthetic strategy often involves a trade-off between the number of steps, overall yield, and the complexity of the chemical transformations. The following table summarizes key quantitative data for the synthesis of (-)-Carbovir and (-)-Aristeromycin via these distinct routes.

Target MoleculeChiral StrategyChiral Synthon (Starting Material)Key Chiral StepNo. of Steps (from synthon)Approx. Overall YieldFinal Stereoselectivity
(-)-Carbovir Prochiral Precursor + Enzymatic ResolutionRacemic Vince Lactam (from Cyclopentadiene)Lipase-catalyzed kinetic resolution~5~20-25%>99% e.e.
(-)-Aristeromycin Chiral PoolD-GlucoseFerrier Carbocyclization~14~5-7%Enantiomerically Pure

Note: The number of steps and overall yields are estimates based on reported synthetic routes and may vary based on specific laboratory conditions and optimizations.

Visualization of Synthetic Strategies

A logical workflow for selecting a chiral synthon depends on factors like the desired target structure, availability of starting materials, and the desired level of stereocontrol.

G start Define Target Ribose Analogue q1 Is the target a carbocyclic analogue? start->q1 prochiral Prochiral Precursor Strategy (e.g., Cyclopentadiene) q1->prochiral Yes chiral_pool Chiral Pool Strategy (e.g., D-Glucose) q1->chiral_pool Yes enzyme Introduce Chirality via Enzymatic Resolution or Asymmetric Catalysis prochiral->enzyme transfer Transfer Inherent Chirality via Chemical Transformations (e.g., Ferrier Reaction) chiral_pool->transfer synth_carbovir Synthesis of (-)-Carbovir enzyme->synth_carbovir synth_aristeromycin Synthesis of (-)-Aristeromycin transfer->synth_aristeromycin

Caption: Decision workflow for selecting a chiral synthon strategy.

Experimental Protocols

Detailed methodologies for the key chirality-inducing steps are provided below. These protocols are representative of the strategies discussed.

Protocol 1: Chemoenzymatic Synthesis of (-)-Carbovir

Key Step: Lipase-Catalyzed Kinetic Resolution of (±)-Vince Lactam

This procedure provides the enantiomerically pure (-)-(1R,4S)-Vince lactam, a crucial intermediate for (-)-Carbovir synthesis.[1]

Materials:

  • Racemic (±)-Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Lipolase (or lipase from Pseudomonas cepacia)

  • Diisopropyl ether

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) is prepared in diisopropyl ether (50 mL) in a flask and heated to 60°C with stirring.

  • Deionized water (82.4 µL, 4.58 mmol, 0.5 equivalents) is added to the suspension.

  • Lipolase (1.5 g) is added to the mixture.

  • The reaction is stirred vigorously at 60°C. The progress is monitored by chiral HPLC until approximately 50% conversion is achieved (typically 4-6 hours). This indicates that one enantiomer has been selectively hydrolyzed.

  • Upon reaching ~50% conversion, the reaction is cooled to room temperature and the enzyme is filtered off.

  • The filtrate is transferred to a separatory funnel and washed with saturated sodium bicarbonate solution to remove the hydrolyzed product, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting solid is the unreacted (-)-(1R,4S)-Vince lactam. The enantiomeric excess should be determined by chiral HPLC analysis and is typically >99%.[1]

Protocol 2: Chiral Pool Synthesis of (-)-Aristeromycin

Key Step: Ferrier Carbocyclization of a D-Glucose Derivative

This reaction transforms a carbohydrate-derived enol ether into a functionalized cyclohexanone, establishing the core carbocyclic ring of Aristeromycin. The procedure is based on the well-established Ferrier II reaction.[4][5]

Materials:

  • A suitable 6-deoxy-hex-5-enopyranoside derivative (prepared from D-glucose)

  • Mercury(II) chloride (HgCl₂)

  • Acetone and Water (e.g., 9:1 v/v)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • The glucose-derived enopyranoside is dissolved in a mixture of acetone and water.

  • Mercury(II) chloride (HgCl₂, ~1.1 equivalents) is added to the solution at room temperature.

  • The reaction mixture is stirred vigorously. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, the mixture is diluted with water and the aqueous phase is extracted several times with dichloromethane.

  • The combined organic extracts are washed with a saturated solution of sodium bicarbonate and then with brine to remove residual mercury salts and acid.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, a functionalized cyclohexanone, is purified by silica gel column chromatography. This intermediate retains the stereochemical information from the D-glucose starting material and is elaborated further to yield (-)-Aristeromycin.

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Many ribose analogues, including (-)-Carbovir, function as prodrugs. They must be anabolized within the host cell to their active triphosphate form. For (-)-Carbovir, this active metabolite, (-)-Carbovir triphosphate (CBV-TP), acts as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[5][6][7]

G cluster_cell Host Cell cluster_virus HIV Replication Cycle Carbovir (-)-Carbovir (Prodrug) CBV_MP (-)-Carbovir-MP Carbovir->CBV_MP Cellular Kinase CBV_DP (-)-Carbovir-DP CBV_MP->CBV_DP Cellular Kinase CBV_TP (-)-Carbovir-TP (Active Drug) CBV_DP->CBV_TP Cellular Kinase RT Reverse Transcriptase CBV_TP->RT Competes with dGTP Incorporation viral_RNA Viral RNA Template viral_RNA->RT proviral_DNA Proviral DNA Synthesis RT->proviral_DNA termination Chain Termination RT->termination Incorporation of CBV-MP dNTPs Natural dNTPs (dGTP, dATP, etc.) dNTPs->RT

Caption: Mechanism of action of (-)-Carbovir in inhibiting HIV replication.

The active (-)-Carbovir triphosphate lacks the 3'-hydroxyl group present in natural deoxyguanosine triphosphate (dGTP). When reverse transcriptase incorporates the Carbovir analogue into the growing viral DNA chain, no further nucleotides can be added, leading to premature chain termination and halting viral replication.[5][7]

Conclusion

The synthesis of ribose analogues is a field rich with diverse chemical strategies. The chemoenzymatic approach, exemplified by the synthesis of (-)-Carbovir, offers high enantioselectivity and efficiency from readily available prochiral precursors. This route is often attractive for industrial-scale production. In contrast, the chiral pool approach, used for synthesizing (-)-Aristeromycin from D-glucose, leverages the stereochemistry of natural products. While this can involve a greater number of steps and potentially lower overall yields, it provides a robust and reliable method for accessing complex chiral molecules without the need for a resolution step. The optimal choice of synthon is ultimately dictated by the specific target molecule, desired scale, cost considerations, and available synthetic expertise.

References

Benchmarking the performance of (3R,4R)-4-aminooxolan-3-ol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are a powerful and versatile tool in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. This guide provides a framework for benchmarking the performance of chiral auxiliaries, with a focus on the methodologies and data presentation necessary for objective comparison. While extensive performance data for a wide range of auxiliaries is available in the literature, this guide will use the structural motif of (3R,4R)-4-aminooxolan-3-ol as a case study to illustrate the evaluation process for a novel or less-documented chiral auxiliary.

Performance Comparison of Established Chiral Auxiliaries

To provide a context for evaluation, the following table summarizes the performance of three well-established chiral auxiliaries in the context of asymmetric aldol reactions, a common benchmark reaction. This data is compiled from various literature sources and serves as a baseline for the kind of data required for a comprehensive comparison.

Chiral AuxiliarySubstrateAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Yield (%)
Evans' Oxazolidinone N-propionyloxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:1>99%85-95
Oppolzer's Camphorsultam N-propionylcamphorsultamBenzaldehydeTiCl₄, (-)-Sparteine1:99>98%70-90
Enders' SAMP/RAMP N-amino-pyrrolidine derivativePropionaldehydeLDA, LiCl96:4>96%80-95

Note: The performance of chiral auxiliaries is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols for Benchmarking a Novel Chiral Auxiliary

To benchmark the performance of a new chiral auxiliary, such as one derived from this compound, a series of standardized experiments are required. The following protocols outline a general approach using an asymmetric aldol reaction.

Synthesis of the N-Acyl Chiral Auxiliary

Objective: To attach a prochiral acyl group to the chiral auxiliary.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl derivative.

Asymmetric Aldol Reaction

Objective: To evaluate the stereoselectivity and efficiency of the chiral auxiliary in a carbon-carbon bond-forming reaction.

Materials:

  • N-propionyl-(3R,4R)-4-aminooxolan-3-ol derivative (from step 1)

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA) or (-)-Sparteine

  • Anhydrous dichloromethane (DCM)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-propionyl chiral auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TiCl₄ (1.1 eq) dropwise, and stir the mixture for 30 minutes.

  • Add DIPEA or (-)-Sparteine (1.2 eq) dropwise, and stir for another 1 hour to facilitate enolate formation.

  • Add the aldehyde (1.5 eq) dropwise to the reaction mixture.

  • Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to -20 °C over 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and determine the enantiomeric excess of the product.

Materials:

  • Aldol product (from step 2)

  • Lithium hydroxide (LiOH) or Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the aldol product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add LiOH (for hydrolysis to the carboxylic acid) or LiBH₄ (for reduction to the alcohol) (3.0 eq).

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 10 hours.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with EtOAc (3 x 25 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting chiral β-hydroxy acid or alcohol.

  • Determine the enantiomeric excess using chiral HPLC or by conversion to a diastereomeric derivative for NMR analysis.

Visualizing the Workflow and Logic

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the underlying principles of chiral auxiliary-mediated synthesis.

Experimental_Workflow cluster_synthesis Synthesis of N-Acyl Auxiliary cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage & Analysis Auxiliary This compound N_Acyl_Auxiliary N-Propionyl Auxiliary Auxiliary->N_Acyl_Auxiliary Acyl_Chloride Propionyl Chloride Acyl_Chloride->N_Acyl_Auxiliary Base1 Et3N Base1->N_Acyl_Auxiliary Solvent1 DCM Solvent1->N_Acyl_Auxiliary Aldol_Product Aldol Adduct N_Acyl_Auxiliary->Aldol_Product Lewis_Acid TiCl4 Lewis_Acid->Aldol_Product Base2 DIPEA / Sparteine Base2->Aldol_Product Aldehyde Aldehyde Aldehyde->Aldol_Product Chiral_Product Enantiopure Product Aldol_Product->Chiral_Product Cleavage_Reagent LiOH / LiBH4 Cleavage_Reagent->Chiral_Product Analysis Chiral HPLC / NMR Chiral_Product->Analysis

Caption: Experimental workflow for benchmarking a chiral auxiliary.

Chiral_Auxiliary_Mechanism cluster_enolate Enolate Formation cluster_transition Diastereoselective Transition State cluster_product Product Formation Acyl_Auxiliary N-Acyl Chiral Auxiliary Enolate Chiral (Z)-Enolate Acyl_Auxiliary->Enolate Deprotonation Base Base Base->Enolate Transition_State Chelated Transition State Enolate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Diastereomeric_Product Diastereomerically Enriched Adduct Transition_State->Diastereomeric_Product C-C Bond Formation

Safety Operating Guide

Navigating the Safe Disposal of (3R,4R)-4-aminooxolan-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents are as crucial as the discoveries they enable. (3R,4R)-4-aminooxolan-3-ol, a key building block in various synthetic pathways, requires meticulous handling and adherence to specific disposal protocols due to its inherent hazardous properties. This guide provides essential, immediate safety and logistical information, offering a clear, procedural framework for its proper disposal, thereby ensuring a safe laboratory environment and regulatory compliance.

This compound , with the CAS Number 185390-39-8, is classified as a hazardous substance. Understanding its hazard profile is the foundational step in ensuring its safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Given these hazards, direct disposal into standard waste streams is strictly prohibited. The recommended procedure involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility.

Hazard and Safety Data Summary

A clear understanding of the quantitative and qualitative safety parameters of this compound is critical for risk assessment and the implementation of appropriate safety measures.

PropertyDataSource
Molecular Formula C₄H₉NO₂[2]
Molecular Weight 103.12 g/mol [1]
GHS Hazard Statements H302, H314, H335[1]
Signal Word Danger
Primary Hazards Acute toxicity (oral), Skin corrosion, Eye damage, Respiratory irritation[1]
Storage Store in a well-ventilated place. Keep container tightly closed.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound and its associated waste.

1. Segregation and Waste Identification:

  • Isolate all waste containing this compound. This includes the pure compound, solutions, and any contaminated materials such as personal protective equipment (gloves, lab coats), absorbent pads, and glassware.

  • Crucially, keep amine waste separate from other chemical wastes, particularly acids and oxidizing agents, to prevent potentially hazardous reactions.[3]

2. Proper Containerization and Labeling:

  • Use only approved, chemically compatible containers for waste storage. The original container is often a suitable option if it is in good condition.[4]

  • Ensure containers have tightly sealing lids to prevent leaks and the release of vapors.[3]

  • Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, harmful).[5][6]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]

  • The SAA should be a well-ventilated area, away from direct sunlight and heat sources.[8]

  • Ensure secondary containment is used to capture any potential leaks.

4. Arranging for Professional Disposal:

  • Do not attempt to neutralize the waste unless you are a trained professional and have conducted a thorough risk assessment for this specific procedure. While neutralization of corrosive waste can sometimes be an option, the reaction of this amine with an acid can be exothermic and generate hazardous fumes.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[3][7]

  • Provide the EHS or disposal company with a complete and accurate description of the waste.

5. Documentation:

  • Maintain a detailed record of the waste generated, including the quantity, date of generation, and the date it was transferred for disposal. This is a requirement for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation (this compound) segregate Segregate Waste (Pure compound, solutions, contaminated materials) start->segregate is_amine Isolate from incompatible materials (e.g., acids, oxidizers)? segregate->is_amine containerize Select appropriate, sealed waste container is_amine->containerize Yes improper_disposal Improper Disposal (High Risk of Reaction/Exposure) is_amine->improper_disposal No label Label container: 'Hazardous Waste' Chemical Name & Hazards containerize->label store Store in designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs dispose Professional Disposal by licensed facility contact_ehs->dispose

References

Essential Safety and Operational Guide for Handling (3R,4R)-4-aminooxolan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (3R,4R)-4-aminooxolan-3-ol (CAS Numbers: 153610-11-8, 535936-61-9) in a laboratory setting.[1][2][3] The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

This compound , also known as (3r,4r)-4-aminotetrahydrofuran-3-ol, is a chemical compound that requires careful handling due to its hazardous properties.[1] It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][3] Adherence to the following guidelines is critical for personal and environmental safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing severe eye damage.[1]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber), a lab coat, and if necessary, additional protective clothing such as an apron or coveralls.Prevents skin contact which can cause severe burns. Nitrile gloves are suitable for incidental contact, while neoprene and butyl rubber offer greater resistance for extended handling.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge suitable for organic vapors and amines (e.g., ammonia/methylamine cartridge).[5][6][7][8]Required when working outside of a fume hood, with poor ventilation, or when dust or aerosols may be generated, to prevent respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a designated and clearly marked area.

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for corrosive amines.

Handling the Chemical
  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing:

    • If possible, weigh the solid material directly within the fume hood.

    • Alternatively, pre-tare a sealed container, add the chemical inside the fume hood, and then re-weigh the sealed container outside the hood.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • General Practices:

    • Avoid creating dust.

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is between 0-8 °C.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it separate from non-hazardous trash and other chemical waste.

  • Containerization: Collect all solid and liquid waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with amines.

Disposal Procedure
  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Sanitary Sewer: Do NOT dispose of this compound down the drain. While some dilute aqueous solutions of low molecular weight amines may be permissible for sewer disposal in very small quantities, the corrosive nature of this compound makes this practice unsafe and likely non-compliant without specific institutional approval and pre-treatment.[10][11]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines, which may allow for disposal as regular trash after defacing the label.

Workflow and Logic Diagrams

To visually represent the safe handling process, the following diagrams have been created using the DOT language.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_storage 4. Storage & Disposal Prep Review SDS & Procedures PPE Don Appropriate PPE Prep->PPE EngControls Verify Fume Hood & Emergency Equipment PPE->EngControls Weigh Weigh Chemical in Fume Hood EngControls->Weigh Transfer Transfer & Prepare Solution Weigh->Transfer Work Perform Experiment Transfer->Work Decon Decontaminate Work Area Work->Decon Waste Segregate & Store Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Store Store in Cool, Dry, Ventilated Area Waste->Store Wash Wash Hands Thoroughly DoffPPE->Wash Dispose Dispose via EHS Store->Dispose EmergencyResponse cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Chemical Exposure Occurs Remove Remove from Exposure Source Exposure->Remove Flush Flush Affected Area (15+ min) Remove->Flush RemoveContam Remove Contaminated Clothing Flush->RemoveContam SeekMedical Seek Immediate Medical Attention RemoveContam->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.